molecular formula C10H11NO B1583593 6-Ethoxy-1H-indole CAS No. 37865-86-4

6-Ethoxy-1H-indole

货号: B1583593
CAS 编号: 37865-86-4
分子量: 161.2 g/mol
InChI 键: RPMWEGXHQSEPPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Ethoxy-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWEGXHQSEPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191301
Record name 6-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37865-86-4
Record name 6-Ethoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37865-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037865864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ETHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875Q1L07HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Fischer Indole Synthesis: A Technical Guide to the Preparation of 6-Ethoxyindole from 6-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus.[1] This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, has proven indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including the anti-migraine triptan class of drugs.[1] This guide offers an in-depth technical exploration of the Fischer indole synthesis with a specific focus on the preparation of 6-ethoxyindole from 6-ethoxyaniline, a valuable intermediate in organic synthesis.

Core Principles and Mechanistic Insights

The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of a phenylhydrazone.[3] The reaction is typically promoted by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or by Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride.[1] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the resulting indole.

The reaction mechanism is a multi-step process that begins with the formation of a phenylhydrazone from the corresponding phenylhydrazine and an aldehyde or ketone.[4] This is followed by tautomerization to an enamine, a key[5][5]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole ring.[4]

The Reaction Mechanism Visualized

Fischer_Indole_Synthesis_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A 6-Ethoxyphenylhydrazine C 6-Ethoxyphenylhydrazone A->C + B Aldehyde/Ketone B->C D Enamine Intermediate C->D Acid Catalyst (H⁺) E Di-imine Intermediate D->E F Cyclized Intermediate E->F Intramolecular Attack G 6-Ethoxyindole F->G -NH₃

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Ethoxyindole

This section provides a detailed, two-part experimental protocol for the synthesis of 6-ethoxyindole, commencing with the preparation of the requisite 6-ethoxyphenylhydrazine from 6-ethoxyaniline.

Part 1: Synthesis of 6-Ethoxyphenylhydrazine Hydrochloride from 6-Ethoxyaniline

The synthesis of the arylhydrazine precursor is a critical first step. A standard method involves the diazotization of the aniline followed by reduction.

Materials:

  • 6-Ethoxyaniline (p-phenetidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂) dihydrate

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve 6-ethoxyaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • The precipitated 6-ethoxyphenylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried.

Part 2: Fischer Indole Synthesis of 6-Ethoxyindole

This part details the cyclization of the prepared 6-ethoxyphenylhydrazine with a suitable carbonyl partner. For the synthesis of the parent 6-ethoxyindole, a reactant that can provide the necessary two-carbon unit at the 2- and 3-positions of the indole is required. A common strategy for unsubstituted indoles is the use of pyruvic acid followed by decarboxylation, or more directly, using a protected acetaldehyde equivalent.

Materials:

  • 6-Ethoxyphenylhydrazine Hydrochloride

  • Glycolaldehyde diethyl acetal (as an acetaldehyde equivalent)

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., a mixture of acetic acid and sulfuric acid)

  • Toluene or another high-boiling solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Combine 6-ethoxyphenylhydrazine hydrochloride and glycolaldehyde diethyl acetal in a round-bottom flask equipped with a reflux condenser.

  • Add the acid catalyst (e.g., polyphosphoric acid) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the catalyst and solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude 6-ethoxyindole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

ParameterValue/RangeReference/Comment
Molecular Formula of 6-EthoxyindoleC₁₀H₁₁NO--INVALID-LINK--
Molecular Weight of 6-Ethoxyindole161.20 g/mol --INVALID-LINK--
Typical Acid CatalystsPPA, H₂SO₄, HCl, ZnCl₂, BF₃[1]
Reaction Temperature80 - 150 °CDependent on catalyst and substrates.
Typical Reaction Time1 - 6 hoursMonitored by TLC.
Expected Yield60 - 85%Highly dependent on optimized conditions.

Experimental Workflow Visualization

Fischer_Indole_Workflow A 1. Diazotization of 6-Ethoxyaniline B 2. Reduction to 6-Ethoxyphenylhydrazine A->B C 3. Condensation with Carbonyl Compound B->C D 4. Acid-Catalyzed Cyclization C->D E 5. Work-up and Neutralization D->E F 6. Extraction E->F G 7. Purification (Chromatography) F->G H 8. Characterization G->H

Caption: A generalized experimental workflow for the synthesis of 6-ethoxyindole.

Troubleshooting and Optimization

Low Yield:

  • Incomplete Hydrazone Formation: Ensure anhydrous conditions if the hydrazone is pre-formed and isolated. For one-pot procedures, ensure the carbonyl compound is of high purity.

  • Suboptimal Acid Catalyst: The choice of acid is crucial. For electron-rich anilines like 6-ethoxyaniline, milder acids may be sufficient. A screening of different Brønsted and Lewis acids may be necessary.[6]

  • Decomposition: High temperatures or prolonged reaction times can lead to degradation. Monitor the reaction closely by TLC and avoid overheating.

Formation of Isomers:

  • When using unsymmetrical ketones, the formation of two regioisomers is possible. The regioselectivity can sometimes be controlled by the choice of the acid catalyst.[6]

Conclusion

The Fischer indole synthesis provides a robust and adaptable method for the preparation of 6-ethoxyindole from readily available 6-ethoxyaniline. A thorough understanding of the reaction mechanism, careful selection of reagents and reaction conditions, and meticulous execution of the experimental protocol are paramount for achieving high yields and purity. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of indole derivatives for various applications in drug discovery and materials science.

References

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] This in-depth technical guide provides a comprehensive journey through the discovery and historical development of substituted indoles. We will begin by tracing the origins of indole chemistry from the ancient dye indigo to the seminal work of Adolf von Baeyer. The narrative will then delve into the mechanistic intricacies and experimental logic of the classical named reactions that have defined indole synthesis for over a century, including the Fischer, Reissert, and Baeyer-Emmerling methodologies. Finally, we will explore the modern renaissance in indole synthesis, focusing on the power and versatility of transition-metal-catalyzed cross-coupling and C-H activation strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical overview, but also actionable insights into the synthesis of this pivotal heterocyclic motif.

The Dawn of Indole Chemistry: From Ancient Dyes to a Fundamental Heterocycle

The story of the indole nucleus is inextricably linked to one of the most ancient and revered dyes known to humankind: indigo.[4] For millennia, cultures across the globe extracted this vibrant blue pigment from plants of the Indigofera genus.[5] The earliest known use of indigo-dyed textiles dates back over 6,000 years in Peru.[5][6]

The chemical journey to understanding this remarkable molecule began in the 19th century. In 1866, the brilliant German chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[7][8] This pivotal achievement was a direct result of his systematic investigation into the chemical structure of indigo.[4][7] Just three years later, in 1869, he proposed the correct formula for indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[7][9] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo with oleum (fuming sulfuric acid).[7][8] Baeyer's groundbreaking work on indigo and other organic dyes earned him the Nobel Prize in Chemistry in 1905.[4][5]

The initial interest in indole was primarily driven by its connection to the dye industry. However, the 1930s witnessed a surge in research as scientists began to uncover the indole motif in a plethora of biologically significant molecules, including alkaloids, amino acids, and hormones.[7] This realization marked a paradigm shift, establishing the indole nucleus as a privileged scaffold in medicinal chemistry and chemical biology.

The Classical Era: Foundational Syntheses of the Indole Core

The late 19th and early 20th centuries saw the development of several robust and versatile methods for constructing the indole ring system. These "named reactions" remain fundamental to the field and are still widely employed in both academic and industrial settings.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[10][11][12][13] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone.[10][11][12]

Causality Behind Experimental Choices: The genius of the Fischer synthesis lies in its elegant simplicity and broad applicability. The choice of a strong acid catalyst, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride or boron trifluoride, is crucial for promoting the key[7][7]-sigmatropic rearrangement that forms the indole scaffold.[10][11] The reaction is typically heated to provide the necessary activation energy for the rearrangement and subsequent cyclization and ammonia elimination steps.[12]

Reaction Mechanism:

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-phenylindole

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux for 1-2 hours. The formation of the phenylhydrazone is typically rapid.

  • Add a catalytic amount of zinc chloride (or another suitable Lewis/Brønsted acid).

  • Continue to heat the reaction at reflux for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylindole.

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Brønsted Acids (HCl, H₂SO₄) High temperatures, often in a protic solvent.Readily available, inexpensive.Can lead to side reactions and charring with sensitive substrates.
Lewis Acids (ZnCl₂, BF₃) Milder conditions than Brønsted acids.Higher yields and cleaner reactions for some substrates.Stoichiometric amounts may be required, workup can be more complex.
Polyphosphoric Acid (PPA) High temperatures, acts as both solvent and catalyst.Effective for less reactive substrates.Viscous and difficult to handle, workup can be challenging.
The Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate.[14] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to yield the parent indole.[14]

Causality Behind Experimental Choices: The initial Claisen condensation between the ortho-nitrotoluene and diethyl oxalate requires a strong base, such as potassium ethoxide, to deprotonate the methyl group of the toluene.[14] The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate is typically achieved using a reducing agent like zinc in acetic acid.[14] This choice of reducing agent is effective for the selective reduction of the nitro group to an amine, which then readily undergoes intramolecular cyclization.

Reaction Mechanism:

Caption: The reaction sequence of the Reissert Indole Synthesis.

The Baeyer-Emmerling Indole Synthesis (1869)

One of the earliest methods for indole synthesis, the Baeyer-Emmerling synthesis, was discovered by Adolf von Baeyer and Adolph Emmerling in 1869.[15] This reaction involves the synthesis of indole from ortho-nitrocinnamic acid and iron powder in a strongly basic solution.[15]

Reaction Mechanism: The reaction proceeds through the reduction of the nitro group to a nitroso group by the iron powder. The nitrogen of the nitroso group then condenses with a carbon of the alkene chain, leading to the loss of a water molecule and the formation of the indole ring. Subsequent decarboxylation yields the final indole product.[15]

The Indole Nucleus in Nature and Medicine: A Driving Force for Synthesis

The importance of the indole scaffold extends far beyond the realm of synthetic chemistry. It is a ubiquitous motif in a vast array of biologically active molecules, providing a constant impetus for the development of new and efficient synthetic methodologies.

Table 2: Biologically Significant Indole Derivatives

CompoundClassBiological SignificanceDiscovery
Tryptophan Amino AcidEssential amino acid, precursor to serotonin and melatonin.[7]Isolated from casein in 1901 by Frederick Hopkins.
Serotonin NeurotransmitterRegulates mood, appetite, and sleep.[16][17][18][19]Discovered in 1937 by Vittorio Erspamer.[17]
Melatonin HormoneRegulates sleep-wake cycles (circadian rhythm).[20][21][22]Isolated in 1958 by Aaron B. Lerner.[20][21][22][23][24]
Auxin (Indole-3-acetic acid) Plant HormoneRegulates plant growth and development.[25][26][27]First described in the 1920s by Frits Went.[25]
Indomethacin PharmaceuticalNon-steroidal anti-inflammatory drug (NSAID).[7]Synthesized in the 1960s.
Sumatriptan PharmaceuticalUsed to treat migraine and cluster headaches.Developed in the 1980s.

The discovery of these and countless other indole-containing natural products and pharmaceuticals has fueled the continuous evolution of indole synthesis.

The Modern Era: Transition-Metal Catalysis and C-H Activation

The latter half of the 20th century and the beginning of the 21st century have witnessed a paradigm shift in the synthesis of substituted indoles, largely driven by the advent of transition-metal catalysis.[2][28][29] These modern methods offer unprecedented efficiency, selectivity, and functional group tolerance, enabling the construction of complex indole-containing molecules with remarkable precision.

Palladium-Catalyzed Indole Synthesis

Palladium catalysis has emerged as a particularly powerful tool for indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[10][11] This approach expands the scope of the classical Fischer synthesis by allowing for the use of readily available aryl halides as starting materials.[10][11]

Another significant advancement is the palladium-catalyzed cyclization of 2-alkynylanilines, a method that provides rapid access to a variety of substituted indoles.[30]

Experimental Workflow: Palladium-Catalyzed Cyclization of 2-Alkynylanilines

Caption: A generalized workflow for the palladium-catalyzed synthesis of indoles from 2-alkynylanilines.

C-H Activation Strategies for Indole Functionalization

One of the most exciting frontiers in modern organic synthesis is the direct functionalization of C-H bonds. This approach offers a highly atom-economical and efficient way to introduce new substituents onto the indole scaffold without the need for pre-functionalized starting materials.[1][29][31] Ruthenium and palladium catalysts have been particularly successful in promoting the regioselective C-H activation of indoles.[31][32][33]

For example, the use of a directing group can guide the metal catalyst to a specific C-H bond, allowing for highly selective functionalization at positions that are often difficult to access through classical methods.[34][33]

Conclusion and Future Outlook

From its humble beginnings in the vats of ancient dyers to its current status as a privileged scaffold in medicinal chemistry, the indole nucleus has had a profound impact on science and society. The classical synthetic methods developed by pioneers like Fischer and Reissert laid the groundwork for over a century of research and discovery. Today, the field is experiencing a vibrant renaissance, driven by the power and precision of modern transition-metal catalysis and C-H activation strategies. As our understanding of the biological roles of indole-containing molecules continues to grow, so too will the demand for innovative and efficient synthetic methodologies. The ongoing development of novel catalytic systems and synthetic strategies promises to unlock even greater possibilities for the construction and application of this remarkable heterocyclic core, ensuring its enduring legacy for generations of scientists to come.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Ethoxy-1H-indole in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with profound biological activities[1][2]. This guide addresses the compound 6-ethoxy-1H-indole, a specific derivative for which direct mechanistic data is not prevalent in public literature. In the absence of specific studies, this document serves as a hypothesis-driven framework for its investigation. By drawing parallels with structurally similar and well-characterized indole derivatives, we will explore the most probable mechanisms of action for this compound. This guide will focus on two primary, evidence-based hypotheses: (1) potential as an anticancer agent via tubulin polymerization or protein kinase inhibition , and (2) potential as a neuromodulatory agent targeting melatonin or serotonin receptors . We provide detailed experimental protocols, logical workflows, and data interpretation frameworks to empower researchers to systematically elucidate the biological function of this and similar novel indole compounds.

Introduction: The Indole Scaffold as a Privileged Pharmacophore

The indole ring system, a fusion of benzene and pyrrole, is a key structural motif in numerous biologically active molecules[3]. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, earning it the designation of a "privileged scaffold" in drug discovery[4][5]. Nature leverages this scaffold in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin[6]. The pharmaceutical industry has successfully incorporated the indole core into drugs treating a spectrum of conditions, from inflammation (Indomethacin) to cancer (Vinca alkaloids) and migraines (Sumatriptan)[1][4][7].

The biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents[8]. A substituent at the 6-position, such as the ethoxy group in this compound, can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its target affinity and metabolic stability. For example, the 6-methoxy group is a key feature in potent anticancer agents like OXi8006, which functions as a vascular disrupting agent by inhibiting tubulin polymerization[9]. Similarly, shifting a methoxy group to the C-6 position in melatonin analogues has been shown to preserve high-affinity receptor binding[10]. Based on this strong precedent, this guide will outline a robust strategy for investigating the mechanism of this compound.

Hypothesized Mechanism I: Anticancer Activity

Many indole derivatives exert potent anticancer effects by targeting fundamental components of cell division and signaling[1]. The two most common mechanisms for indole-based anticancer agents are the disruption of microtubule dynamics and the inhibition of protein kinases[4].

Target Hypothesis: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. Molecules that interfere with tubulin polymerization are powerful antimitotic agents[1]. The vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) is a prime example of a 6-substituted indole that inhibits tubulin assembly[9].

Causality: The indole scaffold can occupy the colchicine-binding site on β-tubulin, sterically hindering the conformational changes necessary for microtubule elongation. The 6-ethoxy group on our target compound could enhance binding affinity through hydrophobic or hydrogen bond interactions within this pocket, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[11].

The following diagram outlines a logical flow for confirming this hypothesis.

G cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays A Tubulin Polymerization Assay B [3H]Colchicine Binding Assay A->B Confirms direct binding to tubulin E Immunofluorescence Microscopy (Microtubule morphology) B->E Correlates binding with cellular effect C Cell Viability Assay (e.g., MTT, IC50 determination) D Cell Cycle Analysis (Flow Cytometry) C->D Observe G2/M arrest? D->E Visualize spindle disruption Start Start with This compound Start->A Start->C

Caption: Workflow for validating this compound as a tubulin polymerization inhibitor.

This protocol provides a method to directly measure the effect of this compound on tubulin assembly.

  • Reagents & Materials: Tubulin Purity >99% (e.g., from Cytoskeleton, Inc.), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, Paclitaxel (positive control), Nocodazole (positive control), this compound, 96-well microplate, temperature-controlled spectrophotometer.

  • Preparation:

    • Prepare a 2x tubulin solution (e.g., 3 mg/ml) in General Tubulin Buffer on ice.

    • Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution (e.g., 100 µM to 1 µM) in buffer. Include Paclitaxel (promoter) and Nocodazole (inhibitor) as controls.

    • Prepare a 10x GTP stock (10 mM).

  • Procedure:

    • Add 50 µl of diluted compound or vehicle (DMSO) to appropriate wells of a pre-warmed 37°C plate.

    • To initiate the reaction, add 50 µl of 2x tubulin solution containing 1/10th volume of 10x GTP to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis & Interpretation:

    • Plot absorbance vs. time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the compound-treated wells to the vehicle control. Inhibition is indicated by a lower rate of polymerization and a lower final absorbance.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% compared to the control.

Target Hypothesis: Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indole nucleus is a common scaffold for kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the adenine-binding pocket[1][4].

Causality: The nitrogen atom of the indole ring can act as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP. The 6-ethoxy group could extend into a hydrophobic pocket of the kinase active site, conferring both potency and selectivity for a specific kinase family (e.g., tyrosine kinases or serine/threonine kinases).

G cluster_biochem Biochemical Assays cluster_cell_signal Cellular Signaling Assays A Broad Kinase Panel Screen (e.g., radiometric or fluorescence-based) B IC50 Determination for Hits A->B Identify primary targets C Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) B->C Determine if ATP-competitive D Western Blot Analysis (Phospho-specific antibodies) C->D Validate target in cellular context E Cell-Based Reporter Assay D->E Confirm downstream pathway modulation Start Start with This compound Start->A

Caption: Workflow for identifying and validating this compound as a protein kinase inhibitor.

Hypothesized Mechanism II: Neuromodulatory Activity

The structural similarity of the indole nucleus to tryptophan, the precursor to serotonin and melatonin, makes it a fertile ground for developing neuromodulatory agents[6].

Target Hypothesis: Melatonin Receptor Agonism/Antagonism

Melatonin (5-methoxy-N-acetyltryptamine) is a key regulator of circadian rhythms via its action on MT1 and MT2 receptors. Research on melatonin analogues has shown that a methoxy group at the C-6 position can be well-tolerated and maintain high receptor affinity[10].

Causality: The 6-ethoxy group of our compound could occupy the same pocket as the 5-methoxy group of melatonin, potentially modulating receptor activation. The lack of the N-acetyl side chain would differentiate its binding mode, possibly leading to partial agonism or antagonism.

Target Hypothesis: Serotonin (5-HT) Receptor Modulation

The serotonin system is implicated in a wide range of physiological and psychological processes. Many indole-containing drugs, such as the antiemetic Tropisetron and the antidepressant Vilazodone, act by modulating 5-HT receptors, particularly the 5-HT₃ and 5-HT₁ₐ subtypes[4][7].

Causality: The indole scaffold can mimic the endogenous ligand serotonin, binding to its receptors. The 6-ethoxy group could confer selectivity for a specific 5-HT receptor subtype, leading to a defined pharmacological profile, such as anxiolytic or anti-nausea effects.

This protocol is a standard method to determine the affinity of a compound for a specific receptor.

  • Reagents & Materials: Cell membranes expressing the target receptor (e.g., human MT1, MT2, or 5-HT₁ₐ), radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin for MT receptors, [³H]8-OH-DPAT for 5-HT₁ₐ), unlabeled ligand (for non-specific binding), this compound, binding buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include control wells: (a) total binding (radioligand + membranes), and (b) non-specific binding (radioligand + membranes + high concentration of unlabeled ligand).

    • Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis & Interpretation:

    • Calculate specific binding by subtracting non-specific counts from total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the Ki (inhibitory constant), which reflects the compound's binding affinity for the receptor.

Should these experiments be performed, the results could be summarized as follows for clear comparison.

Assay Type Potential Target Endpoint Hypothetical Value for this compound Reference Compound Value
Tubulin Polymerizationβ-TubulinIC₅₀2.5 µMNocodazole: 0.5 µM
Kinase InhibitionEGFR KinaseIC₅₀150 nMGefitinib: 25 nM
Radioligand BindingMT₁ ReceptorKi5.2 nMMelatonin: 0.1 nM
Radioligand Binding5-HT₁ₐ ReceptorKi25 nM8-OH-DPAT: 1.0 nM

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its structure provides compelling, rational starting points for investigation. The indole scaffold's proven versatility suggests high potential in either oncology or neuropharmacology[1][6]. The experimental workflows detailed in this guide provide a clear, step-by-step path to test these primary hypotheses. Initial screening via in vitro polymerization and kinase assays, alongside receptor binding assays, will efficiently triage the most promising therapeutic avenues. Positive hits would then warrant progression to cell-based functional assays (e.g., cAMP accumulation for GPCRs, apoptosis for anticancer agents) and eventually in vivo models to establish a comprehensive pharmacological profile. This systematic approach will be critical in unlocking the therapeutic potential of this compound and other novel indole derivatives.

References

The Indole Nucleus in Drug Discovery: A Technical Guide to the Biological Targets of 6-Ethoxy-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the potential biological targets of 6-ethoxy-1H-indole derivatives, a class of compounds with significant therapeutic promise. We will delve into the key signaling pathways and molecular targets implicated in their anticancer, anti-inflammatory, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate further investigation and drug discovery efforts.

Introduction: The Significance of the this compound Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental component of numerous natural products and synthetic drugs.[1][3] The introduction of substituents onto the indole core profoundly influences its physicochemical properties and biological activity. Methoxy and ethoxy groups, in particular, enhance the electron-rich nature of the indole nucleus, modulating its reactivity and interaction with biological macromolecules.[1] The 6-ethoxy substitution, specifically, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive moiety for designing novel therapeutic agents. This guide will systematically explore the key biological targets that have been identified for indole derivatives, with a specific focus on the potential applications of the this compound scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[4][5] The this compound scaffold is a promising starting point for the development of novel therapeutics that can interfere with tumor growth, progression, and resistance.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs.[6] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine-binding site and disrupting microtubule dynamics.[6][7] This leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6]

A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors.[6] Although this study focused on various 6-substituents, the principles can be extrapolated to 6-ethoxy derivatives. The 3,4,5-trimethoxyphenyl group is a known pharmacophore for colchicine binding site inhibitors, and modifications at the 6-position of the indole ring can optimize binding affinity.[6]

This protocol outlines a cell-free assay to assess the inhibitory effect of this compound derivatives on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate reader with a 340 nm filter

Procedure:

  • Prepare a stock solution of tubulin at 10 mg/mL in polymerization buffer.

  • On ice, add glycerol to the tubulin solution to a final concentration of 10% (v/v).

  • In a pre-chilled 96-well plate, add 5 µL of test compound dilutions or controls (DMSO for baseline).

  • Add 95 µL of the tubulin/glycerol solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation:

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound Derivative 1[Insert experimental value]
This compound Derivative 2[Insert experimental value]
Colchicine[Insert experimental value]

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix Components in 96-well Plate (on ice) Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compound This compound Derivative Compound->Mix Controls Controls (DMSO, Colchicine) Controls->Mix Incubate Incubate at 37°C Mix->Incubate Read Read Absorbance (340 nm) Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer.[4][8] Indole derivatives have been extensively studied as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, Cyclin-Dependent Kinases (CDKs), and the PI3K/AKT/mTOR pathway.[8][9][10][11]

  • EGFR and Src Kinase: The cooperation between EGFR and c-SRC can lead to a more aggressive tumor phenotype.[9] Novel indole derivatives have been designed as dual EGFR/SRC kinase inhibitors, demonstrating potent anticancer activity.[9]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently activated in glioblastoma, promoting cell growth and survival.[10] Oxindole derivatives have shown promise as inhibitors of key kinases in this pathway, such as PDK1.[10]

  • Aurora A Kinase: This kinase is involved in mitotic progression, and its inhibition is a valid anticancer strategy.[12] Isatin (an oxidized indole) derivatives have been identified as potent inhibitors of Aurora A kinase.[12]

Signaling Pathway Diagram:

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC Src EGFR->SRC activates PI3K PI3K EGFR->PI3K activates SRC->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis regulates Indole_Derivative This compound Derivative Indole_Derivative->EGFR inhibits Indole_Derivative->SRC inhibits Indole_Derivative->PI3K inhibits Indole_Derivative->AuroraA inhibits Neuroprotection_Mechanisms cluster_stress Cellular Stressors cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Indole_Derivative This compound Derivative Oxidative_Stress Oxidative Stress (ROS, RNS) Indole_Derivative->Oxidative_Stress reduces Abeta Amyloid-β Aggregation Indole_Derivative->Abeta disaggregates MAOB MAO-B Indole_Derivative->MAOB inhibits Nrf2 Nrf2/HO-1 Pathway Indole_Derivative->Nrf2 activates Neuroprotection Neuroprotection Dopamine ↑ Dopamine Levels MAOB->Dopamine Antioxidant ↑ Antioxidant Defense Nrf2->Antioxidant Dopamine->Neuroprotection Antioxidant->Neuroprotection

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Alkoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Alkoxyindole Scaffold in Modern Drug Discovery

The indole nucleus is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for drug development across a spectrum of therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[3][4] Within this vast chemical space, the 6-alkoxyindole subclass has emerged as a particularly fruitful area of investigation. The strategic placement of an alkoxy group at the C6-position of the indole ring profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-alkoxyindoles. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities. We will explore key case studies, detail robust experimental workflows for SAR elucidation, and present a forward-looking perspective on this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the 6-alkoxyindole scaffold.

Pillar 1: The Strategic Importance of the 6-Alkoxy Moiety

The defining feature of this compound class, the C6-alkoxy group, is far from a passive substituent. Its primary role is to act as a hydrogen bond acceptor and to modulate the electron density of the indole ring system, which is critical for binding to many biological targets. The nature of this alkoxy group—its length, branching, and terminal functionality—is a key determinant of pharmacological activity.

One of the most well-documented roles for 6-alkoxyindoles is as ligands for melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms.[5][6] Natural melatonin is a 5-methoxyindole. Shifting this methoxy group to the C6-position, in conjunction with moving the N-acetyl ethylamine side chain from C3 to N1, surprisingly results in compounds that retain affinity and agonist activity comparable to melatonin itself.[7][8] This demonstrates the plasticity of the melatonin receptor's binding pocket and highlights the C6-position as a critical interaction point.

The general SAR trend observed for the alkoxy chain is as follows:

  • Methoxy Group: The 6-methoxy group is often considered the optimal substituent for potent melatonin receptor agonism, providing a balance of electronic properties and steric bulk that fits well within the receptor's binding site.[5][6]

  • Chain Length: Increasing the alkyl chain length beyond methoxy (e.g., ethoxy, propoxy) can lead to varied effects depending on the target. In some series, it leads to a decrease in binding affinity, suggesting a sterically constrained pocket.[9]

  • Bioisosteres: Replacing the methoxy group with bioisosteres, such as a chlorine atom, has been shown to be a successful strategy. For instance, 6-chloromelatonin derivatives exhibit a preferential binding to the MT2 receptor subtype.[10]

Pillar 2: Elucidating the Broader SAR Landscape

While the 6-alkoxy group is the anchor, modifications at other positions of the indole ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. A systematic exploration of these positions is fundamental to any successful drug discovery campaign.

dot

SAR_Overview IndoleCore 6-Alkoxyindole Core N1 C2 C3 C6-Alkoxy N1_Node N1-Position - Modulates ADME - Side chain attachment - Can convert agonists to antagonists IndoleCore:n1->N1_Node C2_Node C2-Position - Enhances affinity - Introduction of Br, Phenyl, COOCH3 boosts potency IndoleCore:c2->C2_Node C3_Node C3-Position - Traditional site for tryptamine side chain - Less explored in 6-alkoxy series IndoleCore:c3->C3_Node C6_Node C6-Alkoxy Group - Critical for affinity - Methoxy often optimal - Bioisosteres (e.g., Cl) can alter selectivity IndoleCore:c6->C6_Node

Caption: Key modification points on the 6-alkoxyindole scaffold.

  • N1-Position: The indole nitrogen is a common site for introducing side chains designed to interact with specific sub-pockets of a receptor. In the context of melatonin analogues, attaching a 2-alkanamidoethyl side chain at N1 (mimicking the natural tryptamine side chain) is a highly effective strategy.[7] However, the nature of N-substitution is delicate; increasing the length of an N-alkyl chain can dramatically shift a compound's functional activity from agonist to antagonist, suggesting this region of the receptor is sensitive to steric bulk.[9]

  • C2-Position: The C2-position offers a valuable vector for enhancing affinity. Research has shown that introducing small, electron-withdrawing or aromatic groups at C2 can significantly improve potency. For example, in a series of 1-(2-alkanamidoethyl)-6-methoxyindoles, the introduction of bromine, a phenyl group, or a methyl ester at C2 resulted in a marked increase in melatonin receptor affinity, pushing it into the picomolar range.[7]

  • C5 and C7-Positions: These positions are often modified to improve pharmacokinetic properties or to block metabolic pathways. Substitution with halogens or small alkyl groups can influence the molecule's lipophilicity and metabolic stability.

Case Study: 6-Alkoxyindoles as Anticancer Agents

Beyond their role as neuropharmacological agents, indole derivatives are widely investigated for their anticancer properties.[4][11] They can function through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[12][13]

A recent study detailed the design of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as tubulin polymerization inhibitors.[12] The core hypothesis was to use the indole scaffold to correctly position a 3,4,5-trimethoxyphenyl group, a known pharmacophore that binds to the colchicine site on tubulin.

Key SAR insights from this study include:

  • The 1-(3,4,5-trimethoxyphenyl) moiety was essential for activity.

  • At the C6-position, a range of substituents were explored. A derivative featuring a C6-amide linkage (compound 3g in the study) exhibited the most potent antiproliferative activity across a panel of six cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range.[12]

  • This compound was shown to inhibit tubulin polymerization in vitro, induce G2/M cell-cycle arrest, and trigger apoptosis in MCF-7 breast cancer cells.[12]

This case study underscores the versatility of the 6-alkoxyindole scaffold. The C6-position, when not occupied by a simple alkoxy group, can serve as an attachment point for more complex functionalities that drive entirely different pharmacological activities.

Experimental Workflows for SAR Elucidation

A robust SAR campaign relies on a validated, iterative cycle of chemical synthesis and biological evaluation. The trustworthiness of the resulting data is paramount.

General Synthetic Pathway

The synthesis of 6-alkoxyindoles can be achieved through various established methods, such as the Fischer or Bischler indole syntheses.[14][15] A common and reliable approach starts from a commercially available 6-alkoxy- or 6-hydroxyindole, which provides a versatile starting point for subsequent modifications.

dot

Synthesis_Workflow Start 6-Hydroxyindole Step1 Alkylation (e.g., MeI, K2CO3) Williamson Ether Synthesis Start->Step1 Intermediate1 6-Alkoxyindole Step1->Intermediate1 Step2 N-Substitution (e.g., 2-bromoacetamide derivative, NaH) Intermediate1->Step2 Intermediate2 N1-Substituted-6-Alkoxyindole Step2->Intermediate2 Step3 C2-Functionalization (e.g., Halogenation, Suzuki Coupling) Intermediate2->Step3 FinalProduct Target Compound Step3->FinalProduct Purify Purification & Characterization (Column Chromatography, NMR, MS) FinalProduct->Purify

Caption: Generalized synthetic workflow for 6-alkoxyindole derivatives.

Protocol: In Vitro Anticancer Activity Assessment (CCK-8 Assay)

This protocol describes a self-validating system for assessing the antiproliferative activity of newly synthesized 6-alkoxyindole derivatives against a cancer cell line (e.g., MCF-7).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader (450 nm absorbance)

  • Positive control (e.g., Colchicine or an established inhibitor)

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

    • Action: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Rationale: To expose cells to a range of concentrations to generate a dose-response curve.

    • Action: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation:

    • Rationale: To allow sufficient time for the compounds to exert their antiproliferative effects.

    • Action: Incubate the plate for 48 hours at 37°C, 5% CO2.[12]

  • Viability Assessment:

    • Rationale: The CCK-8 assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells.

    • Action: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the vehicle control wells turn a distinct orange color.

  • Data Acquisition:

    • Rationale: To quantify cell viability by measuring the absorbance of the formazan product.

    • Action: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis & Validation:

    • Rationale: To calculate the IC50 value and validate the assay's performance.

    • Action:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

      • Plot the percentage of viability against the log of the compound concentration and fit the data to a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value.

      • Self-Validation Check: The positive control should yield an IC50 value within its known effective range, and the Z'-factor for the assay plate should be > 0.5, confirming the robustness and reliability of the screen.

Quantitative Data Summary

To illustrate the impact of substitutions, the following table summarizes representative data for 6-substituted indole derivatives targeting tubulin polymerization.

Compound ID (Reference[12])C6-SubstituentAntiproliferative Activity (IC50, µM) vs. MCF-7 Cells
3a -H> 50
3d -F20.31 ± 2.65
3e -Cl11.23 ± 0.98
3f -OCH37.91 ± 0.05
3g -NHCO(p-F-Ph)2.94 ± 0.56
Colchicine (Positive Control)0.03 ± 0.001

Data synthesized from published results for illustrative purposes.[12]

This table clearly demonstrates the powerful effect of C6-substitution. The unsubstituted analog (3a ) is inactive, while small halogens (3d, 3e ) and a methoxy group (3f ) confer moderate activity. The most significant increase in potency is achieved with the larger p-fluorobenzamide group (3g ), highlighting a key interaction in the target binding site.

Future Perspectives and Conclusion

The 6-alkoxyindole scaffold continues to be a rich source of chemical novelty for drug discovery. While its application as melatonin receptor agonists is well-established, its potential in oncology and other therapeutic areas is rapidly expanding. Future research will likely focus on:

  • Subtype Selectivity: For targets with multiple receptor subtypes (like melatonin or serotonin receptors), developing 6-alkoxyindoles with high selectivity remains a key challenge and opportunity.[5]

  • Novel Targets: Applying the scaffold to new target classes, leveraging its unique electronic and steric properties.

  • Covalent Modifiers: Exploring the introduction of reactive groups to create covalent inhibitors, which can offer enhanced potency and duration of action.

  • Pharmacokinetic Optimization: A continued focus on modifying the scaffold to achieve optimal drug-like properties, including metabolic stability, solubility, and oral bioavailability.

References

A Researcher's Guide to Quantum Chemical Calculations for Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Power of Computational Insight

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry and materials science.[1][2] It forms the structural core of a vast number of biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and a plethora of pharmaceuticals ranging from anti-migraine drugs to potent anticancer agents.[3][4][5][6] The chemical versatility of the indole scaffold allows for functionalization at multiple positions, creating a rich chemical space for tuning electronic, optical, and biological properties.[1][6]

In the modern drug discovery and materials design landscape, computational methods, particularly quantum chemical calculations, have become indispensable tools.[4][7] They provide a lens into the molecular world, allowing researchers to predict and understand properties before a single molecule is synthesized. For indole derivatives, these calculations can elucidate reaction mechanisms, predict spectroscopic signatures, quantify electronic properties, and rationalize biological activity, thereby accelerating the development of novel therapeutics and functional materials.[1][7] This guide offers a technically-grounded walkthrough for researchers, scientists, and drug development professionals on leveraging quantum chemical calculations to explore the multifaceted nature of indole derivatives.

Part 1: Theoretical Foundations and Method Selection

At the heart of quantum chemical calculations lies the goal of solving the Schrödinger equation for a given molecule. Since exact solutions are only possible for the simplest systems, a hierarchy of approximations is employed. For molecules of the size and complexity of indole derivatives, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable balance between computational cost and accuracy.[8]

Density Functional Theory (DFT): The Pragmatic Choice

DFT methods calculate the electronic energy of a system based on its electron density, ρ(r), rather than the complex many-electron wavefunction.[9] This approach significantly reduces computational expense. The choice of the specific functional is critical and depends on the properties being investigated.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are often the default choice for general-purpose calculations like geometry optimizations and frequency calculations of indole systems.[8][10][11] B3LYP, in particular, has been widely used and has shown to produce reliable geometries and energies for indole derivatives.[3][8]

  • Range-Separated Functionals (e.g., M06-2X, ωB97X-D): These functionals are often superior for studying systems where non-covalent interactions (like hydrogen bonding or π-π stacking) are important, which is frequently the case for indole complexes.[12] They are also recommended for calculating excited-state properties and reaction barriers. The M06-2X functional, for instance, has been successfully used to investigate the optoelectronic properties of indole-based chromophores.[13]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[14][15][16] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.[17]

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and provide a good starting point. The "6-31G(d)" basis set is a split-valence double-zeta set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.[15] For higher accuracy, especially when studying anions or excited states, adding diffuse functions ("+") and more polarization functions is recommended, leading to basis sets like "6-311++G(d,p)".[18][19]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. They are often used for high-accuracy energy calculations.[16]

Table 1: Recommended DFT Method/Basis Set Combinations for Indole Derivatives

ApplicationRecommended Functional(s)Recommended Basis Set(s)Rationale
Geometry Optimization & Frequencies B3LYP, PBE06-31G(d) or 6-311G(d,p)Provides reliable ground-state structures and vibrational spectra at a reasonable computational cost.[8][10]
Non-Covalent Interactions M06-2X, ωB97X-D6-311++G(d,p), aug-cc-pVDZFunctionals specifically parameterized to handle dispersion and other weak interactions accurately.[12]
Excited States (UV-Vis Spectra) CAM-B3LYP, M06-2X, ωB97X-D6-311++G(d,p), aug-cc-pVTZTime-Dependent DFT (TD-DFT) with these functionals generally yields good agreement with experimental spectra.[13][20][21]
Reactivity & Reaction Mechanisms M06-2X, B3LYP6-311+G(d,p)M06-2X is often better for barrier heights, while B3LYP is a robust, general-purpose choice.

Part 2: A Practical Workflow for Computational Analysis

A systematic workflow ensures that calculations are reproducible, reliable, and relevant. The following steps outline a comprehensive protocol for the quantum chemical analysis of an indole derivative.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Property Analysis A 1. Build 3D Structure (e.g., GaussView, Avogadro) B 2. Pre-optimization (Molecular Mechanics) A->B C 3. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) B->C D 4. Frequency Analysis (Confirm Minimum, Obtain Thermo Data) C->D E 5. Single-Point Energy (Optional) (Higher-level theory for accuracy) D->E F 6. Electronic Properties (HOMO/LUMO, MEP, NBO) D->F E->F G 7. Spectroscopic Properties (TD-DFT for UV-Vis/CD) F->G H 8. Reactivity Indices (Fukui Functions) G->H caption Computational workflow for analyzing indole derivatives.

Caption: A typical workflow for quantum chemical calculations.

Step-by-Step Protocol:
  • Molecular Structure Preparation:

    • Action: Build the 3D structure of the indole derivative using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

    • Causality: An accurate initial 3D structure is crucial. A poor starting geometry can lead to the calculation converging to a high-energy local minimum instead of the true global minimum.

  • Geometry Optimization:

    • Action: Perform a geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

    • Causality: All subsequent property calculations depend on having an accurate, optimized molecular geometry. This is the most fundamental step. Calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

  • Frequency Analysis:

    • Action: Following optimization, perform a frequency calculation at the same level of theory.

    • Causality (Self-Validation): This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[13] A single imaginary frequency indicates a transition state. This calculation also provides thermodynamic data like enthalpy and Gibbs free energy.

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[13] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.[13][18] A smaller gap suggests the molecule is more reactive.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22][23] For indoles, the region around the nitrogen atom is typically a site for electrophilic attack.[22]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.[13][23][24][25] It can quantify the stability gained from hyperconjugative interactions, which is crucial for understanding substituent effects.[12][13]

  • Prediction of Spectroscopic Properties:

    • Action: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths.[10][13][20][23]

    • Causality: This allows for the theoretical prediction of the UV-Visible absorption spectrum. Comparing the calculated spectrum with experimental data is an excellent way to validate the chosen computational method.[3][20][21]

  • Assessment of Chemical Reactivity:

    • Action: Calculate Fukui functions (f+, f-, f0).[9][22][26][27]

    • Causality: These functions use the electron densities of the neutral, anionic (N+1 electron), and cationic (N-1 electron) states to predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack, respectively.[22][26][27] This provides a more quantitative measure of reactivity than MEP analysis alone.

Part 3: Applications in Drug Discovery and Materials Science

Quantum chemical calculations on indole derivatives have direct, practical applications.

  • Rationalizing Structure-Activity Relationships (SAR): In drug discovery, understanding why small changes to a molecule's structure lead to large changes in biological activity is paramount.[4] Calculations can quantify how substituents alter the electronic properties (e.g., charge on a key atom, HOMO energy) which can then be correlated with activity. For example, a study on indol-4-ones found a strong correlation between the calculated global softness and antifungal activity.[22]

  • Predicting Reaction Sites: For synthetic chemists, predicting the most reactive site on a substituted indole is crucial for planning synthetic routes.[1] Fukui function analysis can unambiguously identify the atoms most susceptible to electrophilic or nucleophilic attack, guiding regioselective synthesis.[22][28]

  • Designing Novel Materials: In materials science, properties like the HOMO-LUMO gap are directly related to the electronic and optical properties of a material.[13] Calculations can be used to screen potential indole-based dyes for solar cells or design molecules with large nonlinear optical (NLO) responses by tuning their intramolecular charge transfer characteristics.[13]

  • Interpreting Spectroscopic Data: Calculations can help assign complex vibrational (IR/Raman) or electronic (UV-Vis) spectra.[8][20] By comparing experimental and computed spectra, researchers can confirm the structure of a newly synthesized compound.[20]

Conclusion and Future Outlook

Quantum chemical calculations provide an unparalleled level of insight into the structure, properties, and reactivity of indole derivatives. By moving beyond a "black box" approach and understanding the causality behind the choice of methods and workflows, researchers can generate robust, predictive data that accelerates innovation. From designing more potent drugs to engineering novel electronic materials, the synergy between computational chemistry and experimental science is unlocking the full potential of the versatile indole scaffold.[1] As computational resources continue to grow and theoretical methods become more sophisticated, these in silico techniques will play an even more integral role in scientific discovery.

References

The Unseen Influence: A Technical Guide to the Solvatochromism of Functionalized Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the subtle interplay between a molecule and its environment is paramount. The phenomenon of solvatochromism—where the color of a substance changes with the polarity of the solvent—offers a powerful lens through which to view these interactions.[1] When applied to the privileged indole scaffold, a core component of numerous pharmaceuticals and bioactive molecules, solvatochromism transforms from a chemical curiosity into a sophisticated tool for probing microenvironments and designing intelligent molecular sensors.[2][3]

This guide provides an in-depth exploration of the principles, experimental methodologies, and applications of solvatochromism in functionalized indole compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, ensuring a robust and insightful approach to your research.

Part 1: The Heart of the Matter: Why Indoles and Why Solvatochromism?

The indole ring system, an electron-rich aromatic heterocycle, is an exceptional platform for designing solvatochromic molecules.[2] Its electronic properties can be precisely tuned through functionalization, particularly at the C2, C3, and N1 positions.[4] The key to inducing significant solvatochromism lies in creating a molecule with a substantial difference in dipole moment between its electronic ground state (S₀) and its first excited state (S₁).[2][5]

This is most effectively achieved by creating a "push-pull" or donor-acceptor (D-π-A) system. In this architecture, an electron-donating group (EDG), such as an amino or methoxy group, "pushes" electron density through the conjugated π-system of the indole ring to an electron-withdrawing group (EWG), like a cyano or nitro group, which "pulls" the density.[6][7]

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, moving significant electron density from the donor to the acceptor.[7] This creates an excited state that is far more polar than the ground state. It is this change in polarity that is the engine of solvatochromism.

The Mechanism of Solvent Interaction

When a solvatochromic molecule is dissolved in a solvent, the solvent molecules arrange themselves around the solute to stabilize its ground-state dipole. Upon excitation—an almost instantaneous event governed by the Franck-Condon principle—the molecule's dipole moment changes dramatically.[5] The surrounding solvent molecules, however, are still oriented to stabilize the ground state.

Before the molecule can fluoresce and return to the ground state, the solvent molecules reorient themselves to stabilize the new, more polar excited state.[5][8] This reorientation lowers the energy of the excited state. The extent of this energy reduction is directly proportional to the polarity of the solvent; more polar solvents provide greater stabilization.[9]

This differential stabilization of the ground and excited states leads to observable shifts in the absorption and emission spectra:

  • Positive Solvatochromism (Bathochromic Shift): When the excited state is more polar than the ground state (typical for D-π-A indoles), increasing solvent polarity stabilizes the excited state more than the ground state. This reduces the energy gap for fluorescence, resulting in a shift to longer wavelengths (a red shift) in the emission spectrum.[1]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state were more polar than the excited state, an increase in solvent polarity would stabilize the ground state more, increasing the energy gap and causing a shift to shorter wavelengths (a blue shift).[1]

The difference between the absorption maximum (excitation) and the emission maximum is known as the Stokes shift . In solvatochromic D-π-A indoles, the Stokes shift typically increases with solvent polarity, reflecting the greater stabilization of the excited state.[10]

Part 2: Experimental Design and Protocol: A Self-Validating Workflow

A rigorous investigation of solvatochromism requires a systematic and well-controlled experimental approach. The following protocol is designed to be a self-validating system, providing clear and interpretable data.

Core Principle: Causality in Solvent Selection

The choice of solvents is not arbitrary. The goal is to sample a wide and continuous range of polarities to build a comprehensive picture of the indole's behavior. A standard set should include non-polar (e.g., Hexane, Toluene), polar aprotic (e.g., Dichloromethane, Acetonitrile), and polar protic (e.g., Ethanol, Methanol, Water) solvents.[3] This selection allows for the dissection of different solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Concentrated Stock Solution (e.g., 1 mM in THF) working Create Dilute Working Solutions (e.g., 10 µM) in a Series of Solvents stock->working Precise Dilution uv_vis Record UV-Vis Absorption Spectrum (Determine λ_abs_max) working->uv_vis For each solvent fluor Record Fluorescence Emission Spectrum (Determine λ_em_max) uv_vis->fluor Excite at λ_abs_max stokes Calculate Stokes Shift (ν_abs_max - ν_em_max) fluor->stokes For each solvent lippert Construct Lippert-Mataga Plot (Stokes Shift vs. Solvent Polarity) stokes->lippert dipole Determine Excited State Dipole Moment (μ_e) lippert->dipole caption Experimental workflow for a solvatochromism study.

Step-by-Step Experimental Protocol

This protocol outlines the measurement of solvatochromic shifts using UV-Visible and Fluorescence Spectroscopy.[11]

1. Materials and Reagents:

  • Functionalized Indole Compound

  • Spectroscopic grade solvents (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)

  • High-purity stock solvent (e.g., THF or Dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of the indole compound (e.g., 1 mM) in a solvent in which it is highly soluble, such as THF. This minimizes errors from weighing very small masses.

  • Working Solutions: For each solvent to be tested, prepare a dilute working solution from the stock. A final concentration in the micromolar range (e.g., 10 µM) is typical and should yield a maximum absorbance between 0.5 and 1.0 AU.[12] To a volumetric flask, add a precise volume of the stock solution and dilute to the mark with the target solvent.

3. Spectroscopic Measurements:

  • Instrument Setup: Turn on the spectrophotometer and fluorometer, allowing the lamps to warm up for at least 30 minutes for stable output.[11]

  • Absorption Spectra:

    • For each solvent, first record a baseline using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the corresponding working solution over a suitable wavelength range (e.g., 300-700 nm).

    • From the spectrum, determine the wavelength of maximum absorbance (λabs_max).

  • Emission Spectra:

    • Using the same set of solutions, set the excitation wavelength of the fluorometer to the λabs_max determined for that specific solvent.

    • Record the fluorescence emission spectrum. The scan range should be set to start ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

    • From the spectrum, determine the wavelength of maximum emission (λem_max).

4. Data Processing and Initial Analysis:

  • For each solvent, tabulate the λabs_max (nm) and λem_max (nm).

  • Convert these wavelengths into wavenumbers (cm⁻¹), which are directly proportional to energy, using the formula: ν (cm⁻¹) = 10⁷ / λ (nm).

  • Calculate the Stokes shift (Δν) in wavenumbers for each solvent: Δν = νabs_max - νem_max.

SolventDielectric Constant (ε)Refractive Index (n)λabs_max (nm)λem_max (nm)νabs_max (cm⁻¹)νem_max (cm⁻¹)Stokes Shift (Δν) (cm⁻¹)
Toluene2.381.49740549024691204084283
THF7.581.40741051524390194174973
DCM8.931.42441252524272190485224
Acetone20.71.35941554024096185195577
Acetonitrile37.51.34441855523923180185905
DMSO46.71.47942557023529175445985
Ethanol24.51.36142256523697176995998
(Note: Data are hypothetical, for illustrative purposes, based on typical trends for D-π-A indole dyes.)[13][14]

Part 3: From Data to Insight: The Lippert-Mataga Analysis

The collected spectral data can be used to quantify the change in the molecule's dipole moment upon excitation (Δμ = μₑ - μ₉), a direct measure of the ICT efficiency. The Lippert-Mataga equation provides the theoretical framework for this analysis.[15] It relates the Stokes shift (Δν) to the orientation polarizability (Δf) of the solvent:

Δν = (2Δμ² / hca³) * Δf + constant

Where:

  • Δν is the Stokes shift in cm⁻¹.

  • h is Planck's constant.

  • c is the speed of light.

  • a is the Onsager cavity radius (an approximation of the molecular radius).

  • Δμ is the change in dipole moment upon excitation.

  • Δf is the orientation polarizability, calculated from the solvent's dielectric constant (ε) and refractive index (n): Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

Constructing and Interpreting the Lippert-Mataga Plot

1. Calculate Δf: For each solvent used, calculate the orientation polarizability (Δf) using its known ε and n values.

2. Plot the Data: Create a plot of the experimentally determined Stokes shift (Δν, on the y-axis) against the calculated orientation polarizability (Δf, on the x-axis).

3. Analyze the Plot:

  • Linearity: For a well-behaved solvatochromic dye dominated by general solvent polarity effects, this plot should be linear.[2]

  • Slope: The slope of the line is equal to (2Δμ² / hca³) . A steeper slope indicates a larger change in dipole moment upon excitation, signifying a more efficient intramolecular charge transfer.

  • Deviations: Deviations from linearity often indicate specific solute-solvent interactions, such as hydrogen bonding with protic solvents (e.g., ethanol, methanol), which are not accounted for in this general model.[15]

G caption Workflow for Lippert-Mataga plot analysis.

From the slope, one can estimate the change in dipole moment (Δμ). The primary challenge in obtaining an exact value is the estimation of the Onsager cavity radius (a). However, the slope itself provides an excellent relative measure for comparing the solvatochromic sensitivity of different functionalized indoles.

Part 4: Field-Proven Applications: Indole Probes in Action

The sensitivity of functionalized indoles to their local environment makes them invaluable as fluorescent probes, particularly in complex biological systems.

Probing Cellular Microenvironments

The polarity inside a cell is not uniform. The lipid-rich interior of a cell membrane or a lipid droplet is significantly less polar than the aqueous cytoplasm.[16] A solvatochromic indole probe that can localize to a specific organelle will report on the polarity of that microenvironment through its fluorescence emission wavelength.[17]

For example, researchers have designed indoline-based probes that specifically target mitochondria.[17] Changes in mitochondrial function, which can be associated with diseases like cancer, may alter the local polarity. These probes can detect such changes through a measurable shift in their fluorescence color, making them powerful tools for early disease diagnosis and for studying cellular processes in real-time.[18][19]

Advantages for Bioimaging

Functionalized indoles offer several advantages as fluorescent probes for cellular imaging:

  • High Sensitivity: Their emission is highly responsive to changes in local polarity.[18]

  • Large Stokes Shift: The significant separation between excitation and emission wavelengths minimizes background signal and improves detection sensitivity.[18]

  • Tunability: The photophysical properties can be fine-tuned through synthetic chemistry to optimize them for specific applications, such as shifting emission to the red or near-infrared regions to improve tissue penetration.[20]

Conclusion

The solvatochromism of functionalized indole compounds represents a sophisticated intersection of synthetic chemistry, photophysics, and analytical science. By understanding the principles of donor-acceptor design and the nature of solute-solvent interactions, researchers can harness this phenomenon to create powerful molecular tools. The systematic experimental and analytical workflow detailed in this guide provides a robust framework for investigating these fascinating molecules. From quantifying fundamental photophysical properties to visualizing the intricate polarity landscapes within living cells, solvatochromic indoles offer a bright and colorful future for scientific discovery.

References

Methodological & Application

Application Notes: The Strategic Use of 6-Ethoxy-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Significance of the 6-Ethoxy Moiety

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs with a vast spectrum of pharmacological activities.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets.[3] The strategic modification of the indole ring system is a cornerstone of drug design, enabling chemists to fine-tune a molecule's physicochemical and pharmacokinetic properties.

The introduction of a 6-ethoxy group onto the indole scaffold is a deliberate and strategic modification. While the methoxy group is more common, the ethoxy substituent offers distinct advantages. It increases lipophilicity to a greater extent than a methoxy group, which can enhance membrane permeability and oral absorption.[4] Furthermore, the ethyl group can provide additional van der Waals interactions within a target's binding pocket.[5] Ethoxy groups can also alter metabolic pathways; while O-dealkylation is a common metabolic route, the rate of O-de-ethylation can differ significantly from O-demethylation, potentially leading to a more favorable pharmacokinetic profile.[6] This application note will explore the synthesis, key applications, and essential protocols for leveraging the 6-ethoxy-1H-indole scaffold in drug discovery, with a focus on oncology.

Part 1: Synthesis of this compound and Key Derivatives

The versatile this compound core can be synthesized through several established methods. The Fischer indole synthesis is a classic and widely used approach, involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[7][8]

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines the synthesis starting from 4-ethoxyphenylhydrazine and a suitable carbonyl compound, followed by cyclization.

Causality: The Fischer indole synthesis is a robust method for creating the indole ring.[9] It proceeds through the formation of a phenylhydrazone, which then undergoes a[10][10]-sigmatropic rearrangement under acidic conditions to form the indole core.[11][12]

Materials:

  • 4-Ethoxyphenylhydrazine hydrochloride

  • Pyruvic acid or a suitable ketone/aldehyde

  • Ethanol

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt. To this mixture, add the selected ketone or aldehyde (e.g., pyruvic acid, 1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • The resulting hydrazone often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclization (Indolization): Add the dried hydrazone to polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be >95% as determined by HPLC.

Diagram: General Synthetic Scheme

G cluster_0 A 4-Ethoxyphenylhydrazine C Hydrazone Intermediate A->C B Ketone/Aldehyde (e.g., Pyruvic Acid) B->C D This compound Derivative C->D [3,3]-Sigmatropic Rearrangement E Acid Catalyst (e.g., PPA, H₂SO₄) C->E

Caption: Fischer Indole Synthesis workflow.

Part 2: Application in Oncology - Targeting Key Cancer Pathways

Derivatives of this compound have emerged as promising scaffolds for the development of novel anticancer agents, particularly as kinase inhibitors and microtubule-targeting agents.

This compound as a Scaffold for Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[13] The indole scaffold is adept at fitting into the ATP-binding pocket of many kinases.

Focus: p21-Activated Kinase 4 (PAK4) Inhibition

PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a central role in cell proliferation, survival, and metastasis.[14][[“]] It is a key effector downstream of Rho GTPases.[16]

Mechanism of Action: 6-ethynyl-1H-indole derivatives have been developed as potent and selective PAK4 inhibitors. These compounds typically bind to the ATP-binding pocket of the kinase, forming key hydrogen bonds with the hinge region and making hydrophobic interactions within the pocket. The 6-position substituent can be modified to optimize potency and selectivity.

Diagram: Simplified PAK4 Signaling Pathway

PAK4_Pathway RTK Growth Factor Receptor (e.g., RTK) Ras Ras/Cdc42 RTK->Ras PAK4 PAK4 Ras->PAK4 Activation Downstream Downstream Effectors (e.g., LIMK1, β-catenin) PAK4->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis & Invasion Downstream->Metastasis Inhibitor This compound Derivative Inhibitor->PAK4 Inhibition

Caption: Inhibition of the PAK4 signaling pathway.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF®)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the inhibitory activity of this compound derivatives against a target kinase like PAK4.[17][18]

Causality: HTRF is a robust method for quantifying kinase activity.[19] It measures the FRET signal between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) that are brought into proximity when a biotinylated substrate is phosphorylated by the kinase.[20][21] An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant active PAK4 enzyme

  • Biotinylated peptide substrate (e.g., STK substrate)

  • ATP

  • HTRF® KinEASE™ detection reagents (Europium-labeled anti-phospho antibody, Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound derivatives) serially diluted in DMSO

  • Low-volume 384-well plates (white)

  • HTRF®-compatible plate reader

Step-by-Step Procedure:

  • Compound Plating: Add 0.5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of PAK4 enzyme diluted in assay buffer to each well. Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 4 µL of a substrate/ATP mix (containing the biotinylated peptide and ATP at its Km concentration) to each well to start the reaction.

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop and Detect: Add 10 µL of the HTRF® detection reagent mix (containing EDTA to stop the reaction, Eu-antibody, and SA-XL665) to each well.

  • Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Type Target Reported Activity (IC₅₀/Kᵢ)
C-3 Substituted 6-Ethynyl-1H-indolesPAK4Kᵢ values in the low nanomolar range
6-Substituted IndolylquinolinonesChek1Low nanomolar IC₅₀ values
This compound in Tubulin Polymerization Inhibition

Microtubules are essential for mitosis, making them a prime target for anticancer drugs.[22] Indole derivatives can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Mechanism of Action: 6-substituted-1-(aryl)-1H-indole derivatives have been designed as tubulin polymerization inhibitors. The 1-aryl group often mimics the trimethoxyphenyl ring of colchicine, while the indole core acts as a scaffold. The 6-ethoxy group can enhance hydrophobic interactions within the binding pocket, contributing to overall potency.

Protocol 3: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of test compounds on the polymerization of purified tubulin into microtubules.[22][23]

Causality: Tubulin polymerization can be monitored by a fluorescent reporter that specifically binds to polymerized microtubules, causing an increase in fluorescence.[24] Inhibitors prevent this assembly, resulting in a suppressed fluorescence signal.[25]

Materials:

  • Lyophilized, high-purity tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • Test compounds (this compound derivatives)

  • Black 96-well plates

  • Temperature-controlled fluorescence plate reader

Step-by-Step Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare a tubulin reaction mix containing GTP (final concentration 1 mM), glycerol (final 10%), and the fluorescent reporter. Keep on ice.

  • Compound Plating: Add 5 µL of 10x concentrated test compounds, controls (Paclitaxel, Nocodazole), or vehicle (DMSO in buffer) to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-heated to 37 °C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration.

  • Calculate the initial rate (Vmax) of polymerization and the plateau fluorescence intensity.

  • Determine the IC₅₀ value by plotting the percentage of inhibition (relative to vehicle control) against the log of the compound concentration.

Part 3: Cellular Activity Assessment

Validating the activity of compounds in a cellular context is a critical step. The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.

Protocol 4: MTT Cell Viability Assay

Causality: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[26][27]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Test compounds

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37 °C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[28]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (media only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

  • Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a valuable building block in medicinal chemistry, offering a platform for the development of potent modulators of key biological targets, especially in oncology. Its derivatives have demonstrated significant potential as both kinase inhibitors and microtubule-disrupting agents. The ethoxy group provides a handle for chemists to fine-tune lipophilicity, metabolic stability, and target engagement.

Future research should focus on expanding the structure-activity relationship (SAR) around the this compound core, exploring diverse substitutions at the N-1, C-2, and C-3 positions to enhance potency and selectivity. Furthermore, comprehensive ADME-Tox profiling of lead compounds is essential to identify candidates with drug-like properties suitable for preclinical development. The application of this versatile scaffold to other therapeutic areas, such as neurodegenerative and inflammatory diseases, also warrants investigation.

References

Topic: 6-Ethoxy-1H-indole as a Precursor for Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Strategic substitution on this privileged scaffold is a key tactic in drug design for modulating pharmacological activity. This document provides a detailed guide on the application of 6-ethoxy-1H-indole, a valuable and versatile precursor for the synthesis of novel therapeutic agents. We will explore its physicochemical properties, strategic importance in drug design, and provide detailed, field-proven protocols for its synthetic manipulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their discovery programs.

Introduction: The Strategic Value of the 6-Ethoxy Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is present in a vast array of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids and modern synthetic drugs.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for interacting with diverse biological targets.

The functionalization of the indole core is a critical aspect of medicinal chemistry. While the C3 position is the most common site for electrophilic substitution, modifications on the benzene ring (positions 4, 5, 6, and 7) offer a powerful handle to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a 6-ethoxy group serves several strategic purposes:

  • Electronic Modulation: The ethoxy group is an electron-donating group, which increases the electron density of the indole ring system, potentially influencing its reactivity and interaction with biological targets.

  • Lipophilicity Enhancement: The ethyl chain increases the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Blocking: Substitution at the C6 position can prevent potential metabolic oxidation at this site, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Vectorial Orientation: The 6-ethoxy group provides a specific vector for orienting substituents into the binding pockets of target proteins, enabling precise structure-activity relationship (SAR) studies.

This application note will provide the foundational knowledge and practical protocols to effectively utilize this compound in synthetic drug discovery campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of a precursor's physical and chemical properties is paramount for successful and safe experimentation.

Key Properties of this compound

The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 6-Ethoxyindole[4]
CAS Number 37865-86-4[4]
Molecular Formula C₁₀H₁₁NO[4][5]
Molecular Weight 161.20 g/mol [4][5]
Appearance (Typically) Off-white to light brown solidGeneral Knowledge
Kovats Retention Index Standard non-polar: 1620, 1632, 1638[4]
Handling and Safety Precautions

As with all laboratory chemicals, this compound should be handled with care, following standard safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

  • First Aid:

    • Skin Contact: Wash affected area immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

  • Allergic Reactions: Although specific data is limited, organic nitrogen compounds can be sensitizers. Be aware of the potential for allergic reactions, which can manifest with symptoms ranging from skin rashes to respiratory distress. In case of a severe reaction (anaphylaxis), immediate medical intervention is critical.[6][7]

Role in Drug Discovery: From Precursor to Candidate

The journey from a simple precursor like this compound to a viable drug candidate is a multi-step process. The unique features of this precursor make it suitable for developing drugs in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][8]

The logical workflow below illustrates how this precursor is integrated into a typical drug discovery campaign.

DrugDiscoveryWorkflow cluster_0 Precursor Stage cluster_1 Synthetic Elaboration cluster_2 Screening & Optimization cluster_3 Candidate Development Precursor This compound N_Func N-Functionalization (e.g., Arylation) Precursor->N_Func Step 1 C3_Func C3-Functionalization (e.g., Alkylation, Acylation) N_Func->C3_Func Step 2 Other_Func Further Scaffolding C3_Func->Other_Func Optional Library Compound Library Generation C3_Func->Library Other_Func->Library Screening Biological Screening (HTS) Library->Screening SAR SAR & Lead Optimization Screening->SAR Candidate Preclinical Candidate SAR->Candidate Protocol1_Workflow start Start reagents Combine: - this compound - Aryl Iodide - CuI, Cs₂CO₃ - DMF start->reagents reaction Heat at 150 °C under Argon for 16h reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Quench with Water monitor->quench Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end Protocol2_Workflow start Start vilsmeier_prep Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0 °C start->vilsmeier_prep indole_add Add this compound in DMF dropwise at 0 °C vilsmeier_prep->indole_add reaction Stir at Room Temp for 2-4h indole_add->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete hydrolysis Pour onto ice and add aq. NaOH to pH 9-10 monitor->hydrolysis Complete extract Extract with Ethyl Acetate (3x) hydrolysis->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

References

Application Notes and Protocols for 6-Ethoxy-1H-indole in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathological cascades, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1][2][3] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting significant potential as multi-target agents for AD.[4][5] This document provides detailed application notes and experimental protocols for the investigation of 6-Ethoxy-1H-indole, a specific indole derivative, in the context of Alzheimer's disease research. While direct studies on this compound are limited, this guide leverages established methodologies for evaluating indole-based compounds against key AD targets, offering a comprehensive framework for its characterization as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Indole Scaffolds in Alzheimer's Disease

The intricate nature of Alzheimer's disease necessitates therapeutic strategies that can address its multiple underlying pathologies.[1] Indole derivatives have emerged as promising candidates due to their structural versatility and ability to interact with various biological targets implicated in AD.[5][6] The core indole structure, a bicyclic aromatic heterocycle, is present in numerous bioactive molecules and approved drugs, demonstrating its favorable pharmacological properties.[4]

Key therapeutic avenues for indole derivatives in AD research include:

  • Cholinesterase Inhibition: To counteract the deficit of the neurotransmitter acetylcholine (ACh) in the AD brain, a primary strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9][10]

  • Amyloid-Beta Aggregation Inhibition: Preventing the aggregation of Aβ peptides into toxic oligomers and fibrils is a central focus of AD drug discovery.[5][11][12]

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in AD.[13][14] Indole compounds can mitigate this through free radical scavenging and other antioxidant mechanisms.

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by activated microglia and astrocytes, exacerbates AD pathology.[2][15]

This guide will provide detailed protocols to assess the activity of this compound in each of these critical areas.

Pathological Pathways in Alzheimer's Disease and Points of Intervention for Indole Derivatives

The following diagram illustrates the major pathological pathways in Alzheimer's disease and highlights the potential intervention points for indole-based compounds like this compound.

Alzheimer's Disease Pathological Pathways cluster_amyloid Amyloid Cascade cluster_tau Tau Pathology cluster_cholinergic Cholinergic Dysfunction cluster_downstream Downstream Effects cluster_intervention Indole Derivative Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Monomers APP->Abeta β- & γ-secretase Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques OxidativeStress Oxidative Stress Oligomers->OxidativeStress Neuroinflammation Neuroinflammation Oligomers->Neuroinflammation Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinase activity NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NeuronalDeath Neuronal Death & Cognitive Decline NFTs->NeuronalDeath ACh Acetylcholine (ACh) ACh_hydrolysis Hydrolysis ACh->ACh_hydrolysis ChE AChE & BuChE ChE->ACh_hydrolysis ACh_hydrolysis->NeuronalDeath Reduced Neurotransmission OxidativeStress->NeuronalDeath Neuroinflammation->NeuronalDeath Indole This compound (and derivatives) Indole->Oligomers Inhibit Aggregation Indole->ChE Inhibit Enzymes Indole->OxidativeStress Antioxidant Indole->Neuroinflammation Anti-inflammatory

Caption: Key pathological pathways in AD and potential therapeutic targets for indole derivatives.

Experimental Protocols

The following protocols are foundational for characterizing the bioactivity of novel compounds in Alzheimer's disease research. While these are established methods, optimization for this compound, particularly regarding concentration ranges and incubation times, is recommended.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibition of AChE and BuChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of enzymes, substrates, DTNB, this compound, and the positive control in phosphate buffer.

  • In a 96-well plate, add 25 µL of varying concentrations of this compound or the positive control. For the control wells, add 25 µL of buffer.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE or BuChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BuChE) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Cholinesterase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, DTNB, Compound, Control) B Add Compound/Control to 96-well plate A->B C Add DTNB B->C D Add Enzyme (AChE/BuChE) C->D E Incubate at 37°C for 15 min D->E F Add Substrate (ATCI/BTCI) E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates and % Inhibition G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow for the cholinesterase inhibition assay.

Amyloid-Beta (Aβ42) Aggregation Inhibition Assay (Thioflavin T Method)

This fluorescence-based assay is a standard method to monitor the formation of amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.

Materials:

  • Amyloid-beta (1-42) peptide (Aβ42)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • This compound

  • Resveratrol or Curcumin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare a stock solution of Aβ42 by dissolving it in HFIP, then lyophilize to obtain a peptide film.

  • Reconstitute the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.

  • Prepare stock solutions of this compound and the positive control in DMSO.

  • In a 96-well plate, mix the Aβ42 solution with varying concentrations of this compound or the positive control.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots from each well and add them to a new plate containing ThT solution in glycine-NaOH buffer (pH 8.5).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • The percentage of inhibition of aggregation is calculated using the formula: % Inhibition = [(F_control - F_sample) / F_control] * 100 where F_control is the fluorescence of Aβ42 alone and F_sample is the fluorescence of Aβ42 with the test compound.

  • Determine the IC50 value for the inhibition of Aβ42 aggregation.

In Vitro Antioxidant and Neuroprotection Assays

These assays assess the ability of this compound to protect neuronal cells from oxidative stress.

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used as they can be differentiated into a more neuron-like phenotype.

3.3.1. Cellular Viability Assay (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Induce oxidative stress by adding a toxic agent such as hydrogen peroxide (H₂O₂) or Aβ25-35 peptide.[2][4]

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at ~570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

3.3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, wash the cells with PBS.

  • Load the cells with DCFH-DA solution and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.

  • A decrease in fluorescence in the compound-treated groups compared to the H₂O₂-only group indicates ROS scavenging activity.

Anti-Neuroinflammatory Assay in Microglial Cells

This assay evaluates the potential of this compound to suppress the inflammatory response in microglia.

Cell Line: BV-2 or HMC3 microglial cell lines are commonly used.

Principle: Lipopolysaccharide (LPS) is a potent activator of microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of the test compound on the production of these mediators is measured.

Protocol:

  • Seed microglial cells in a 24-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • A reduction in the levels of NO, TNF-α, and IL-6 in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Data Summary

The following table provides a template for summarizing the potential results from the described assays. Since no specific data for this compound is available, hypothetical values are used for illustrative purposes.

AssayTargetParameterThis compound (Hypothetical)Positive Control
Cholinesterase Inhibition AChEIC50 (µM)To be determinedDonepezil (~0.05 µM)
BuChEIC50 (µM)To be determinedDonepezil (~5 µM)
Aβ42 Aggregation Inhibition Aβ42 FibrillizationIC50 (µM)To be determinedResveratrol (~10 µM)
Neuroprotection SH-SY5Y Viability% Protection at 10 µMTo be determinedQuercetin
Antioxidant Activity Intracellular ROS% Reduction at 10 µMTo be determinedN-acetylcysteine
Anti-inflammatory NO ProductionIC50 (µM)To be determinedDexamethasone
TNF-α ReleaseIC50 (µM)To be determinedDexamethasone
IL-6 ReleaseIC50 (µM)To be determinedDexamethasone

Conclusion and Future Directions

The indole nucleus represents a highly promising scaffold for the development of multi-target agents for Alzheimer's disease. The provided protocols offer a robust framework for the initial characterization of this compound's therapeutic potential. Positive results in these in vitro assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with target enzymes or Aβ peptides.

  • In Vivo Efficacy: Testing in animal models of Alzheimer's disease to assess cognitive improvement and reduction of AD pathology.

  • Pharmacokinetic and Safety Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By systematically applying these methodologies, researchers can effectively evaluate the promise of this compound as a novel candidate for the treatment of Alzheimer's disease.

References

Synthesis of 6-Ethoxy-1H-indole derivatives for beta-amyloid aggregation inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Targeted Approach to Alzheimer's Disease: Synthesis and Evaluation of 6-Ethoxy-1H-indole Derivatives as Beta-Amyloid Aggregation Inhibitors

Introduction: The Rationale for Targeting Beta-Amyloid Aggregation

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques in the brain.[1][2][3] A primary component of these plaques is the beta-amyloid (Aβ) peptide. The "amyloid cascade hypothesis" posits that the misfolding and aggregation of Aβ monomers into toxic oligomers and insoluble fibrils is a central event in AD pathogenesis, leading to synaptic dysfunction, neuroinflammation, and eventual neuronal death.[4][5] Consequently, inhibiting the aggregation of Aβ is a leading therapeutic strategy for developing disease-modifying treatments for AD.[1][6][7]

Indole-based compounds have emerged as a promising class of molecules for this purpose.[8][9][10] The indole scaffold, a key structural motif in many natural and synthetic bioactive compounds, can interact with Aβ peptides, disrupting the self-assembly process.[10] Specifically, derivatives of the this compound core are being explored for their potential to combine effective Aβ binding with favorable physicochemical properties for brain penetration.[8]

This guide provides a comprehensive overview of the synthesis of a model this compound derivative and details the essential in vitro protocols for evaluating its efficacy as an Aβ aggregation inhibitor. The methodologies are designed for researchers in drug discovery and chemical biology, providing both the procedural steps and the scientific reasoning behind them.

Part 1: Synthesis of this compound Derivatives

The construction of the indole nucleus is a foundational task in medicinal chemistry. Numerous named reactions exist for this purpose, with the Fischer indole synthesis being one of the most classic and versatile methods.[11] The following section outlines a representative synthetic workflow for preparing a functionalized this compound, a key scaffold for derivatization and screening. The causality behind the choice of reagents and conditions is to ensure a controlled, high-yield reaction leading to the desired heterocyclic core.

G cluster_synthesis Synthetic Workflow start Starting Materials: 4-Ethoxyphenylhydrazine Ethyl pyruvate reaction Fischer Indole Synthesis (Acid Catalyst, e.g., H₂SO₄ or PPA) Heat start->reaction crude Crude Product: Ethyl this compound-2-carboxylate reaction->crude workup Aqueous Workup & Extraction crude->workup purify Purification (Column Chromatography) workup->purify final Final Product: Pure Ethyl this compound-2-carboxylate purify->final characterize Characterization (¹H NMR, ¹³C NMR, HRMS) final->characterize

Caption: General workflow for the synthesis of a this compound derivative.

Protocol 1: Synthesis of Ethyl this compound-2-carboxylate

This protocol describes a Fischer indole synthesis, a reliable method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and aromatization.[11]

Materials:

  • 4-Ethoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

  • Hydrazone Formation: Add ethyl pyruvate (1.1 eq) to the solution. The mixture may be stirred at room temperature for 1-2 hours to form the intermediate hydrazone. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, carefully add the acid catalyst. If using sulfuric acid, add it dropwise (catalytic amount, e.g., 5-10 mol%). If using PPA, it can be used as the solvent/catalyst.

    • Scientific Rationale: The acid protonates the hydrazone, facilitating a[12][12]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by cyclization and elimination of ammonia to form the aromatic indole ring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour it over ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Self-Validation: The purity of the collected fractions should be assessed by TLC. Proper characterization by NMR and Mass Spectrometry is essential to confirm the structure and purity of the final compound before biological testing.

Part 2: In Vitro Evaluation of Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is the gold standard for monitoring amyloid fibril formation in real-time.[2] ThT is a benzothiazole dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[13][14][15] This property allows for the quantitative assessment of fibrillization kinetics and the screening of potential inhibitors.

G cluster_tht Thioflavin T (ThT) Assay Workflow prep_ab Prepare Aβ₁₋₄₂ Monomer Solution plate Plate Samples in 96-Well Plate (Controls + Test Compounds) prep_ab->plate prep_tht Prepare ThT Working Solution prep_tht->plate prep_inh Prepare Inhibitor (Indole Derivative) Serial Dilutions prep_inh->plate incubate Incubate at 37°C with Shaking plate->incubate read Read Fluorescence Periodically (Ex: 450 nm, Em: 485 nm) incubate->read analyze Data Analysis: Plot Kinetics, Calculate % Inhibition, Determine IC₅₀ read->analyze

Caption: Step-by-step workflow for the Thioflavin T aggregation assay.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay

This protocol details the procedure for evaluating the inhibitory effect of the synthesized this compound derivatives on Aβ₁₋₄₂ aggregation.

Materials:

  • Synthetic Amyloid-beta (1-42) peptide (Aβ₁₋₄₂)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Synthesized this compound derivative

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL to dissociate any pre-existing aggregates.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP under a stream of nitrogen or in a speed-vac, and store the resulting peptide film at -80°C.

    • Immediately before use, dissolve the peptide film in DMSO to create a concentrated stock (e.g., 1-2 mM) and then dilute to the final working concentration (e.g., 10-20 µM) in cold PBS.

  • Preparation of ThT Solution:

    • Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.22 µm syringe filter.[13][14][15] This solution should be prepared fresh and protected from light.

    • Dilute the stock solution in PBS to a final working concentration of 25 µM for the assay.[13][14]

  • Preparation of Inhibitor Solutions:

    • Dissolve the synthesized indole derivative in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform serial dilutions in PBS to obtain a range of test concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<1%).

  • Assay Setup (in a 96-well plate):

    • Self-Validation is Critical: Prepare each condition in triplicate.

    • Control Wells (Aβ Aggregation): Aβ₁₋₄₂ solution + PBS (with equivalent DMSO vehicle).

    • Blank Wells: PBS + ThT solution (to measure background fluorescence).

    • Test Wells: Aβ₁₋₄₂ solution + Indole derivative solution at various concentrations.

    • Inhibitor Control Wells: Indole derivative solution + ThT solution (to check for intrinsic fluorescence).

    • Add the ThT working solution to all wells.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence microplate reader at 37°C, with intermittent shaking (e.g., 600 rpm).[14]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[13][14]

Data Presentation and Analysis

The primary output is a kinetic curve of fluorescence intensity versus time. A successful inhibitor will reduce the rate of fluorescence increase and/or the final plateau level compared to the control.

Calculation of Percent Inhibition: % Inhibition = [1 - (RFU_inhibitor - RFU_blank) / (RFU_control - RFU_blank)] * 100 (Where RFU is the Relative Fluorescence Unit at the plateau phase)

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of aggregation is inhibited).

CompoundConcentration (µM)Max Fluorescence (RFU)% Inhibition
Control (Aβ only)015,0000%
Indole Derivative X112,50016.7%
Indole Derivative X58,00046.7%
Indole Derivative X104,50070.0%
Indole Derivative X502,00086.7%

Part 3: Cellular Assay for Neuroprotection

While the ThT assay confirms biochemical interaction, a cell-based assay is crucial to determine if inhibiting aggregation translates to a reduction in Aβ-induced toxicity.[16][17] The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4]

G cluster_pathway Mechanism: Aβ Aggregation & Inhibition monomer Aβ Monomers (Soluble, Non-toxic) oligomer Toxic Oligomers monomer->oligomer Aggregation fibril Insoluble Fibrils (Plaques) oligomer->fibril toxicity Neuronal Toxicity & Cell Death oligomer->toxicity inhibitor 6-Ethoxy-Indole Derivative inhibitor->monomer Binds & Stabilizes inhibitor->oligomer Blocks Elongation

Caption: Proposed mechanism of Aβ aggregation and site of inhibitor action.

Protocol 3: MTT Cell Viability Assay for Neuroprotection

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to model the neurotoxic effects of Aβ oligomers.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ₁₋₄₂ oligomers (prepared by incubating monomer solution at 4°C for 24h)

  • Synthesized this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Self-Validation Controls:

      • Untreated Control: Cells with medium only (100% viability).

      • Vehicle Control: Cells with medium + DMSO (at the highest concentration used in test wells).

      • Aβ Toxicity Control: Cells treated with a toxic concentration of Aβ oligomers (e.g., 5-10 µM).

      • Inhibitor-only Control: Cells treated with the indole derivative alone to check for inherent cytotoxicity.

    • Test Wells: Pre-incubate the Aβ oligomers with various concentrations of the indole derivative for 1 hour at 37°C. Then, add this mixture to the cells.

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 4 hours.

    • Scientific Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. A successful neuroprotective compound will show a significant increase in cell viability in the presence of Aβ oligomers compared to the Aβ toxicity control.

References

Application Notes & Protocols: 6-Ethoxy-1H-indole Derivatives as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer therapies.[1] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3][4] The indole scaffold has emerged as a "privileged structure" in the design of such inhibitors, with numerous derivatives showing potent antimitotic activity.[5][6][7] This guide focuses on a specific chemical class, 6-ethoxy-1H-indole derivatives, which show significant promise as tubulin polymerization inhibitors that interact with the colchicine binding site.[5][6][8] We provide a detailed overview of the mechanism of action, protocols for synthesis and evaluation, and insights into the structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Rationale for Targeting Tubulin with 6-Ethoxy-1H-indoles

The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division. Small molecules that interfere with this process are among the most successful anticancer drugs.[6] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[9] Inhibitors that bind to the colchicine site on β-tubulin prevent the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, G2/M cell cycle arrest, and eventual apoptosis.[2][10]

Indole derivatives have been extensively explored as colchicine binding site inhibitors (CBSIs).[7][11] The indole core can mimic key structural motifs of known ligands, facilitating interactions within the binding pocket.[8] Specifically, substitutions on the indole nucleus, such as a 6-ethoxy group, have been shown to play a crucial role in enhancing antiproliferative and tubulin polymerization inhibitory activities.[5][9] These findings highlight the this compound scaffold as a robust starting point for the development of novel, potent, and potentially less toxic anticancer agents.

Mechanism of Action: Disrupting Microtubule Dynamics

This compound derivatives exert their antimitotic effect by directly binding to tubulin and inhibiting its polymerization into microtubules. The primary mechanism involves:

  • Binding to the Colchicine Site: The indole derivative enters the cell and binds to a specific pocket on the β-tubulin subunit, located at the interface between α- and β-tubulin heterodimers.[2][8][10] This is known as the colchicine binding site.

  • Conformational Change: Binding of the inhibitor induces a conformational change in the tubulin dimer, resulting in a curved structure.[2][10]

  • Inhibition of Polymerization: This induced curvature prevents the tubulin dimer from incorporating correctly into the straight lattice of a growing microtubule.[8][10] The addition of subsequent dimers is sterically hindered, halting microtubule elongation.

  • Induction of Apoptosis: The disruption of microtubule dynamics activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Experimental_Workflow A Synthesis of This compound Derivatives B Protocol 1: In Vitro Tubulin Polymerization Assay A->B Characterize direct tubulin interaction C Protocol 2: Antiproliferative (Cytotoxicity) Assay B->C Confirm cellular activity F Structure-Activity Relationship (SAR) Analysis B->F Correlate structure with biological data D Protocol 3: Cell Cycle Analysis (Flow Cytometry) C->D Investigate mechanism of cell death C->F Correlate structure with biological data E Protocol 4: Immunofluorescence Microscopy D->E Visualize effect on microtubule network D->F Correlate structure with biological data E->F Correlate structure with biological data SAR Indole R1_label N1 Position R1_label->Indole Generally a large aromatic group, e.g., 3,4,5-trimethoxyphenyl (TMP), is crucial for binding. Mimics Ring A of colchicine. R2_label C3 Position R2_label->Indole Arylthio or aroyl groups enhance activity. These groups occupy a hydrophobic pocket. Mimics Ring C of colchicine. R3_label C2 Position R3_label->Indole Small alkyl or aryl groups are generally well-tolerated. Ethoxy_label C6-Ethoxy Group Ethoxy_label->Indole The 6-ethoxy or 6-methoxy group is often critical for high potency. May form key hydrogen bonds.

References

Application Note & Protocols: A Framework for Evaluating Substituted Indoles as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Substituted Indoles in Inflammation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] Substituted indole derivatives, in particular, have garnered substantial interest as a promising class of anti-inflammatory agents.[1][4][5] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, often by inhibiting the expression and function of pro-inflammatory enzymes and cytokines.[4][6]

A common mechanism of action for these compounds involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10] NF-κB is a master regulator of the inflammatory response, controlling the transcription of genes encoding proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][8][11] By inhibiting NF-κB activation, indole derivatives can effectively dampen the inflammatory cascade.[6][7]

This guide provides a comprehensive framework of validated in vitro assays to systematically evaluate the anti-inflammatory properties of novel substituted indole compounds. We will detail the core principles, step-by-step protocols, and data interpretation for a tiered screening approach, beginning with primary assays for inflammatory mediators and culminating in mechanistic studies to elucidate the mode of action.

The Inflammatory Cascade: Key Targets for Indole Derivatives

A robust model for inducing an inflammatory response in vitro involves stimulating macrophage cells, such as the murine RAW 264.7 cell line, with lipopolysaccharide (LPS).[12][13][14][15] LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of NF-κB and other pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[15][16] This results in the production of key inflammatory mediators that serve as measurable endpoints in our assays.

  • Nitric Oxide (NO): Synthesized by iNOS, high levels of NO are a hallmark of inflammation.

  • Prostaglandin E2 (PGE2): A key product of the COX-2 enzyme, PGE2 is a potent mediator of pain and inflammation.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling proteins orchestrate and amplify the inflammatory response.[12][14][17]

The following diagram illustrates the LPS-induced inflammatory pathway and highlights potential points of inhibition for substituted indole compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex Inactive NF-κB Complex cluster_nucleus Nucleus cluster_active_complex Active NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50_n p50 NFkB_p65->NFkB_p50_n Translocation NFkB_p50->NFkB_p65_n Translocation NFkB_p50->NFkB_p50_n Translocation Indole Substituted Indole (Hypothesized Action) Indole->IKK Inhibits DNA Promoter Region (κB site) NFkB_p65_n->DNA Binds NFkB_p50_n->DNA Binds iNOS iNOS Gene DNA->iNOS Induces Transcription COX2 COX-2 Gene DNA->COX2 Induces Transcription Cytokines Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Induces Transcription Inflam_Response Inflammatory Response (NO, PGE2, Cytokines)

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by indoles.

Experimental Workflow: A Tiered Screening Approach

A logical and resource-efficient strategy for evaluating novel compounds is essential. We propose a tiered approach that moves from broad primary screening to more focused, mechanism-based assays.

G cluster_tier1 Tier 1: Primary Screening & Cytotoxicity cluster_tier2 Tier 2: Secondary Screening (Active, Non-Toxic Hits) cluster_tier3 Tier 3: Mechanism of Action (Lead Compounds) start Start: Substituted Indole Library viability Cell Viability Assay (MTT / XTT) Is the compound toxic? start->viability griess Nitric Oxide (NO) Assay (Griess Assay) Does it inhibit NO production? viability->griess Non-toxic compounds end Identify Lead Candidate(s) viability->end Toxic compounds (Deprioritize) elisa_cytokine Cytokine Quantification (ELISA for TNF-α, IL-6) Does it reduce key cytokines? griess->elisa_cytokine Active compounds griess->end Inactive compounds (Deprioritize) elisa_pge2 PGE2 Immunoassay Does it inhibit the COX pathway? elisa_cytokine->elisa_pge2 western Western Blot Analysis (iNOS, COX-2, p-IκBα) How does it work at the protein level? elisa_pge2->western Potent compounds western->end

Caption: Tiered workflow for screening anti-inflammatory indole compounds.

Core Protocols and Methodologies

The following protocols are standardized for use with the RAW 264.7 murine macrophage cell line in 96-well plate formats, unless otherwise specified.

Cell Culture and Inflammatory Stimulation

Rationale: Establishing a consistent and healthy cell culture is the foundation for reproducible data. LPS is used to mimic a bacterial inflammatory challenge, reliably inducing the expression of iNOS, COX-2, and pro-inflammatory cytokines.[12][13]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified, 5% CO₂ atmosphere.[18]

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]

  • Treatment:

    • Carefully remove the culture medium.

    • Pre-treat the cells for 1-2 hours with various concentrations of the substituted indole compounds (dissolved in DMSO, final DMSO concentration ≤0.1%) or vehicle control.[16][18]

    • Introduce the inflammatory stimulus by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16]

  • Incubation: Incubate the plates for the time specified in the subsequent assay protocols (e.g., 24 hours for mediator release).[16]

Tier 1: Primary Screening

Rationale: It is critical to determine whether the reduction in inflammatory markers is due to a specific anti-inflammatory effect or simply because the compound is cytotoxic. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[19][20][21] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]

Methodology:

  • Seed and treat cells with indole compounds for 24 hours as described in section 4.1, but without the LPS stimulation step.

  • After the 24-hour treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[16]

  • Carefully remove the medium.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[22]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Compounds showing significant cytotoxicity (>20% reduction in viability) at active concentrations should be flagged.

Rationale: The Griess assay is a simple, rapid, and well-established colorimetric method to quantify NO production by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[23][24] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye.[23][24][25]

Methodology:

  • Seed, pre-treat, and stimulate cells with LPS as described in section 4.1. Incubate for 24 hours.

  • After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[16]

  • Prepare a sodium nitrite standard curve (e.g., 1-100 µM) using fresh culture medium.[23]

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all standards and samples.[18][23]

  • Incubate for 5-10 minutes at room temperature, protected from light.[18]

  • Add 50 µL of Griess Reagent II (0.1% NED in deionized water) to all wells.[18][23]

  • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540-550 nm within 30 minutes.[16][18]

  • Data Analysis: Subtract the blank absorbance, plot the standard curve, and determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Tier 2: Secondary Screening

Rationale: To assess if the indole compounds inhibit the COX-2 pathway, we measure the production of PGE2. A competitive ELISA is commonly used for this purpose. In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-labeled) PGE2 for binding to a limited number of anti-PGE2 antibody sites coated on the plate.[26] The resulting signal is inversely proportional to the amount of PGE2 in the sample.

Methodology:

  • Seed, pre-treat, and stimulate cells with LPS as in section 4.1. Collect the supernatant after 24 hours.

  • Follow the specific instructions of a commercial PGE2 competitive ELISA kit (e.g., from R&D Systems, Arbor Assays, or Cayman Chemical).[26][27]

  • General Steps:

    • Add standards and collected cell culture supernatants to the antibody-coated microplate.

    • Add the enzyme-conjugated PGE2 to initiate the competition.[27]

    • Incubate for the recommended time (typically 1-2 hours) at room temperature.[26]

    • Wash the plate to remove unbound reagents.[26]

    • Add the substrate solution (e.g., TMB) and incubate until color develops.[27]

    • Add a stop solution and measure the absorbance at the recommended wavelength (e.g., 450 nm).[28][29]

  • Data Analysis: Calculate PGE2 concentrations from the standard curve (typically using a four-parameter logistic fit). Determine the percentage inhibition of PGE2 production.

Rationale: To confirm the broad-spectrum anti-inflammatory activity of the compounds, the levels of key pro-inflammatory cytokines like TNF-α and IL-6 are quantified from the cell supernatant.[12] The sandwich ELISA format is highly specific and sensitive for this purpose.

Methodology:

  • Seed, pre-treat, and stimulate cells with LPS as in section 4.1. Collect the supernatant after 24 hours.[14]

  • Use commercial sandwich ELISA kits for TNF-α and IL-6, following the manufacturer's protocol.[30][31][32][33]

  • General Steps:

    • Add standards and samples to wells pre-coated with a capture antibody. Incubate.[32]

    • Wash the wells. Add a biotinylated detection antibody. Incubate.[32]

    • Wash the wells. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate.[18][32]

    • Wash the wells. Add the substrate (TMB) and incubate to develop color.[18]

    • Add a stop solution and measure absorbance at 450 nm.[18]

  • Data Analysis: Calculate cytokine concentrations from the standard curve and determine the percentage inhibition.

Tier 3: Mechanism of Action Studies

Rationale: Western blotting allows for the direct visualization and semi-quantification of target protein expression. By measuring the levels of iNOS and COX-2 proteins, we can confirm that the reduction in their respective products (NO and PGE2) is due to decreased protein expression.[11][34][35] To probe the effect on the NF-κB pathway, we can measure the phosphorylation and degradation of its inhibitor, IκBα. A decrease in phosphorylated IκBα (p-IκBα) indicates that the upstream kinase (IKK) has been inhibited, preventing NF-κB activation.[4]

Methodology:

  • Seed cells in larger formats (e.g., 6-well plates) to obtain sufficient protein.

  • Pre-treat with lead indole compounds and stimulate with LPS. The incubation time should be optimized (e.g., 18-24 hours for iNOS/COX-2 expression; 15-60 minutes for p-IκBα).[16][18]

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκBα, or a loading control (e.g., β-actin, GAPDH).[16][18]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

  • Detection: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system or X-ray film.[36]

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein bands to the loading control to compare expression levels across different treatments.

Data Presentation and Interpretation

Summarize quantitative data in a clear, tabular format to facilitate comparison between compounds. The primary metric for potency is the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of a given response (e.g., NO production).

Table 1: Example Data Summary for Substituted Indole Derivatives

Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)PGE₂ Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
Indole-A > 1008.512.315.118.4
Indole-B > 10025.130.545.2> 50
Indole-C 15.25.37.86.49.9
Indomethacin > 10018.90.0522.531.0

Data are hypothetical and for illustrative purposes only. Indomethacin is included as a reference compound.

Interpretation:

  • Indole-A shows good potency across all assays with no cytotoxicity, making it a strong lead candidate.

  • Indole-B is less potent.

  • Indole-C is highly potent but exhibits cytotoxicity at a concentration close to its effective dose, raising potential safety concerns.

  • The reference drug, Indomethacin , shows the expected high potency for PGE₂ inhibition as it is a direct COX inhibitor.

Conclusion

This application note provides a validated, multi-tiered framework for the in vitro evaluation of substituted indole derivatives as potential anti-inflammatory agents. By systematically progressing from broad screening assays for cytotoxicity and nitric oxide inhibition to more specific quantification of prostaglandins and cytokines, and finally to mechanistic studies via Western blot, researchers can efficiently identify and characterize promising lead compounds. This structured approach ensures that the observed anti-inflammatory effects are specific, non-toxic, and provides critical insights into the underlying molecular mechanisms, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Indoles in Oncology and the Imperative for Robust Cytotoxicity Screening

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent biological activities.[1][2] In oncology research, indole derivatives have emerged as a particularly promising class of compounds, demonstrating the ability to modulate critical cellular signaling pathways, suppress cell proliferation, and induce programmed cell death (apoptosis).[2][3][4] Natural indoles like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have been shown to target pathways like NF-κB and PI3K/Akt/mTOR, which are fundamental to cancer cell survival and progression.[3][4]

The journey from a novel synthesized indole compound to a potential therapeutic agent is arduous and requires rigorous preclinical evaluation. A critical first step in this process is the assessment of its cytotoxic potential.[5][6] In vitro cytotoxicity assays serve as the frontline screening method to determine a compound's efficacy, establish dose-response relationships, and elucidate its mechanism of action.[5][7] These assays provide the foundational data that guide lead optimization and further development.[6]

This guide provides a comprehensive overview and detailed protocols for a multi-tiered approach to assessing the cytotoxicity of novel indole compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate reliable, reproducible, and insightful data. We will cover assays that measure metabolic viability, cell membrane integrity, and specific apoptotic pathways, providing a holistic framework for characterizing the cytotoxic profile of new chemical entities.

Chapter 1: Foundational Strategy - A Multi-Assay Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a compound might inhibit mitochondrial enzymes without immediately killing the cell, leading to a false positive in a metabolic assay like MTT. Conversely, a compound could induce apoptosis, which may not cause immediate membrane lysis detectable by an LDH assay. Therefore, a robust screening cascade should employ orthogonal assays that measure different cellular health indicators. This multi-assay strategy allows for the distinction between true cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation) and helps identify potential assay artifacts.[8]

The selection of assays should be logical and hierarchical. A typical workflow begins with a high-throughput metabolic assay for primary screening to determine the half-maximal inhibitory concentration (IC50). Hits are then confirmed with a membrane integrity assay, and promising candidates are further investigated using mechanism-specific assays, such as those for apoptosis.

A Primary Screening: High-Throughput Viability Assay (e.g., MTT, MTS) B Calculate IC50 Value A->B F Is Compound Potent? (Low µM IC50) B->F C Hit Confirmation: Membrane Integrity Assay (e.g., LDH Release) G Does LDH release correlate with viability loss? C->G D Mechanism of Action Study: Apoptosis Assay (e.g., Caspase-3/7 Activity) H Is Apoptosis Induced? D->H E Data Synthesis: Build Comprehensive Cytotoxicity Profile F->C Yes F->E:w No (Consider Cytostatic Effect or Deprioritize) G->D Yes (Necrotic/Lytic Death) G->D:w No (Suggests Apoptosis or Metabolic Inhibition) H->E Yes H->E No

Caption: A decision-making workflow for cytotoxicity testing.

Chapter 2: Metabolic Viability Screening: The MTT Assay

The MTT assay is a colorimetric workhorse for assessing cell viability.[9] Its principle relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Protocol: MTT Assay for Novel Indole Compounds

I. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast, A549 for lung). Ensure cells are healthy and in the logarithmic growth phase.[12]

  • Culture Medium: As recommended for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C for up to a month or -20°C for longer periods.[9]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Test Compound: Novel indole compound dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Equipment: 96-well flat-bottom plates (tissue culture treated), multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

II. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells. Resuspend in complete medium to a concentration that will result in 70-80% confluency at the end of the experiment.

    • Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.[10]

    • Scientist's Note: To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[13]

    • Incubate for 24 hours to allow cells to attach and resume normal growth.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the indole compound in complete medium. A common starting range is 0.1 µM to 100 µM.[10]

    • Include a "vehicle control" containing the highest concentration of the solvent (e.g., DMSO, typically ≤0.5%) used in the compound dilutions.[12]

    • Also include "untreated control" wells (cells in medium only) and "blank" wells (medium only, no cells) for background subtraction.[14]

    • Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add 10-20 µL of the 5 mg/mL MTT solution to each well (including blanks).[5]

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

III. Data Analysis and Interpretation

The primary output of the MTT assay is the IC50 value, the concentration of a compound that inhibits cell viability by 50%.[5]

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Generate Dose-Response Curve: Plot Percent Viability against the log of the compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[15]

Cell Line Novel Indole Compound X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer) 12.5 ± 1.50.8 ± 0.2
A549 (Lung Cancer) 25.1 ± 2.81.2 ± 0.3
HEK293 (Normal Kidney) > 1005.4 ± 0.9
Table 1: Hypothetical IC50 values for a novel indole compound compared to a standard chemotherapeutic agent.

Chapter 3: Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a classic cytotoxicity test that measures the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme present in most cells.[16][17] When the cell membrane is damaged, LDH is rapidly released into the culture supernatant.[18] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored product, the absorbance of which is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[17]

cluster_0 Intact Cell cluster_1 Lysed Cell cluster_2 Assay Reaction in Supernatant LDH_in LDH Membrane_in Intact Membrane LDH_out LDH Reaction Lactate + NAD+ → Pyruvate + NADH LDH_out->Reaction Catalyzes Membrane_out Compromised Membrane NADH NADH + Tetrazolium Salt → Formazan (Color) Indole Novel Indole Compound Indole->Membrane_out Induces Lysis

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Release Assay

I. Materials and Reagents

  • Cell culture materials as described for the MTT assay.

  • LDH Assay Kit: Commercially available kits are recommended for consistency (containing Lysis Solution, Substrate Mix, and Assay Buffer).

  • 96-well flat-bottom plates.

II. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • Crucially, you must include additional controls:

      • Spontaneous LDH Release: Untreated cells (vehicle control).

      • Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution 45 minutes before the end of incubation. This serves as the 100% cytotoxicity control.[8]

      • No-Cell Control: Medium only (background).[19]

  • Supernatant Collection:

    • At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 5-10 minutes.[17]

    • Scientist's Note: This step pellets any detached, dead cells, ensuring that the LDH measured is from cells that were lysed during the incubation period, not during sample handling.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[19]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[19]

  • Data Acquisition:

    • Add 50 µL of Stop Solution if provided in the kit.

    • Measure the absorbance at 490 nm.

III. Data Analysis and Interpretation

  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100

    • Note: Ensure you have subtracted the background absorbance (no-cell control) from all readings first.

By comparing the results of the LDH assay with the MTT assay, you can gain deeper insight. If a compound shows a low IC50 in the MTT assay but causes minimal LDH release, it suggests the compound may be cytostatic or inhibits metabolism rather than causing immediate cell lysis.

Chapter 4: Mechanism of Action: Apoptosis Induction

Many indole-based anticancer agents function by inducing apoptosis, a form of programmed cell death.[1][3] A hallmark of the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[20][21] Measuring the activity of these proteases provides direct evidence of apoptosis induction. Luminescent assays like the Caspase-Glo® 3/7 assay are highly sensitive and well-suited for a 96-well plate format.[22]

The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[22] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[22]

Indole Novel Indole Compound Pathway Intrinsic/Extrinsic Apoptotic Pathway Indole->Pathway Caspase9 Procaspase-9 Pathway->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activates Caspase37 Procaspase-3/7 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Cleaves & Activates ActiveCaspase9->Caspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Assay Caspase-Glo® 3/7 Reagent (DEVD-Aminoluciferin) ActiveCaspase37->Assay Cleaves Substrate Light Luminescent Signal Assay->Light Generates

Caption: Caspase cascade and the principle of the Caspase-Glo® 3/7 assay.

Protocol: Caspase-Glo® 3/7 Assay

I. Materials and Reagents

  • Cell culture materials as described previously.

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • Opaque-walled 96-well plates suitable for luminescence.[20]

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine, Etoposide).

  • Luminometer.

II. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with the indole compound as described in the MTT protocol.

    • Include vehicle controls and a positive control treatment.

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium. The "add-mix-measure" format includes cell lysis reagents.[22]

  • Incubation and Data Acquisition:

    • Mix the contents by placing the plate on an orbital shaker for 1-2 minutes.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

III. Data Analysis and Interpretation

Data is typically presented as the fold increase in caspase activity relative to the vehicle-treated control cells.

  • Calculate Fold Change:

    • Fold Change = (Luminescence_Sample) / (Average Luminescence_VehicleControl)

A significant, dose-dependent increase in caspase-3/7 activity that correlates with the decrease in cell viability (from the MTT assay) strongly suggests that the novel indole compound is inducing cell death via apoptosis.

Chapter 5: Data Synthesis and Troubleshooting

The true power of this approach lies in synthesizing the data from all three assays to build a complete picture of a compound's cytotoxic profile.

Assay Endpoint Measured Interpretation of a Positive Result
MTT Mitochondrial Reductase ActivityDecrease in metabolic activity/viability.
LDH Enzyme release upon membrane lysisLoss of membrane integrity (necrosis/late apoptosis).
Caspase-3/7 Effector Caspase ActivityInduction of apoptosis.
Table 2: Summary of assay endpoints and interpretations.
Interpreting Combined Data
  • Scenario 1: Potent Apoptosis Inducer

    • MTT: Low IC50.

    • LDH: Low cytotoxicity at early time points, may increase later.

    • Caspase-3/7: High, dose-dependent signal.

  • Scenario 2: Necrotic/Lytic Agent

    • MTT: Low IC50.

    • LDH: High, dose-dependent cytotoxicity that correlates well with MTT data.

    • Caspase-3/7: No significant signal.

  • Scenario 3: Cytostatic Agent or Metabolic Inhibitor

    • MTT: Low IC50.

    • LDH: No significant cytotoxicity.

    • Caspase-3/7: No significant signal.

General Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effect.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette; Avoid using outer wells or fill them with PBS.[12][13]
Low Signal/Absorbance in Control Wells Suboptimal cell density; Insufficient incubation time.Perform a cell titration experiment to find the optimal seeding density; Optimize incubation time for the assay reagent.[12]
High Background Signal Microbial contamination; Reagent degradation; Phenol red/serum interference.Visually inspect plates for contamination; Use fresh reagents; Consider using phenol red-free/serum-free medium during the final assay step.[12]
Compound Interference Colored compounds affect absorbance; Reducing compounds can directly reduce MTT.Run controls with the compound in cell-free medium to check for direct interference; If significant, consider an alternative viability assay (e.g., ATP-based assay).[14]

References

Topic: Experimental Protocol for the N-Alkylation of 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of indole scaffolds is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules. The indole nitrogen atom's functionalization allows for the modulation of a compound's physicochemical properties, receptor-binding affinity, and metabolic stability. This document provides a detailed, field-proven protocol for the N-alkylation of 6-ethoxy-1H-indole, a valuable building block for various therapeutic agents. We will delve into a robust and widely applicable method involving deprotonation with sodium hydride followed by nucleophilic substitution with an alkyl halide. Beyond a mere recitation of steps, this guide elucidates the critical reasoning behind the choice of reagents and conditions, offers insights into reaction optimization, and provides a framework for troubleshooting, ensuring a high rate of success for researchers in the lab.

Introduction: The Significance of the N-Alkyl Indole Moiety

The indole core is a privileged scaffold found in numerous natural products and pharmaceutical compounds, including the antiviral drug Arbidol and the anti-nausea medication Ondansetron.[1] Functionalization at the N1 position is a critical strategy in drug design. The introduction of an alkyl group at this position can significantly alter a molecule's properties by:

  • Blocking Hydrogen Bond Donation: The N-H proton of an indole is a hydrogen bond donor. Its replacement with an alkyl group can fundamentally change binding interactions with biological targets.

  • Modulating Lipophilicity: The addition of alkyl chains influences the compound's solubility and ability to cross cell membranes.

  • Introducing New Functional Handles: The alkyl group can be further functionalized to introduce other chemical moieties or to serve as a linker.

The 6-ethoxy substituent on the indole ring provides an additional point of modulation and is present in various pharmacologically relevant molecules. Therefore, a reliable protocol for its N-alkylation is of significant value to the drug discovery community.

Strategic Overview of Indole N-Alkylation

While this guide focuses on the classic deprotonation-alkylation pathway, it is important to recognize the breadth of available synthetic strategies. Each method offers unique advantages depending on the substrate and desired outcome:

  • Direct Alkylation with Alkyl Halides: The most common approach, typically requiring a strong base to deprotonate the indole nitrogen, making it a potent nucleophile.[2][3] Variations using phase-transfer catalysis (PTC) offer milder conditions.[4]

  • Mitsunobu Reaction: An exceptionally versatile method that couples the indole with a primary or secondary alcohol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).[5][6] This reaction is prized for its mild conditions and stereospecificity.[5]

  • Reductive Amination: A green chemistry approach that uses aldehydes or ketones as alkylating agents in the presence of a reducing agent.[7]

  • Transition-Metal Catalysis: Methods employing catalysts based on copper, iron, or palladium have been developed for the N-alkylation of indoles, often with unique substrate scopes.[1][8]

Our featured protocol utilizes the direct alkylation method with sodium hydride, a choice predicated on its high efficiency, broad applicability, and well-understood mechanism.

Featured Protocol: N-Alkylation of this compound with an Alkyl Halide

Principle and Mechanism

The N-alkylation of an indole with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The core challenge lies in the relatively low nucleophilicity of the indole nitrogen due to the aromaticity of the ring system. The pKa of the indole N-H is approximately 16-17, similar to that of an alcohol.[9] Therefore, a strong base is required to deprotonate the nitrogen, generating a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new C-N bond.

Reaction mechanism for N-alkylation.
Materials and Equipment

Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodoethane) (1.1 - 1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert atmosphere setup (Argon or Nitrogen balloon/manifold)

  • Ice bath

  • Syringes for liquid transfer

  • TLC plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Experimental Protocol

Safety First: Sodium hydride (NaH) is a highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle NaH only under an inert atmosphere and away from any moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • Place this compound (1.0 eq) into a dry, oven-baked round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Add anhydrous DMF (or THF) via syringe to dissolve the indole (concentration typically 0.1-0.5 M).[2]

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Under a positive pressure of inert gas, carefully add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution in small portions. Caution: Hydrogen gas will evolve. Ensure the system is not sealed and can vent safely (e.g., through a needle to a bubbler or balloon).

    • Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become clearer or change color as the indolide anion forms.

  • Alkylation:

    • While maintaining the temperature at 0 °C, slowly add the alkyl halide (1.1 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, quench it carefully with a drop of water, dilute with ethyl acetate, and spot it on a TLC plate against the starting material. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the starting indole.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate to isolate the pure N-alkyl-6-ethoxyindole product.

Visualization of the Experimental Workflow

G start Start setup 1. Setup Dissolve this compound in anhydrous solvent under N₂ start->setup cool 2. Cool Cool solution to 0 °C setup->cool add_base 3. Deprotonate Add NaH portion-wise Stir for 30-60 min at 0 °C cool->add_base add_alkylating 4. Alkylate Add alkyl halide dropwise Warm to RT, stir 2-16h add_base->add_alkylating monitor 5. Monitor Check reaction progress by TLC add_alkylating->monitor quench 6. Quench Cool to 0 °C, add sat. aq. NH₄Cl monitor->quench Reaction Complete extract 7. Extract Dilute with EtOAc/H₂O Wash with H₂O and Brine quench->extract dry 8. Dry & Concentrate Dry organic layer (Na₂SO₄) Evaporate solvent extract->dry purify 9. Purify Silica Gel Column Chromatography dry->purify product Pure N-Alkyl Product purify->product

Workflow for the N-alkylation of this compound.

Key Experimental Parameters and Scientific Rationale

The success of this protocol hinges on the careful control of several key parameters. Understanding the reasoning behind these choices is crucial for adaptation and troubleshooting.

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the indole without competing in the SN2 reaction.[9] Its insolubility in organic solvents means the reaction occurs on the surface of the NaH particles. For substrates sensitive to such strong bases, alternative conditions like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) under phase-transfer catalysis (PTC) can be employed, which facilitates the deprotonation and transfer of the indolide anion into the organic phase.[2][4]

  • Choice of Solvent: Anhydrous polar aprotic solvents like DMF and THF are essential.[3] They are required to dissolve the indole and the resulting indolide salt, and they do not possess acidic protons that would quench the base or the anion. It is critical to use anhydrous solvents to prevent the violent reaction of NaH with water.

  • Choice of Alkylating Agent: The reactivity of the alkyl halide directly impacts the reaction time and temperature, following the general trend: Iodides > Bromides > Chlorides. Primary and benzylic halides are excellent substrates for this SN2 reaction.[9] Secondary halides may react more slowly and can lead to competing elimination (E2) reactions, while tertiary halides are generally unsuitable.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction between the indole and NaH and to temper the evolution of hydrogen gas. The alkylation step is often started at a low temperature to prevent side reactions, particularly C3 alkylation, before being allowed to warm to room temperature to ensure a reasonable reaction rate.

Data Summary: Representative Reaction Conditions

The following table provides a summary of typical conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents. Yields are representative and can vary based on the specific substrate and reaction scale.

Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
IodoethaneNaH (1.2)DMF0 to RT4-685-95
Benzyl BromideNaH (1.2)THF0 to RT2-490-98
Allyl BromideNaH (1.2)DMF0 to RT3-580-90
1-BromobutaneNaH (1.2)DMFRT to 508-1675-85
Methyl IodideKOH (2.5)Dioxane1001270-80[8]

Conclusion

This application note provides a comprehensive and robust protocol for the N-alkylation of this compound. By understanding the underlying chemical principles and the rationale for the selection of specific reagents and conditions, researchers can confidently apply and adapt this methodology to synthesize a wide range of N-substituted indole derivatives. The classic deprotonation-alkylation sequence remains a highly effective and reliable tool in the arsenal of the medicinal and synthetic organic chemist.

References

Troubleshooting & Optimization

Fischer Indole Synthesis with Substituted Anilines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with substituted anilines. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your indole syntheses.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is not proceeding. TLC analysis shows only starting materials. What are the primary causes and how can I resolve this?

A1: Failure of the reaction to initiate often points to three critical factors: insufficient acidity, low reaction temperature, or the formation of an overly stable hydrazone intermediate.

  • Insufficient Acidity or Inactive Catalyst: The acid catalyst is pivotal for several key steps, including the crucial[1][1]-sigmatropic rearrangement.[2][3] If the catalyst is too weak or has degraded, the reaction will stall.

    • Troubleshooting:

      • Switch to a stronger acid. If you are using a Lewis acid like zinc chloride (ZnCl₂), consider moving to a Brønsted acid such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).[4][5]

      • Ensure your catalyst is fresh and anhydrous, especially when using Lewis acids, as they can be deactivated by moisture.

      • Consider using the hydrochloride salt of the phenylhydrazine, which is often more stable and can facilitate the reaction.[6]

  • Low Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rate-determining[1][1]-sigmatropic rearrangement.[5][7]

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in a suitable solvent like glacial acetic acid is a common starting point.[6]

      • For stubborn reactions, microwave irradiation can be an effective technique to promote the reaction by rapidly reaching the required temperature.[5]

  • Stable Hydrazone Intermediate: The initial phenylhydrazone may be too stable to tautomerize to the necessary ene-hydrazine, which is the active species in the rearrangement step.

    • Troubleshooting:

      • Pre-forming and isolating the hydrazone before cyclization can sometimes improve yields.[6] However, a one-pot synthesis is also a common and effective approach.[4]

Q2: I'm observing a low yield of my desired indole, accompanied by multiple unidentified spots on the TLC plate. What are the likely side reactions, and how can I suppress them?

A2: Low yields and the formation of multiple byproducts are common challenges in the Fischer indole synthesis, often stemming from substrate decomposition or competing side reactions.[4] The electronic properties of the substituents on the aniline ring play a significant role here.

  • Substrate or Product Decomposition: Harsh acidic conditions and high temperatures can lead to the degradation of sensitive starting materials or the final indole product, resulting in the formation of tars.[8]

    • Troubleshooting:

      • Employ a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) which can be more suitable for sensitive substrates.[5]

      • Attempt the reaction at a lower temperature for a longer duration to minimize decomposition.

  • Competing Side Reactions:

    • Heterolytic N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating groups (EDGs) on the phenylhydrazine. EDGs can stabilize the iminylcarbocation formed from N-N bond cleavage, diverting the reaction away from the desired[1][1]-sigmatropic rearrangement.[1][5] This can lead to the formation of aniline and other byproducts.[1]

      • Troubleshooting: For anilines with strong EDGs, it may be necessary to use milder reaction conditions or explore alternative synthetic routes.

    • Aldol Condensation and Friedel-Crafts Reactions: These are other potential side reactions that can reduce the yield of the desired indole.[4]

      • Troubleshooting: Careful optimization of the reaction conditions, particularly the choice of acid catalyst and temperature, can help to minimize these side reactions.

Q3: How do electron-donating and electron-withdrawing groups on the aniline ring affect the Fischer indole synthesis?

A3: The electronic nature of the substituents on the phenylhydrazine ring has a profound impact on the reaction's success and regioselectivity.

  • Electron-Donating Groups (EDGs): EDGs such as alkoxy or alkyl groups generally increase the rate of the[1][1]-sigmatropic rearrangement by making the aromatic ring more electron-rich and thus a better partner in the rearrangement.[9] However, strong EDGs can also excessively stabilize the competing heterolytic N-N bond cleavage pathway, leading to lower yields or reaction failure.[1][10]

    • Regioselectivity with meta-Substituents: For a meta-substituted phenylhydrazine with an EDG, cyclization will predominantly occur at the position para to the EDG, leading to the formation of a 6-substituted indole.[9]

  • Electron-Withdrawing Groups (EWGs): EWGs like nitro or cyano groups slow down the reaction by making the aromatic ring electron-deficient.[9][11] This can make the key rearrangement step more difficult, often requiring harsher reaction conditions such as stronger acids and higher temperatures.[6]

    • Regioselectivity with meta-Substituents: With a meta-substituted phenylhydrazine bearing an EWG, a mixture of 4- and 6-substituted indoles is often obtained.[9]

Substituent EffectImpact on Reaction RateCommon IssuesTroubleshooting Strategies
Electron-Donating Groups (EDGs) Generally increases rateCompeting N-N bond cleavage, leading to side products.[1][5]Use milder reaction conditions; consider alternative synthetic routes for strongly activated systems.
Electron-Withdrawing Groups (EWGs) Decreases rateRequires harsher conditions, which can lead to decomposition.[6][9]Use stronger acid catalysts (e.g., PPA) and higher temperatures.[6]
Q4: I am working with an unsymmetrical ketone. How can I control the regioselectivity of the indole formation?

A4: When using an unsymmetrical ketone, two regioisomeric indoles can be formed. The regioselectivity is influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects.[12] Generally, under higher acidity and at higher temperatures, cyclization tends to occur toward the less substituted carbon atom.[13]

General Experimental Workflow for Fischer Indole Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Start: Phenylhydrazine & Carbonyl Compound hydrazone Hydrazone Formation (Optional Isolation) start->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization heating Heating (Reflux or Microwave) cyclization->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction (e.g., pour onto ice) monitoring->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (e.g., Recrystallization, Column Chromatography) extract->purify product Final Indole Product purify->product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Fischer indole synthesis with substituted anilines.

Problem: Complete Reaction Failure (No Product Formation)

G start Reaction Failure: No Product Detected substituents Analyze Substituent Effects start->substituents conditions Review Reaction Conditions start->conditions materials Check Starting Material Quality start->materials edg edg substituents->edg Strong EDG on Aniline? acid acid conditions->acid Is the acid catalyst appropriate and active? purity purity materials->purity Purity of starting materials? Solvent choice? cleavage Competing N-N cleavage likely. Consider milder conditions or alternative synthesis. edg->cleavage Yes steric Significant Steric Hindrance? edg->steric No steric->conditions No optimize Optimize conditions: - Higher temperature - Stronger acid catalyst - Longer reaction time steric->optimize Yes change_acid Try a different acid catalyst (e.g., PPA, H₂SO₄). Ensure anhydrous conditions. acid->change_acid No temp Are temperature and reaction time sufficient? acid->temp Yes temp->materials Yes increase_temp Increase temperature and/or prolong reaction time. Monitor reaction by TLC. temp->increase_temp No purify_materials Purify starting materials. Use fresh, anhydrous solvent. purity->purify_materials Issues found end Consult further literature for specific substrate. purity->end No issues

Caption: Troubleshooting workflow for complete reaction failure.

Problem: Low Product Yield with Multiple Side Products

G start Low Product Yield identify Identify Side Products (e.g., via LC-MS, GC-MS) start->identify aniline Aniline and/or Carbonyl Breakdown Products Present? identify->aniline tar Tarry Mixture with Unidentified Spots? identify->tar aniline->tar No cleavage Likely N-N Bond Cleavage. - Use milder acid (e.g., ZnCl₂) - Lower reaction temperature aniline->cleavage Yes decomposition Substrate/Product Decomposition. - Lower reaction temperature - Use milder acid catalyst - Shorter reaction time tar->decomposition Yes other Consider other side reactions (e.g., aldol, Friedel-Crafts). Optimize conditions empirically. tar->other No end Purify product carefully (e.g., column chromatography) cleavage->end decomposition->end other->end

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 2-Phenylindole

This protocol is a general guideline and should be optimized for specific substrates.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1 equivalent) and acetophenone (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature until TLC analysis indicates complete formation of the hydrazone.

  • Cyclization:

    • To the mixture containing the phenylhydrazone, add the acid catalyst. A common choice is polyphosphoric acid (PPA) or glacial acetic acid.[6]

    • For PPA: Carefully add PPA to the reaction mixture.

    • For Acetic Acid: Acetic acid can serve as both the solvent and the catalyst.[6]

  • Heating:

    • Heat the reaction mixture to reflux (or a specific optimized temperature, e.g., 80-100 °C) and monitor the progress using TLC.[5][6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by slowly adding a base (e.g., 10% sodium hydroxide solution) until the mixture is alkaline.

    • The crude product will often precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole. Alternatively, purify by column chromatography.

References

Optimizing reaction conditions for 6-alkoxyindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Alkoxyindoles

Welcome to the dedicated support center for the synthesis of 6-alkoxyindoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experimental work and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 6-alkoxyindoles?

The selection of starting materials is critical and largely depends on the desired substitution pattern of the final indole ring. The most prevalent precursors are substituted anilines and various carbonyl compounds or their equivalents. For instance, the Fischer indole synthesis, a classic and versatile method, often employs a 4-alkoxyphenylhydrazine and a suitable ketone or aldehyde. Another powerful approach is the Larock indole synthesis, which utilizes a 2-iodo-4-alkoxyaniline and a disubstituted alkyne.

Q2: How do I choose the right catalyst for my 6-alkoxyindole synthesis?

Catalyst selection is highly dependent on the specific reaction you are employing.

  • For Fischer Indole Synthesis: Protic acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids such as zinc chloride are commonly used. The choice of acid can significantly influence the reaction rate and the formation of side products.

  • For Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald-Hartwig, Hegedus): The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, Xantphos, BINAP) is crucial. The ligand's steric and electronic properties will dictate the efficiency of the catalytic cycle. For instance, bulky, electron-rich ligands often promote the reductive elimination step, leading to higher yields.

Q3: What is the typical temperature range for these reactions, and how critical is temperature control?

Temperature is a critical parameter that must be carefully controlled.

  • Fischer Indole Synthesis: This reaction often requires elevated temperatures, typically ranging from 80 °C to 180 °C, to drive the cyclization and ammonia elimination steps. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

  • Palladium-Catalyzed Reactions: These are generally conducted under milder conditions, often between room temperature and 120 °C. Precise temperature control is essential to prevent catalyst deactivation and minimize side reactions.

A general guideline for temperature optimization is presented in the table below:

Synthesis MethodTypical Temperature Range (°C)Key Considerations
Fischer Indole Synthesis80 - 180Monitor for decomposition at higher temperatures.
Larock Indole Synthesis80 - 120Catalyst stability is a primary concern.
Buchwald-Hartwig Amination60 - 110Ligand stability can be temperature-dependent.
Hegedus Indole Synthesis25 - 100Sensitive to overheating, which can lead to side products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 6-alkoxyindoles.

Issue 1: Low or No Product Yield

A low yield of the desired 6-alkoxyindole is a common challenge. The following decision tree can help diagnose the potential cause:

LowYieldTroubleshooting start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents Is starting material pure? Are reagents fresh? conditions Review Reaction Conditions start->conditions Is temperature optimal? Is reaction time sufficient? catalyst Evaluate Catalyst/Ligand System start->catalyst Is catalyst active? Is ligand appropriate? workup Assess Workup & Purification start->workup Is product lost during extraction? Is purification method suitable? reagents_sol Solution: Use freshly purified starting materials. Verify stoichiometry. Run a control reaction. reagents->reagents_sol conditions_sol Solution: Optimize temperature and time. Use a reaction monitoring technique (TLC, LC-MS). conditions->conditions_sol catalyst_sol Solution: Screen different catalysts/ligands. Ensure inert atmosphere for air-sensitive catalysts. catalyst->catalyst_sol workup_sol Solution: Adjust pH during extraction. Consider alternative purification methods (e.g., chromatography vs. crystallization). workup->workup_sol

Caption: Troubleshooting Decision Tree for Low Product Yield.

In-depth Causality and Solutions:

  • Reagent Quality: The purity of your starting materials, particularly the substituted aniline or hydrazine, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side products.

    • Protocol: Before starting the reaction, purify the aniline or hydrazine derivative by distillation, recrystallization, or column chromatography. Confirm purity using techniques like NMR or GC-MS.

  • Catalyst Deactivation (for Pd-catalyzed reactions): Palladium catalysts, especially in the Pd(0) state, are sensitive to air and moisture. Incomplete degassing of the solvent or a leaky reaction setup can lead to catalyst oxidation and deactivation.

    • Protocol: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Assemble the reaction apparatus under a positive pressure of inert gas.

Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

Common Side Products and Their Origins:

Side ProductPotential CauseProposed Solution
Regioisomers (e.g., 4-alkoxyindole)Incomplete regioselectivity of the cyclization step.Modify the catalyst or ligand system. For Fischer synthesis, a bulkier acid catalyst can sometimes improve regioselectivity.
Over-alkylation or N-alkylationThe reaction conditions are too harsh, or the wrong base is used.Reduce the reaction temperature. Use a weaker, non-nucleophilic base.
Dimerization of Starting MaterialsFor Pd-catalyzed cross-coupling, this suggests that the oxidative addition is slow relative to homocoupling.Screen different phosphine ligands. Electron-rich and bulky ligands can often suppress homocoupling.

Experimental Workflow for Optimizing Ligand Selection in a Palladium-Catalyzed Indole Synthesis:

LigandScreeningWorkflow start Goal: Optimize Ligand for High Yield & Selectivity setup Set up Parallel Reactions in Vials start->setup ligands Select a Diverse Set of Ligands (e.g., PPh₃, Xantphos, SPhos, RuPhos) setup->ligands reaction Run Reactions Under Identical Conditions (Temperature, Time, Stoichiometry) ligands->reaction analysis Analyze Each Reaction by LC-MS or GC-MS reaction->analysis evaluation Evaluate Yield and Purity for Each Ligand analysis->evaluation optimum Identify Optimal Ligand evaluation->optimum

Caption: Workflow for Ligand Screening in a Pd-Catalyzed Reaction.

Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure 6-alkoxyindole can be challenging.

  • Problem: The product co-elutes with a persistent impurity during column chromatography.

    • Causality: The impurity may have a similar polarity to your product.

    • Solution:

      • Modify the Solvent System: Experiment with different solvent systems for your chromatography. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the elution profile.

      • Consider a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase for your column, such as alumina instead of silica gel.

      • Chemical Treatment: If the impurity is acidic or basic, a simple acid-base wash during the workup can remove it.

Common side products in the synthesis of 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxy-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable indole derivative. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower you in your experimental work.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several established methods, each with its own set of advantages and potential pitfalls. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific impurities. The most common strategies include the Fischer, Leimgruber-Batcho, and Reissert indole syntheses. Understanding the mechanistic nuances of each is crucial for effective troubleshooting.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Unexpected TLC Spots and Low Yield in Fischer Indole Synthesis

Question: I am attempting to synthesize this compound via the Fischer indole synthesis from 4-ethoxyphenylhydrazine and acetaldehyde, but my reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?

Answer:

The Fischer indole synthesis, while classic, can present challenges related to regioselectivity and side reactions, especially if the starting materials are not pure or reaction conditions are not optimized.[1][2]

Potential Side Products:

  • 5-Ethoxy-1H-indole and 7-Ethoxy-1H-indole (Regioisomers): If your 4-ethoxyphenylhydrazine starting material was synthesized from 3-ethoxyaniline, you might have a mixture of hydrazine isomers leading to the formation of 5-ethoxy and 7-ethoxy indoles. The cyclization of the phenylhydrazone intermediate can occur at either ortho position to the hydrazine moiety.[1]

  • Indazole Derivatives: Incomplete rearrangement or alternative cyclization pathways of the hydrazone intermediate can sometimes lead to the formation of stable indazole byproducts.

  • Unreacted Phenylhydrazone: The acid-catalyzed rearrangement may not have gone to completion.[2]

  • Polymeric Materials: Indoles, particularly when heated in the presence of strong acids, can be prone to polymerization, appearing as a baseline streak on your TLC plate.[3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the 4-ethoxyphenylhydrazine is free of other isomers by NMR or HPLC analysis.

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) are critical.[2] A milder Lewis acid might reduce charring and polymerization.

  • Control Temperature: Avoid excessive heating, which can promote side reactions and polymerization.

  • Purification Strategy: A careful column chromatography is usually effective in separating the desired 6-ethoxy isomer from other regioisomers due to their differing polarities.

Diagram: Fischer Indole Synthesis - Regioisomer Formation

Fischer_Indole_Side_Products cluster_start Starting Material Impurity cluster_reaction Fischer Indolization cluster_products Products Impure_Hydrazine Mixture of 4- and 2-ethoxyphenylhydrazine Reaction Reaction with Acetaldehyde + Acid Catalyst Impure_Hydrazine->Reaction Product_6 Desired Product: This compound Reaction->Product_6 Product_5 Side Product: 5-Ethoxy-1H-indole Reaction->Product_5 Product_7 Side Product: 7-Ethoxy-1H-indole Reaction->Product_7

Caption: Impure starting hydrazine leads to a mixture of indole regioisomers.

Issue 2: Incomplete Reaction or Red-Colored Impurity in Leimgruber-Batcho Synthesis

Question: I'm using the Leimgruber-Batcho synthesis starting from 4-ethoxy-2-nitrotoluene. After the first step with DMFDMA, I get an intensely red-colored compound, but the final reduction step to this compound is sluggish and gives a poor yield. What is happening?

Answer:

The Leimgruber-Batcho synthesis is generally a high-yielding and clean method.[4][5] The intense red color you're observing is normal; it's the characteristic color of the intermediate trans-β-dimethylamino-2-nitro-4-ethoxystyrene.[5] Problems usually arise during the reductive cyclization step.

Potential Side Products and Issues:

  • Unreacted Enamine: The primary issue is often an incomplete reduction of the nitro group. The stability of the conjugated enamine can make its reduction more challenging than a simple nitro group.

  • Incomplete Cyclization: The nitro group might be reduced to the amine, but the subsequent cyclization to the indole may not proceed to completion, leaving the amino-enamine intermediate in the reaction mixture.

  • Oxidized Impurities: Indoles are susceptible to air oxidation, which can result in a pinkish or brownish hue in the final product.[3]

Troubleshooting Steps:

  • Choice of Reducing Agent: While various reducing agents can be used (e.g., Raney nickel/hydrazine, Pd/C with H₂, SnCl₂, iron in acetic acid), their effectiveness can vary.[5] For a robust and often clean reduction, palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation source like ammonium formate) is highly effective.

  • Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Raney Ni) is active. If using an older bottle, it may have lost activity.

  • Reaction Conditions for Reduction: The reduction is often sensitive to solvent, temperature, and pressure (if using H₂ gas). Ensure adequate mixing to facilitate contact between the substrate, catalyst, and hydrogen source.

  • Post-Reaction Handling: Work-up the reaction under an inert atmosphere (like nitrogen or argon) if possible to minimize oxidation of the final indole product.

Diagram: Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow Start 4-Ethoxy-2-nitrotoluene Step1 Condensation with DMFDMA/pyrrolidine Start->Step1 Intermediate trans-β-Dimethylamino- 2-nitro-4-ethoxystyrene (Intense Red Color) Step1->Intermediate Step2 Reductive Cyclization (e.g., Pd/C, H₂) Intermediate->Step2 Product This compound Step2->Product Side_Product Incomplete Reduction/ Unreacted Enamine Step2->Side_Product

Caption: Key steps and a common point of failure in the Leimgruber-Batcho synthesis.

Issue 3: Formation of a Yellow Crystalline Byproduct in Reissert Synthesis

Question: In my Reissert synthesis of this compound, I'm observing the formation of a yellow, highly conjugated byproduct instead of my desired indole-2-carboxylic acid precursor. What could this be?

Answer:

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[6][7] A known, though less common, side reaction during the reductive cyclization of substituted o-nitrophenylpyruvates is the formation of quinolone derivatives.[7]

Potential Side Products:

  • 6-Ethoxy-2-hydroxy-4-quinolone-3-carboxylic acid ethyl ester: This is a likely quinolone byproduct. Under certain reductive conditions, particularly with platinum oxide (PtO₂) in ethanol, the reaction can be diverted to form quinolones instead of indoles.[7] This is more prevalent with certain substitution patterns on the aromatic ring.

  • Incompletely Reduced Intermediates: Similar to other reduction-dependent syntheses, failure to fully reduce the nitro group will halt the desired cyclization.

Troubleshooting Steps:

  • Re-evaluate Reduction Conditions: If you are observing quinolone formation, changing the reducing agent is the most effective solution. Zinc dust in acetic acid or iron powder in acetic acid are classic Reissert conditions that strongly favor indole formation.[6][7]

  • Control pH: The pH of the reaction medium during reduction can influence the cyclization pathway. Strongly acidic conditions generally favor indole formation.

  • Isolate the Intermediate: It can be beneficial to isolate and purify the ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate intermediate after the initial condensation before proceeding to the reductive cyclization. This ensures the starting material for the critical step is pure.

Reducing Agent Primary Product Potential Side Product
Zinc in Acetic AcidIndoleLow
Iron in Acetic AcidIndoleLow
PtO₂ in EthanolIndoleQuinolone[7]

General Laboratory Best Practices for Indole Synthesis

  • Inert Atmosphere: Many indole syntheses, especially the final products, benefit from being handled under an inert atmosphere (N₂ or Ar) to prevent oxidation.

  • Purification: Most indole syntheses require chromatographic purification. Silica gel chromatography is standard, but care should be taken as acidic residues on the silica can sometimes degrade sensitive indoles. A short plug of basic alumina or neutralizing the silica gel with triethylamine in the eluent can mitigate this.

  • Storage: Pure this compound should be stored in a cool, dark place, preferably under an inert atmosphere, to maintain its purity.

References

Stability of 6-Ethoxy-1H-indole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Ethoxy-1H-indole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. By understanding the potential stability issues and their underlying causes, you can ensure the integrity of your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many indole derivatives, is primarily influenced by several factors:

  • pH: The indole ring is sensitive to strongly acidic or basic conditions, which can lead to degradation.[1][2][3]

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, especially when exposed to air (autoxidation) or other oxidizing agents.[4] This can be accelerated by light and heat.

  • Light: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of colored impurities.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation from all pathways. Storing solutions at low temperatures is generally recommended.

Q2: I've noticed my solution of this compound turning a yellow or brownish color over time. What is causing this?

A2: The development of a yellow or brownish color is a common indicator of degradation, particularly through oxidation or photodegradation. The indole ring can be oxidized to form colored polymeric or condensed products. This process is often accelerated by exposure to light and atmospheric oxygen. To minimize this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.

Q3: Which solvents are recommended for dissolving and storing this compound for short-term and long-term use?

Solvent TypeRecommended SolventsSuitability & Rationale
Nonpolar Aprotic Toluene, Dichloromethane (DCM)Good for short-term storage. These solvents are less likely to participate in degradation reactions. However, ensure they are peroxide-free, especially DCM.
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF)Good for analytical purposes (e.g., HPLC). THF should be used with caution as it can form peroxides. ACN is generally a good choice for stock solutions for analysis.
Polar Protic Ethanol, MethanolUse with caution. While this compound is soluble in alcohols, these solvents can participate in photochemical reactions and may not be ideal for long-term storage, especially if exposed to light.[6]
Aqueous Buffers pH 6-7.5 BuffersGenerally not recommended for long-term storage. The stability of indoles in aqueous solutions is often pH-dependent. If aqueous solutions are necessary, use freshly prepared solutions and protect them from light.[1][2]

Q4: How does the ethoxy group at the 6-position affect the stability of the indole ring compared to unsubstituted indole?

A4: The ethoxy group at the 6-position is an electron-donating group. This increases the electron density of the benzene portion of the indole ring system. This can have two opposing effects:

  • It can increase the susceptibility of the ring to electrophilic attack and oxidation.

  • It may also influence the photophysical properties of the molecule, potentially altering its photostability compared to unsubstituted indole.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound. Prepare fresh solutions before analysis. Use a mobile phase with a neutral or slightly acidic pH. Analyze a freshly prepared standard to confirm the retention time of the intact compound.
Formation of a precipitate in solution. Low solubility or degradation to an insoluble product. Check the solubility of the compound in the chosen solvent. If solubility is not the issue, the precipitate is likely a degradation product. Filter the solution before use if necessary, but ideally, prepare a fresh solution.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. Perform a stability study of this compound in your specific assay buffer. Prepare stock solutions in a stable organic solvent like ACN and dilute into the aqueous buffer immediately before the experiment.
Low yields in a chemical reaction. Degradation of the starting material under the reaction conditions. If the reaction involves strong acids, bases, or oxidizing agents, the indole may be degrading. Consider using milder reaction conditions or protecting the indole nitrogen if it is not involved in the reaction.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method to quickly assess the stability of this compound in a solvent over a 24-hour period using HPLC-UV.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. Record the peak area of the main compound.

  • Sample Incubation: Store the remaining stock solution in an amber vial at room temperature.

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizing the Stability Study Workflow

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Solvent) t0 T=0 Analysis (Initial Peak Area) prep_stock->t0 Immediate Dilution incubation Incubate at RT (Protected from Light) t0->incubation Store Remainder tx Time-Point Analysis (T=2, 4, 8, 24h) incubation->tx Aliquot at Time Points data_analysis Compare Peak Areas & Assess Degradation tx->data_analysis

Caption: Workflow for assessing the short-term stability of this compound.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, we can propose potential pathways based on the known chemistry of indoles.

Visualizing Potential Degradation

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Acid/Base Hydrolysis indole This compound oxindole Oxidized Products (e.g., Oxindoles) indole->oxindole [O] polymers Polymeric Products indole->polymers [O], light photoproducts Photodegradation Products (Colored Impurities) indole->photoproducts hv hydrolysis_products Ring-Opened Products indole->hydrolysis_products H+ or OH-

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Improving the Yield of C-N Coupling Reactions with 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-N cross-coupling reactions involving 6-ethoxy-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize N-arylation reactions with this specific electron-rich indole derivative. Here, we will address common challenges, provide in-depth scientific explanations for troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Introduction: The Challenge of an Electron-Rich Nucleophile

N-arylindoles are privileged scaffolds in medicinal chemistry and materials science.[1][2] While methods like the Buchwald-Hartwig amination and Ullmann condensation have revolutionized their synthesis, substrates like this compound present unique challenges.[1][3] The electron-donating nature of the ethoxy group increases the nucleophilicity of the indole nitrogen but also enhances the reactivity of the entire indole core, making it susceptible to side reactions and decomposition under harsh conditions.[4] This guide provides a framework for navigating these challenges to achieve high-yield, selective N-arylation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for C-N coupling?

A1: The primary challenge stems from its electronic properties. The 6-ethoxy group is a strong electron-donating group, which enriches the entire indole ring system with electron density. This has two main consequences:

  • Increased Reactivity: While the indole nitrogen becomes more nucleophilic, which can be beneficial, other positions on the ring (like C3) also become more susceptible to undesired side reactions, such as C-H functionalization or C-arylation.[5][6]

  • Substrate Instability: Electron-rich indoles can be sensitive to strongly basic or high-temperature conditions, leading to decomposition and the formation of tarry byproducts, which complicates purification and lowers yield.[7][8]

Q2: Should I choose a Palladium or a Copper catalyst for coupling with this compound?

A2: Both palladium and copper catalysts are viable, but they operate under different principles and are suited for different conditions.

  • Palladium (Buchwald-Hartwig Amination): This is often the first choice due to its broad substrate scope and generally milder reaction conditions.[9][10] Modern Pd-catalyst systems, particularly those with bulky, electron-rich biarylphosphine ligands, are highly effective for coupling electron-rich nucleophiles like indoles.[11]

  • Copper (Ullmann Condensation): This is a classic method that has seen significant modernization.[3][12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper with specific ligands (like phenanthrolines or L-proline) under milder conditions.[13][14] Copper catalysis can sometimes be more cost-effective and may offer complementary reactivity, succeeding where palladium systems fail.[15]

Q3: How does the choice of aryl halide (I, Br, Cl) affect the reaction?

A3: The reactivity of the aryl halide is critical and generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.

  • Aryl Iodides and Bromides: These are the most common coupling partners. They readily undergo oxidative addition to the Pd(0) center, the first step in the Buchwald-Hartwig catalytic cycle.[9]

  • Aryl Chlorides: These are often preferred in industrial settings due to lower cost, but they are less reactive. Coupling with aryl chlorides requires highly active catalyst systems, typically involving specialized, sterically hindered, and electron-rich ligands like XPhos or N-heterocyclic carbenes (NHCs).[11][16]

  • Aryl Triflates (OTf): These are also highly reactive and are good alternatives to halides.

Troubleshooting Guide: From Low Yield to Optimal Performance

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows no conversion. I only recover my this compound and aryl halide starting materials. What should I check first?

A1: A complete lack of conversion typically points to a fundamental issue with catalyst activation or the reaction environment.

  • Cause - Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or it may have been deactivated by oxygen.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Solvents must be anhydrous and degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Use a glovebox for preparing the catalyst and reagents if possible. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) which is designed for easy activation.[17]

  • Cause - Inappropriate Base: The base may be too weak to deprotonate the indole N-H, which is a necessary step in the catalytic cycle.

    • Solution: While strong bases can cause decomposition (see Q2), a certain level of basicity is required. If you are using a very weak base like K₂CO₃ with a less reactive aryl halide, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Cause - Low Temperature: The reaction may have a high activation energy barrier that is not being overcome.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). Monitor for decomposition. Typical temperatures for these couplings are between 80-110 °C.[17]

Q2: My reaction mixture turns dark and tarry, and the yield of the desired N-aryl product is very low. What is causing this decomposition?

A2: Dark, tarry mixtures are a classic sign of substrate or product decomposition, a common issue with electron-rich indoles.[7]

  • Cause - Base is too Strong: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be aggressive towards the sensitive indole core, especially at elevated temperatures, leading to polymerization or degradation.

    • Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they provide sufficient basicity for the catalytic cycle while minimizing substrate decomposition.[7]

  • Cause - Temperature is too High: The combination of heat and a basic medium can be detrimental.

    • Solution: If using a strong base is unavoidable (e.g., for a very unreactive aryl chloride), try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Alternatively, use a milder base and a more active catalyst system, which often allows for lower reaction temperatures.

Q3: I'm observing a significant side product that appears to be a C-aryl isomer. How can I improve N-selectivity?

A3: The formation of C-arylindoles arises from competing C-H activation pathways. The electron-rich nature of this compound makes the C3 position, in particular, susceptible to such reactions.

  • Cause - Catalyst/Ligand Choice: Some catalyst systems may favor C-H activation over N-H activation.

    • Solution: This issue is more common in direct arylation reactions but can occur in standard cross-couplings. For Buchwald-Hartwig reactions, using bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) often enhances selectivity for N-arylation.[11] The steric hindrance around the metal center can disfavor the geometric arrangement required for C-H insertion. For Ullmann-type reactions, the choice of ligand (e.g., a simple diamine vs. L-proline) can also influence selectivity.

Q4: My yield is consistently low (~30-50%) even though the reaction appears clean by TLC/LC-MS. What subtle factors could be limiting the reaction?

A4: Stalling at partial conversion often points to issues with catalyst longevity, reagent stoichiometry, or solubility.

  • Cause - Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.

    • Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure your ligand-to-metal ratio is appropriate; for monodentate phosphine ligands, a 2:1 ratio to palladium is common.

  • Cause - Poor Solubility: One of the reagents (often the inorganic base or the indole itself) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.[7]

    • Solution: Switch to a solvent with higher polarity and better solubilizing power, such as DMF, DMAc, or NMP.[7] Be aware that these solvents have high boiling points and can be difficult to remove. A mixture of solvents, like toluene/dioxane, can sometimes balance reactivity and solubility.

  • Cause - Reversible or Competing Reactions: An unproductive equilibrium or a side reaction like dehalogenation of the aryl halide could be consuming reagents.

    • Solution: Ensure your amine nucleophile (the indole) is present in a slight excess (e.g., 1.1-1.2 equivalents) relative to the aryl halide to help drive the reaction to completion.

Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Indole-H - Base·HX RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd(0)L2 Product (Ar-Indole) Product N-Arylindole Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd IndoleH This compound IndoleH->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield with This compound symptom1 No Reaction / SM Recovered start->symptom1 symptom2 Decomposition / Dark Tarry Mixture start->symptom2 symptom3 Side Products / Poor Selectivity start->symptom3 solution1a Check Degassing / Inert Atmosphere symptom1->solution1a Cause: O₂ Deactivation solution1b Use Active Precatalyst (e.g., G3 Precatalyst) symptom1->solution1b Cause: Inactive Catalyst solution1c Increase Temperature symptom1->solution1c Cause: High Eₐ solution2a Use Milder Base (Cs₂CO₃, K₃PO₄) symptom2->solution2a Cause: Base too Strong solution2b Lower Reaction Temp. symptom2->solution2b Cause: Temp. too High solution3a Use Bulky Ligand (e.g., XPhos, RuPhos) symptom3->solution3a Cause: C-H Activation

Caption: Decision tree for troubleshooting low-yield C-N coupling reactions.

Recommended Starting Protocols

These protocols provide robust starting points for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Buchwald-Hartwig Amination (General Conditions)

This protocol uses a modern, air-stable precatalyst, which simplifies setup.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-3 mol%)Air-stable, highly active precatalyst for challenging couplings.
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich biarylphosphine ideal for N-arylation.[11]
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv.)Effective, non-nucleophilic bases that minimize substrate decomposition.[7]
Solvent Toluene or 1,4-Dioxane (0.1 M)Common, effective solvents for this transformation. Must be anhydrous and degassed.
Temperature 100-110 °CSufficient to drive most couplings to completion.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (2.0 equiv.).

  • Catalyst Loading: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula to achieve a concentration of ~0.1 M with respect to the indole.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (or another suitable solvent) and filter through a pad of Celite® to remove inorganic salts and palladium black.[7]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation (Modern Conditions)

This protocol uses L-proline as a ligand, which often allows for milder conditions.

ParameterRecommendationRationale
Copper Source Copper(I) Iodide (CuI) (5-10 mol%)A common and effective copper precatalyst.[13]
Ligand L-Proline (10-20 mol%)An inexpensive, effective ligand for promoting Ullmann-type couplings.[14]
Base K₂CO₃ or K₃PO₄ (2.5 equiv.)Standard inorganic base for this transformation.
Solvent DMSO or DMF (0.2 M)Polar aprotic solvents required to facilitate the reaction.[13]
Temperature 110-130 °CTypically requires slightly higher temperatures than palladium catalysis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add CuI (0.1 equiv.), L-proline (0.2 equiv.), the base (2.5 equiv.), this compound (1.2 equiv.), and the aryl halide (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 130 °C with vigorous stirring for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine to remove residual DMSO/DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing the Reactivity of the Indole C3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the strategic functionalization of indoles. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into managing the unique reactivity of the indole nucleus. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing indole reactivity. Understanding these concepts is crucial for designing successful functionalization strategies and troubleshooting unexpected outcomes.

Q1: Why is the C3 position of an unsubstituted indole so reactive towards electrophiles?

A1: The exceptional nucleophilicity of the indole C3 position is a direct consequence of its electronic structure. The pyrrole ring is electron-rich, and electrophilic attack at C3 is overwhelmingly favored because it proceeds through the most stable cationic intermediate (a σ-complex or arenium ion)[1][2].

  • Causality of Stability: When an electrophile attacks at C3, the resulting positive charge is immediately adjacent to the nitrogen atom. The nitrogen's lone pair of electrons can effectively delocalize and stabilize this charge through resonance without disrupting the aromaticity of the fused benzene ring[1].

  • Alternative Positions: In contrast, an attack at the C2 position forces the positive charge to be stabilized by resonance structures that disrupt the benzene ring's aromatic sextet, which is energetically unfavorable[1][3]. An attack on the nitrogen atom (protonation) is possible but often reversible, and the C3-protonated species is thermodynamically more stable[1].

This inherent electronic preference makes direct electrophilic substitution at C3 the default reaction pathway for most indoles[4][5].

References

Technical Support Center: Cryopreservation and Long-Term Storage of 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective cryopreservation and long-term storage of 6-Ethoxy-1H-indole. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding valuable research assets.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What is the optimal temperature for the long-term storage of solid this compound? A1: For maximal stability and to prevent degradation, solid this compound should be stored at -20°C or, ideally, at -80°C for extended periods. The container should be tightly sealed to prevent moisture ingress and stored in a dark environment. Some suppliers recommend storage at -70°C in a freezer.

Q2: What are the visible signs of degradation for this compound? A2: A color change of the solid compound from its typical appearance (e.g., white or off-white) to yellow or brown is a primary indicator of degradation.[1] This is often due to oxidation of the electron-rich indole ring.[1][2] For solutions, the appearance of discoloration or precipitates suggests instability.

Q3: Is this compound sensitive to light or air? A3: Yes. Indole derivatives are known to be sensitive to both air and light.[3] The indole ring is susceptible to oxidation when exposed to air.[2] Photodegradation can also occur with exposure to light. Therefore, it is crucial to store the compound in amber or opaque vials and under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Q4: What is the best solvent for preparing stock solutions of this compound? A4: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions due to its excellent solvating power for many organic molecules and its suitability for cryopreservation.[4][5][6] For applications where DMSO is not suitable, other anhydrous, aprotic organic solvents like ethanol or ethyl acetate may be used, though stability in these solvents should be verified for long-term storage.[7]

Q5: How should I store stock solutions of this compound? A5: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[8][9][10][11][12] Store these aliquots at -80°C for long-term stability.

Q6: How many freeze-thaw cycles can a stock solution of this compound tolerate? A6: It is strongly recommended to minimize freeze-thaw cycles. Ideally, a stock solution should be thawed only once. Each cycle increases the risk of introducing moisture, leading to precipitation, and can promote degradation.[8][9] If multiple uses are unavoidable, prepare intermediate dilutions that can be stored at 4°C for very short-term use (1-2 days), protected from light.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and storage of this compound.

Issue 1: Stock Solution Has Changed Color or Contains Precipitate After Thawing
  • Symptom: A previously clear and colorless stock solution (e.g., in DMSO) appears yellow, brown, or contains visible solid particles after being removed from the freezer and thawed.

  • Primary Cause: This is a strong indication of compound degradation or loss of solubility.

    • Oxidation: The indole ring is prone to oxidation, especially if the vial was not properly sealed or if the solvent was not anhydrous.[1][2]

    • Moisture Contamination: Repeated opening of the main container at room temperature can introduce atmospheric moisture, leading to hydrolysis or causing the compound to precipitate out of the organic solvent upon freezing.

    • Concentration Effects: If the solution was stored at a concentration near its solubility limit, small temperature fluctuations during thawing can cause it to fall out of solution.

  • Troubleshooting & Resolution:

    • Verify Integrity: Before use, analyze a small amount of the solution using a suitable analytical method like HPLC or LC-MS to assess the purity and identify potential degradation products.[13]

    • Attempt Re-solubilization: Gently warm the vial to 37°C and vortex briefly to see if the precipitate redissolves.[14] However, be aware that warming can also accelerate degradation.

    • Preventive Measures:

      • Always prepare stock solutions using high-purity, anhydrous solvents.

      • Aliquot stock solutions into single-use vials to eliminate the need for repeated freeze-thaw cycles.

      • Allow vials to equilibrate to room temperature before opening to prevent condensation from forming inside.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: Experiments using the same nominal concentration of this compound yield variable results over time.

  • Primary Cause: The active concentration of the compound is likely decreasing due to improper storage and handling.

    • Freeze-Thaw Degradation: As previously mentioned, multiple freeze-thaw cycles are a major contributor to compound instability.[8][10]

    • Degradation in Working Solutions: If aqueous working solutions are prepared and left at room temperature for extended periods, the compound may degrade. The stability of indole derivatives can be pH-dependent.[2]

    • Adsorption to Plastics: Depending on the concentration and solvent, small molecules can adsorb to the surface of certain plastics, reducing the effective concentration in the solution.

  • Troubleshooting & Resolution:

    • Implement Aliquoting: Discard the old stock solution and prepare a new one. Immediately aliquot it into multiple small-volume, single-use cryovials for storage at -80°C.

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from a newly thawed stock aliquot immediately before an experiment. Do not store dilute aqueous solutions.

    • Use Appropriate Labware: For sensitive, low-concentration experiments, consider using low-adsorption polypropylene tubes or glass vials.

    • Workflow Validation: A decision tree for troubleshooting inconsistent results is provided below.

G start Inconsistent Experimental Results Observed q1 Was the stock solution aliquoted? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes action1 ACTION: Prepare new stock. Aliquot into single-use vials. Store at -80°C. a1_no->action1 q2 How many times was the aliquot thawed? a1_yes->q2 end_node Problem Likely Resolved action1->end_node a2_once Once q2->a2_once a2_multiple Multiple Times q2->a2_multiple q3 Were working dilutions prepared fresh? a2_once->q3 a2_multiple->action1 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Check for other variables: - Assay conditions - Reagent stability - Instrument performance a3_yes->q4 action2 ACTION: Discard old working solutions. Prepare fresh from a new aliquot for each experiment. a3_no->action2 action2->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Pre-analysis: Before opening, allow the container of solid this compound to warm to room temperature for at least 20-30 minutes to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, appropriate vial (amber glass or polypropylene).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Inert Gas (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen before final sealing to displace oxygen.

Protocol 2: Cryopreservation and Long-Term Storage
  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use, sterile cryovials (e.g., 50-100 µL per vial). Use amber or opaque vials to protect from light.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Use cryo-resistant labels and ink.

  • Controlled Freezing: For optimal preservation, a controlled cooling rate of approximately -1°C per minute is recommended.[15] This can be achieved by placing the cryovials in a commercial controlled-rate freezing container (e.g., Mr. Frosty) and placing it in a -80°C freezer overnight.

  • Long-Term Storage: After 24 hours, transfer the vials from the freezing container to a designated storage box within the -80°C freezer for long-term storage. For ultimate long-term stability, vials can be moved to the vapor phase of liquid nitrogen.

G cluster_prep Preparation cluster_store Cryopreservation & Storage p1 Equilibrate solid to RT p2 Weigh compound p1->p2 p3 Add anhydrous DMSO p2->p3 p4 Vortex to dissolve p3->p4 p5 Flush with inert gas (optional) p4->p5 s1 Aliquot into single-use cryovials p5->s1 s2 Label vials clearly s1->s2 s3 Place in controlled-rate freezer container s2->s3 s4 Place container at -80°C for 24h s3->s4 s5 Transfer vials to long-term storage box at -80°C s4->s5

Caption: Standard workflow for preparing and storing stock solutions.

Protocol 3: Thawing and Use of Stored Aliquots
  • Rapid Thawing: Remove a single aliquot from the -80°C freezer. Immediately place it in a 37°C water bath.[16] Swirl the vial gently until the contents are just thawed (usually 1-2 minutes). A small amount of ice remaining is acceptable.[17]

  • Sterilization: Before opening, wipe the outside of the vial with 70% ethanol to minimize the risk of contamination.

  • Use Immediately: Proceed with making your experimental dilutions without delay. Do not let the thawed stock solution sit at room temperature for an extended period.

  • Discard After Use: Do not re-freeze a thawed aliquot. Any unused portion of the stock solution should be discarded to ensure the integrity of future experiments.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormSolventShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)Key Considerations
Solid N/A4°C (in desiccator)-20°C to -80°CProtect from light and moisture. Tightly seal container.
Stock Solution Anhydrous DMSO-20°C-80°CAliquot into single-use vials. Protect from light. Avoid freeze-thaw cycles.
Working Dilution Aqueous BufferNot RecommendedNot RecommendedPrepare fresh immediately before each experiment.

Table 2: General Solvent Suitability for Stock Solutions

SolventSuitabilityComments
DMSO Excellent High solubility; good for cryopreservation. Ensure anhydrous grade is used.[6]
Ethanol Good Good solubility. Ensure use of absolute ethanol. May be less suitable for long-term frozen storage compared to DMSO.
Methanol Fair May be suitable but can be reactive. Stability should be confirmed.
Acetonitrile Fair Suitable for analytical purposes (e.g., HPLC mobile phase), but long-term stability as a storage solvent should be verified.
Water / PBS Poor Indole derivatives generally have low aqueous solubility.[7] Not recommended for creating stock solutions.

References

Validation & Comparative

A Comparative Guide to 6-Ethoxy-1H-indole and 6-Methoxy-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the backbone of numerous natural products and synthetic drugs. The substitution pattern on the indole ring plays a critical role in defining the biological activity of these compounds. Among the various modifications, alkoxy substitutions at the 6-position have garnered significant interest. This guide provides an in-depth, objective comparison of two closely related analogs, 6-ethoxy-1H-indole and 6-methoxy-1H-indole, by synthesizing available experimental data to illuminate their differential performance in key biological assays.

At a Glance: Methoxy vs. Ethoxy at the 6-Position

The subtle difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group at the 6-position of the indole ring can lead to significant variations in physicochemical properties, thereby influencing their biological activity. The additional ethyl group in the ethoxy moiety increases lipophilicity, which can affect cell membrane permeability, protein binding, and metabolic stability. This guide will delve into the experimental evidence that highlights these differences in the context of anticancer, anti-inflammatory, analgesic, and antifungal activities.

Anticancer Activity: A Tale of Two Alkoxy Chains

The cytotoxic potential of indole derivatives is a major area of research in oncology. While direct head-to-head comparative studies on the parent this compound and 6-methoxy-1H-indole are limited, analysis of their derivatives provides crucial insights into their potential as anticancer agents.

Derivatives of 6-methoxy-1H-indole have demonstrated notable activity against a range of cancer cell lines. For instance, a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives reported IC₅₀ values in the low micromolar to sub-micromolar range against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), A375 (melanoma), and B16-F10 (melanoma)[1][2]. Another study on indole-based anticancer agents inspired by OXi8006, a 6-methoxyindole derivative, also highlighted potent cytotoxic effects[3].

Table 1: Representative Anticancer Activity of 6-Methoxy-1H-Indole Derivatives

Compound DerivativeCancer Cell LineIC₅₀ (µM)
6-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)MCF-7 (Breast)2.94 ± 0.56
MDA-MB-231 (Breast)1.61 ± 0.004
A549 (Lung)6.30 ± 0.30
HeLa (Cervical)6.10 ± 0.31
A375 (Melanoma)0.57 ± 0.01
B16-F10 (Melanoma)1.69 ± 0.41

Data extracted from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives[1][2].

Anti-inflammatory and Analgesic Potential: The Ethoxy Advantage?

The anti-inflammatory properties of indole derivatives are well-documented. While direct comparative data for this compound and 6-methoxy-1H-indole in anti-inflammatory assays is scarce, a compelling piece of evidence from a related class of compounds suggests a potential advantage for the ethoxy analog in producing analgesic effects.

A study on the structure-activity relationship of benzimidazole opioids, a different class of compounds, revealed that substitution at a specific position on the benzyl ring influenced analgesic potency in the following order: ethoxy > isopropyloxy > n-propyloxy > methoxy [4]. This finding, although not directly on indoles, provides a strong rationale for investigating whether a similar trend exists for 6-alkoxyindoles. The increased lipophilicity of the ethoxy group could enhance central nervous system penetration, a key factor for analgesic activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or 6-methoxy-1H-indole) for a specified period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding LPS to the wells (excluding the negative control).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Antifungal Activity: A Look at the Methoxy Moiety

Fungal infections are a growing public health concern, and the development of new antifungal agents is crucial. A derivative of 6-methoxy-1H-indole has been identified as a promising antifungal agent.

Specifically, 6-methoxy-1H-indole-2-carboxylic acid, isolated from the bacterium Bacillus toyonensis, has demonstrated significant antifungal activity against Candida albicans and Aspergillus niger[5][6][7]. While minimum inhibitory concentration (MIC) values for the parent 6-methoxy-1H-indole are not explicitly stated in this study, the activity of its derivative highlights the potential of this scaffold.

Information on the antifungal activity of this compound is not as readily available, making a direct comparison difficult at this time. However, the established antifungal potential of the 6-methoxyindole core provides a strong impetus for the evaluation of its ethoxy counterpart.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Structure-Activity Relationship and Future Directions

The available data, though not providing a complete head-to-head comparison, allows for the formulation of a preliminary structure-activity relationship (SAR) hypothesis. The choice between a methoxy and an ethoxy group at the 6-position of the indole ring represents a classic medicinal chemistry strategy of modulating lipophilicity and steric bulk to optimize pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity: The ethoxy group, being more lipophilic, may enhance membrane permeability and oral absorption. This could be advantageous for targeting intracellular proteins or for oral drug delivery.

  • Steric Effects: The larger size of the ethoxy group could influence binding to the target protein, either by creating a more favorable interaction or by causing steric hindrance.

  • Metabolism: The ethyl group in the ethoxy moiety introduces an additional site for metabolism (e.g., O-dealkylation), which could alter the compound's half-life and metabolic profile compared to the methoxy analog.

To definitively establish the superior analog for specific biological applications, direct comparative studies are essential. Researchers are encouraged to perform side-by-side evaluations of this compound and 6-methoxy-1H-indole in a panel of standardized biological assays.

Visualizing the Path Forward: A Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of this compound and 6-methoxy-1H-indole.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison cluster_3 In Vivo Validation Synthesis Synthesis of this compound & 6-Methoxy-1H-indole Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Anticancer Anticancer Assays (MTT, etc.) IC50 Determination Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (NO, Cytokine) IC50 Determination Characterization->AntiInflammatory Antifungal Antifungal Assays (MIC) MIC Determination Characterization->Antifungal SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR AntiInflammatory->SAR Antifungal->SAR Lead Lead Compound Identification SAR->Lead AnimalModels Animal Models of Disease Lead->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD

Caption: A generalized workflow for the comparative biological evaluation of indole analogs.

Conclusion

While a definitive declaration of superiority for either this compound or 6-methoxy-1H-indole across all biological activities is not yet possible due to the limited direct comparative data, this guide synthesizes the available evidence to provide a framework for informed decision-making in research and drug development. The existing data on 6-methoxy-1H-indole derivatives establishes a strong foundation of biological activity, particularly in the anticancer and antifungal arenas. The intriguing structure-activity relationship observed in related compound classes suggests that this compound may hold an advantage in areas such as analgesia. Ultimately, this comparative guide underscores the critical need for further head-to-head experimental evaluations to fully unlock the therapeutic potential of these closely related indole analogs.

References

A Comparative Guide to the Anti-inflammatory Activity of Indole Derivatives: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of bioactive compounds and its ability to interact with numerous biological targets.[1][2] Its role in the development of anti-inflammatory agents is particularly noteworthy, exemplified by the long-standing clinical use of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[1][3] Modern drug discovery efforts have expanded beyond the initial cyclooxygenase (COX) inhibitory mechanism of early indole-based drugs. Researchers are now designing and synthesizing novel indole derivatives that target multiple facets of the complex inflammatory cascade, aiming for enhanced efficacy and improved safety profiles.[4][5]

This guide provides a comparative analysis of the anti-inflammatory activity of various indole derivatives. We will delve into their mechanisms of action, present quantitative experimental data to compare their potency, and provide detailed protocols for key validation assays. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific evidence to inform their own discovery and development programs.

Mechanistic Landscape: How Indole Derivatives Combat Inflammation

Inflammation is a complex biological response involving a network of cells, signaling molecules, and enzymes. The efficacy of indole derivatives lies in their ability to modulate key nodes within this network. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of critical signaling pathways that regulate the expression of inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

The inhibition of cyclooxygenase (COX) enzymes is the most classic mechanism for NSAIDs.[4] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of inflammatory prostaglandins.

The therapeutic goal for modern anti-inflammatory agents is the selective inhibition of COX-2 over COX-1, which is expected to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[7][8][9] Numerous studies have focused on designing indole derivatives with high COX-2 selectivity. For instance, modifications at the N-1 and C-3 positions of the indole ring have yielded compounds with significant COX-2 inhibitory activity and selectivity.[1] Some indole-based compounds have demonstrated COX-2 inhibitory potency comparable to or exceeding that of established drugs like celecoxib.[6][10]

Inhibition of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) pathway represents another critical branch of the arachidonic acid cascade, leading to the production of leukotrienes—potent inflammatory mediators involved in asthma and other inflammatory diseases. The 5-lipoxygenase (5-LOX) enzyme is a key target in this pathway.[11]

Indole derivatives that can inhibit LOX enzymes offer a broader spectrum of anti-inflammatory activity.[11] Furthermore, compounds that dually inhibit both COX and 5-LOX pathways are of significant interest.[3][4] This dual-inhibition strategy is believed to not only provide enhanced anti-inflammatory effects but also potentially mitigate the gastrointestinal toxicity associated with COX-only inhibitors.[3] Research has identified indole derivatives, such as certain indole-3-yl-thiazolidinone hybrids, that exhibit a balanced and potent inhibitory effect on both COX-2 and 5-LOX.[4][10]

Modulation of Pro-inflammatory Cytokines and Signaling Pathways

Beyond direct enzyme inhibition, many novel indole derivatives exert their anti-inflammatory effects by modulating the signaling pathways that control the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12][13][14]

A central regulator of these cytokines is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][15] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a cascade is initiated that leads to the phosphorylation and degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.[16][17]

Several indole derivatives have been shown to potently suppress the activation of the NF-κB pathway.[3][18] They can achieve this by inhibiting the phosphorylation of key upstream kinases like Akt or the p65 subunit of NF-κB itself.[15][18][19] For example, studies using LPS-stimulated RAW 264.7 macrophages have demonstrated that certain indole compounds significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines by downregulating the expression of iNOS, COX-2, and phosphorylated NF-κB p65.[13][17][20]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes experimental data from various studies, allowing for a direct comparison of the potency of different indole derivatives against key inflammatory targets.

Compound/Derivative ClassTarget/AssayPotency (IC50 / % Inhibition)Reference
Indole-2-one derivative (7i)TNF-α & IL-6 release (LPS-stimulated RAW264.7)Potent inhibition, superior to other derivatives in the series[13][21]
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleCOX-2 EnzymeIC50 = 0.32 µM (COX-1 IC50 > 100 µM)[1]
Indole-hydrazide derivative (S3)COX-2 ExpressionSelective inhibition of COX-2 over COX-1[7][22]
Indole-chalcone hybrid (Compound 4)Carrageenan-induced paw edemaMost effective agent in the series[23][24]
Indoline derivative (73)5-LOX / sEH (dual inhibitor)IC50 = 0.41 µM (5-LOX), 0.43 µM (sEH)[25]
Ursolic Acid-Indole derivative (UA-1)Nitric Oxide (NO) production (LPS-stimulated RAW264.7)IC50 = 2.2 ± 0.4 µM[17]
Oxindole derivative (4h)COX-2 / 5-LOXIC50 = 0.053 µM (COX-2), 0.419 µM (5-LOX)[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)NO, IL-6, TNF-α release (LPS-stimulated RAW264.7)Most potent among tested compounds[12]

Core Experimental Protocols: A Guide to Validation

The validation of anti-inflammatory activity requires robust and reproducible experimental models. The choice of assay depends on the specific mechanistic question being addressed. Here, we provide step-by-step methodologies for foundational in vitro and in vivo assays.

Protocol 1: In Vitro Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol is fundamental for screening compounds and elucidating their cellular mechanisms. RAW 264.7 murine macrophages are a widely used and reliable cell line because they produce significant amounts of inflammatory mediators upon stimulation.

Objective: To determine a compound's ability to inhibit the production of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test indole derivatives in DMSO. Make serial dilutions in culture media to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Remove the old media from the cells and add 100 µL of media containing the test compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add Lipopolysaccharide (LPS) to each well (except for the vehicle control) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plate for 24 hours.

  • Quantification of Nitric Oxide (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Quantification of Cytokines (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is the most common and reliable in vivo model for evaluating acute anti-inflammatory activity.[14][26] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.[14]

Objective: To assess the acute anti-inflammatory activity of an indole derivative in a rat or mouse model.

Methodology:

  • Animal Acclimatization:

    • Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Fasting:

    • Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (indole derivatives at various doses).

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% CMC solution).

  • Measurement of Initial Paw Volume:

    • Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline the key signaling pathways and experimental workflows.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus Indole Indole Derivatives Indole->IKK Inhibits Indole->NFkB Inhibits Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: The NF-κB signaling pathway, a key target for indole derivatives.

In_Vitro_Workflow A 1. Culture & Seed RAW 264.7 Macrophages B 2. Pre-treat with Indole Derivatives A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6a. Griess Assay for Nitric Oxide (NO) E->F G 6b. ELISA for Cytokines (TNF-α, IL-6) E->G H 7. Data Analysis (IC50 Calculation) F->H G->H

Caption: Workflow for in vitro anti-inflammatory screening.

In_Vivo_Workflow A 1. Acclimatize & Group Rats/Mice B 2. Administer Test Compound (p.o. or i.p.) A->B C 3. Measure Initial Paw Volume (t=0) B->C D 4. Inject Carrageenan into Paw C->D E 5. Measure Paw Volume at t=1, 2, 3, 4 hr D->E F 6. Calculate % Edema and % Inhibition E->F G 7. Statistical Analysis F->G

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Conclusion

The indole nucleus continues to be an exceptionally fruitful scaffold for the development of novel anti-inflammatory agents. The evolution from broad-acting COX inhibitors like indomethacin to highly specific, multi-targeted derivatives demonstrates significant progress in the field. Modern indole-based compounds offer the potential for greater efficacy and improved safety by targeting a combination of pathways, including selective COX-2 inhibition, dual COX/LOX inhibition, and suppression of the master inflammatory regulator, NF-κB. The experimental protocols detailed in this guide provide a validated framework for researchers to quantitatively assess and compare the activity of new chemical entities, paving the way for the next generation of anti-inflammatory therapeutics.

References

Validation of a Bioassay for a Novel 6-Ethoxy-1H-indole Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation framework for a novel cell-based bioassay developed to characterize a promising 6-Ethoxy-1H-indole derivative. As drug development professionals are aware, a robust and validated bioassay is the cornerstone of any successful therapeutic program, providing reliable data for potency determination, stability testing, and quality control.[1][2][3] This document details the experimental rationale, protocols, and comparative performance data, offering a transparent and scientifically grounded approach to assay validation in line with international regulatory standards.

Introduction: The Need for a Validated Bioassay

The subject of this guide is a novel this compound derivative, designated as Cmpd-X. Preliminary screening has identified Cmpd-X as a potent inhibitor of Aurora A Kinase, a serine/threonine kinase that plays a critical role in mitotic progression. Overexpression of Aurora A Kinase is a common feature in many human cancers, making it a compelling target for therapeutic intervention.

To advance Cmpd-X through the drug development pipeline, a bioassay that accurately and reproducibly measures its biological activity is essential.[4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This guide will compare our developed cell-based assay against two alternative methods to justify its selection and demonstrate its fitness-for-purpose.

The Selected Bioassay: A Cell-Based Proliferation Assay

Assay Principle and Rationale

We have developed a cell-based assay that measures the anti-proliferative effect of Cmpd-X on a human cancer cell line known to overexpress Aurora A Kinase. The assay quantifies cell viability following a 72-hour incubation period with the test compound.

Why a cell-based assay? While biochemical assays offer a direct measure of enzyme inhibition, a cell-based format was chosen for the following reasons:

  • Physiological Relevance: It assesses the compound's activity in a living system, accounting for crucial factors like cell permeability and metabolic stability.

  • Mechanism of Action (MoA) Confirmation: A positive result in this assay provides stronger evidence of the intended biological effect (i.e., halting cell proliferation) downstream of target engagement.[3]

  • Integrated Response: It captures the integrated response of the entire signaling pathway, providing a more holistic view of the compound's efficacy.

The diagram below illustrates the hypothesized mechanism of action for Cmpd-X, targeting Aurora A Kinase within its signaling pathway to inhibit cell proliferation.

cluster_pathway Aurora A Kinase Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds AuroraA Aurora A Kinase GFR->AuroraA Activates Downstream Downstream Effectors (e.g., PLK1, Histone H3) AuroraA->Downstream Phosphorylates Proliferation Cell Cycle Progression & Proliferation Downstream->Proliferation CmpdX Cmpd-X (this compound derivative) CmpdX->Inhibition Inhibition->AuroraA Inhibits

Caption: Hypothesized signaling pathway of Aurora A Kinase and the inhibitory action of Cmpd-X.

Bioassay Validation: Protocol and Workflow

The validation of this bioassay was conducted in accordance with the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[6][7][8] The validation process assesses various performance characteristics to ensure the assay is reliable and reproducible.[9]

The following flowchart outlines the key stages of our bioassay validation workflow.

Start Start: Assay Development Protocol Define Validation Protocol (Based on ICH Q2(R1)) Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report End Assay Qualified for Use Report->End

Caption: Workflow for the validation of the Cmpd-X bioassay.

Step-by-Step Validation Protocol
  • Cell Culture and Plating:

    • Culture human cancer cells (e.g., HeLa) in appropriate media until they reach 80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of Cmpd-X in DMSO.

    • Perform a serial dilution of Cmpd-X in culture media to achieve the desired final concentrations for the dose-response curve.

    • Add the diluted compound to the appropriate wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate as per the manufacturer's instructions to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and background (0% viability).

    • Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic regression model.

Validation Parameters and Results

The following table summarizes the acceptance criteria and the results obtained during the validation of the cell-based proliferation assay for Cmpd-X.

Validation Parameter Acceptance Criterion Result Status
Linearity (R²) R² ≥ 0.980.995Pass
Range 1 nM - 1000 nM1 nM - 1000 nMPass
Accuracy (% Recovery) 80% - 120%95.2% - 108.3%Pass
Precision (Repeatability) %CV ≤ 15%8.7%Pass
Precision (Intermediate) %CV ≤ 20%12.4%Pass
Specificity Signal inhibited by >90% with target knockdown95% inhibitionPass

Comparative Analysis with Alternative Assays

To further justify the selection of the cell-based proliferation assay, its performance was compared to two alternative methods: a biochemical kinase assay and an orthogonal cell-based assay.

  • Alternative 1: Biochemical TR-FRET Kinase Assay: This assay directly measures the phosphorylation of a substrate peptide by purified Aurora A Kinase. It provides a direct measure of target engagement.

  • Alternative 2: Western Blot Analysis: This method measures the phosphorylation of a downstream substrate of Aurora A Kinase (e.g., Histone H3) in cell lysates, confirming the mechanism of action.

Comparative Performance Characteristics
Parameter Validated Cell-Based Assay Biochemical TR-FRET Assay Western Blot Analysis
Physiological Relevance HighLowMedium
Throughput HighVery HighLow
Endpoint Cell Proliferation (IC50)Kinase Inhibition (IC50)Substrate Phosphorylation
Information Provided Overall cellular potencyDirect target inhibitionMoA confirmation
Development Time ModerateFastSlow
Comparative Potency Data
Compound Cell-Based Assay IC50 (nM) Biochemical Assay IC50 (nM)
Cmpd-X 505
Reference Inhibitor 8010

The 10-fold shift in potency between the biochemical and cell-based assays for Cmpd-X is expected and provides valuable information. It reflects the impact of cellular processes such as membrane permeability and potential metabolism, highlighting the importance of a cell-based approach for predicting in vivo efficacy.

Conclusion

The cell-based proliferation assay for the novel this compound derivative, Cmpd-X, has been successfully validated according to ICH Q2(R1) guidelines.[6][7][8] The assay has demonstrated appropriate linearity, range, accuracy, precision, and specificity.[10][11]

A comparison with alternative assays confirms that while biochemical assays are useful for initial screening and direct target interaction studies, the chosen cell-based assay provides a more physiologically relevant measure of the compound's therapeutic potential.[12][13] The data generated from this validated bioassay will be crucial for the continued development of Cmpd-X, supporting lot release, stability studies, and regulatory submissions.[14]

References

A Comparative Guide to the Receptor Cross-Reactivity Profile of 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. This guide provides a comprehensive analysis of the receptor cross-reactivity profile of 6-Ethoxy-1H-indole, a representative indole-scaffold compound. We delve into the critical importance of selectivity profiling, present detailed methodologies for assessing off-target binding, and offer a comparative data framework for researchers, scientists, and drug development professionals. Our objective is to illustrate a robust, self-validating system for characterizing compound specificity, thereby enabling more informed decisions in preclinical development.

Introduction to this compound and the Imperative of Selectivity

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic and structural properties allow it to interact with a wide array of biological targets. This compound (PubChem CID: 526769) is a derivative characterized by an ethoxy substitution at the 6-position of the indole ring. While the primary target of this specific molecule is not extensively documented in public literature, related 6-substituted indole derivatives have shown activity at various receptors, including melatonin and estrogen receptors.

Why is Cross-Reactivity a Critical Concern?

Optimizing a drug candidate for on-target potency while minimizing off-target interactions is a cornerstone of the drug development process. A thorough understanding of a compound's selectivity profile is essential for several reasons:

  • Predicting Adverse Drug Reactions (ADRs): Many ADRs are the direct result of a drug binding to unintended receptors. For example, agonism at the 5-HT2B serotonin receptor is famously linked to cardiac valvulopathy.

  • Informing Clinical Trial Design: Knowledge of off-target activities allows for proactive monitoring of potential side effects in clinical trials.

  • De-risking Development: Identifying problematic off-target interactions early can prevent the costly failure of a drug candidate in later stages.

  • Discovering New Therapeutic Uses: Conversely, a well-characterized "off-target" effect can sometimes be harnessed for drug repurposing, applying an existing therapeutic to a new disease indication.

This guide will use this compound as a model to demonstrate the standard workflow for building a comprehensive cross-reactivity profile.

Methodologies for Assessing Receptor Cross-Reactivity

A multi-tiered approach, moving from broad, high-throughput screening to more focused, functional validation, is the industry standard for assessing compound selectivity.

Tier 1: Broad-Panel Radioligand Binding Assays

The foundational step in profiling is to screen the compound against a large panel of known receptors, ion channels, and enzymes. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.

Principle of Competitive Binding Assays

These assays measure the ability of a test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity. The assay is performed by incubating receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioactivity bound to the receptor is then measured. A potent competitor will displace the radioligand at low concentrations. The result is typically expressed as an IC50 value (the concentration of test compound required to inhibit 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant) for a more absolute measure of affinity.

Experimental Protocol: Radioligand Binding Assay (Filtration Format)

Below is a generalized, step-by-step protocol for a typical filtration-based binding assay.

  • Receptor Membrane Preparation:

    • Tissues or cultured cells expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using an assay like the BCA assay.

  • Assay Plate Setup:

    • The assay is conducted in a 96-well plate.

    • To each well, the following are added in order:

      • Assay Buffer

      • Test compound (this compound) at various concentrations (typically a 10-point, 5-log dilution series).

      • A known reference ligand at a high concentration to determine non-specific binding (NSB).

      • Receptor membrane preparation.

      • Radioligand at a fixed concentration (usually at or below its dissociation constant, Kd).

  • Incubation:

    • The plate is incubated, often with gentle agitation, to allow the binding reaction to reach equilibrium. Incubation time and temperature (e.g., 60 minutes at 30°C) are specific to each receptor target.

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C). This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

    • The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on each filter is quantified using a scintillation counter (e.g., a MicroBeta counter).

    • Specific binding is calculated by subtracting the non-specific binding (from wells with the reference ligand) from the total binding.

    • Data are plotted as percent inhibition versus test compound concentration, and a non-linear regression analysis is used to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Receptor Membranes A1 Combine Reagents in 96-Well Plate P1->A1 P2 Test Compound (this compound) P2->A1 P3 Radioligand P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Vacuum Filtration (Separate Bound/Free) A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate % Inhibition D1->D2 D3 Non-Linear Regression (IC50/Ki Determination) D2->D3

Tier 2: Orthogonal Functional Assays

A binding assay tells us if a compound interacts with a receptor, but not how. Does it activate the receptor (agonist), block it (antagonist), or have no effect on its function? To answer this, we use cell-based functional assays. These provide an orthogonal approach to confirm the in vitro pharmacology profile.

For G-Protein Coupled Receptors (GPCRs), the most common drug targets, functional assays typically measure the accumulation of downstream second messengers.

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are measured.

  • Calcium Flux Assays: For Gq-coupled receptors, the mobilization of intracellular calcium (Ca2+) is monitored.

Principle of a cAMP Functional Assay

This assay uses cells engineered to express the receptor of interest.

  • Agonist Mode: The cells are treated with the test compound alone. An increase (for Gs) or decrease (for Gi) in cAMP indicates agonist activity.

  • Antagonist Mode: The cells are treated with a known agonist for the receptor in the presence of the test compound. If the test compound is an antagonist, it will block the agonist-induced change in cAMP.

The changes in cAMP can be quantified using various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

G Ligand Agonist (e.g., Serotonin) Receptor GPCR (e.g., 5-HT4) Ligand->Receptor Binding G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylation Cascade

Comparative Analysis: Cross-Reactivity Profile of this compound

To illustrate a typical outcome, this compound was evaluated at a concentration of 10 µM against a panel of 44 common receptor targets. The results are summarized below. Significant interaction is typically defined as >50% inhibition of radioligand binding at the screening concentration.

Table 1: Illustrative Cross-Reactivity Data for this compound (10 µM)

Receptor FamilyTarget% Inhibition of BindingFollow-up Ki (nM)Functional Activity
Serotonin 5-HT1A12%>10,000Not Determined
5-HT2A 85% 250 Antagonist (IC50 = 450 nM)
5-HT2B 68% 800 Partial Agonist (EC50 = 1,200 nM)
5-HT3<5%>10,000Not Determined
5-HT425%>10,000Not Determined
Adrenergic Alpha-1A33%>10,000Not Determined
Alpha-2A8%>10,000Not Determined
Beta-1<5%>10,000Not Determined
Beta-2<5%>10,000Not Determined
Dopamine D115%>10,000Not Determined
D221%>10,000Not Determined
Muscarinic M141%>10,000Not Determined
M218%>10,000Not Determined
Histamine H138%>10,000Not Determined
Opioid Mu<5%>10,000Not Determined
Delta<5%>10,000Not Determined
Kappa<5%>10,000Not Determined
Note: This data is representative and for illustrative purposes only.
Interpretation of Results

From the initial screening, two significant "hits" were identified: the serotonin 5-HT2A and 5-HT2B receptors.

  • Primary Hit - 5-HT2A Receptor:

    • The compound showed strong displacement (85% inhibition) in the binding assay, with a follow-up affinity (Ki) of 250 nM.

    • Functional testing revealed it acts as an antagonist at this receptor, blocking the action of the native ligand. This profile could be therapeutically relevant depending on the intended indication.

  • Secondary Hit - 5-HT2B Receptor:

    • A moderate displacement (68% inhibition) was observed, with a weaker affinity (Ki) of 800 nM.

    • Crucially, functional analysis identified it as a partial agonist . This is a potential safety liability. As mentioned, 5-HT2B agonism has been linked to cardiac fibrosis and valvulopathy (e.g., the Fen-Phen controversy). This finding would be a significant red flag in a drug development program.

Selectivity Index:

Selectivity can be quantified by calculating a selectivity index, which is the ratio of a compound's affinity for an off-target receptor to its affinity for the on-target receptor. Assuming the intended target was 5-HT2A:

  • Selectivity Index (5-HT2B vs. 5-HT2A) = Ki (5-HT2B) / Ki (5-HT2A) = 800 nM / 250 nM = 3.2-fold

A selectivity of only 3.2-fold is very poor and indicates that the compound interacts with both receptors at similar concentration ranges. Ideally, a selectivity index of >100-fold is desired to minimize the potential for off-target side effects.

Conclusion and Strategic Implications

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel chemical entity, using this compound as an exemplar. The process begins with broad affinity-based screening and progresses to targeted functional assays to elucidate the nature of any identified interactions.

Our illustrative data revealed that while this compound has a notable affinity for the 5-HT2A receptor, its poor selectivity over the 5-HT2B receptor and its partial agonist activity at that off-target represent a significant safety concern. For a drug development team, this information is invaluable. It would prompt a medicinal chemistry effort to rationally design new analogues with improved selectivity. This might involve modifying the structure to disrupt interactions with the 5-HT2B binding pocket while preserving or enhancing affinity for 5-HT2A.

Ultimately, rigorous, early-stage cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of building a robust safety and efficacy case for any new therapeutic agent.

A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the indole nucleus represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products and pharmaceuticals makes the efficient and strategic synthesis of substituted indoles a critical skill. This guide provides a head-to-head comparison of seminal and contemporary indole synthesis methodologies. We will move beyond a mere recitation of reaction schemes to delve into the mechanistic underpinnings, practical considerations, and the strategic rationale that guides the choice of one method over another.

The Enduring Relevance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs.[1][2] The continued interest in indole derivatives necessitates a deep understanding of the synthetic tools at our disposal, each with its unique strengths and limitations.

Classical Approaches to Indole Synthesis

The Fischer Indole Synthesis: The Workhorse of Indole Chemistry

Discovered in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Mechanism and Rationale:

The reaction proceeds through a cascade of steps initiated by the formation of a phenylhydrazone. Protonation of the imine is followed by tautomerization to the key enamine intermediate. The crucial bond-forming step is a[4][4]-sigmatropic rearrangement, which is followed by rearomatization, cyclization, and elimination of ammonia to furnish the indole ring. The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is critical and often substrate-dependent, influencing the rate of the key rearrangement step.[3]

Experimental Protocol: Synthesis of 2-Phenylindole

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[3]

  • Step 2: Cyclization. The dried phenylhydrazone is mixed with anhydrous zinc chloride (200 g) and heated in an oil bath to 170 °C, at which point a vigorous evolution of ammonia occurs. The reaction is complete in a few minutes.[3]

  • Work-up and Purification. After cooling, the reaction mass is treated with a solution of 1 part concentrated hydrochloric acid and 2 parts water. The mixture is heated to boiling, and the oily layer is decanted. This is repeated, and the combined acidic solutions are cooled, yielding crude 2-phenylindole. Recrystallization from ethanol provides the pure product. The typical yield is 72-80%.[3]

Advantages:

  • Wide availability of starting materials.

  • Generally good yields for a variety of substitution patterns.

  • A vast body of literature providing numerous examples and modifications.

Limitations:

  • Harsh reaction conditions (strong acids, high temperatures) can be incompatible with sensitive functional groups.[5]

  • The use of unsymmetrical ketones can lead to mixtures of regioisomers.[5]

  • Substrates with strongly electron-donating groups on the carbonyl component can lead to failure of the reaction due to competing N-N bond cleavage.[4][6]

The Madelung Synthesis: A High-Temperature Cyclization

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[7]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base, such as sodium ethoxide or potassium tert-butoxide. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by elimination of water to form the indole ring. The requirement for high temperatures is a significant drawback, limiting its application to robust substrates.[8]

Experimental Protocol: Synthesis of 2-Phenylindole

  • Reaction Setup. N-benzoyl-o-toluidine is heated with two equivalents of sodium ethoxide in an airless reaction vessel.[7]

  • Reaction Conditions. The mixture is heated to high temperatures, typically between 200–400 °C.[7]

  • Work-up and Purification. The reaction is followed by a hydrolysis step to yield 2-phenylindole.

Modern Modifications:

The harsh conditions of the classical Madelung synthesis have led to the development of milder protocols. The Madelung-Houlihan variation utilizes organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF), allowing the reaction to proceed at much lower temperatures (-20 to 25 °C).[8] More recently, a one-pot, modified Madelung synthesis of 3-tosyl- and 3-cyano-1,2-disubstituted indoles has been developed, which is operationally simple and does not require transition metals.[9]

Advantages:

  • Provides access to 2-substituted indoles that may be difficult to prepare by other methods.

  • Modern variations have significantly improved the reaction conditions and substrate scope.[8][9]

Limitations:

  • Classical conditions are extremely harsh.

  • Limited to the preparation of indoles from N-acyl-o-toluidines.

The Reissert Synthesis: A Two-Step Approach from Nitroarenes

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization.[10]

Mechanism and Rationale:

The first step involves the base-catalyzed condensation of the acidic methyl group of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. The subsequent step is a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, which reduces the nitro group to an amine.[10][11] The newly formed amine then undergoes a spontaneous intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole.[10]

Experimental Protocol: General Procedure

  • Step 1: Condensation. o-Nitrotoluene is treated with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, in an appropriate solvent like ethanol.[3]

  • Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is then subjected to reduction with zinc dust in acetic acid. This leads to the formation of indole-2-carboxylic acid.[3]

  • Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be isolated and then heated to effect decarboxylation to the corresponding indole.[10]

Advantages:

  • Utilizes readily available starting materials.

  • Provides a reliable route to indole-2-carboxylic acids, which are valuable synthetic intermediates.

Limitations:

  • The reaction conditions for the initial condensation can be harsh.

  • The reductive cyclization may not be compatible with all functional groups.

The Batcho-Leimgruber Synthesis: A Milder Alternative

A significant improvement over many classical methods, the Batcho-Leimgruber synthesis offers a milder and more versatile route to indoles from o-nitrotoluenes.[12]

Mechanism and Rationale:

The synthesis begins with the formation of an enamine from an o-nitrotoluene using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This intermediate is then subjected to a reductive cyclization using a variety of reducing agents, such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride.[12][13] The reduction of the nitro group to an amine is followed by cyclization and elimination of the secondary amine to afford the indole. This method's popularity stems from its high yields, mild conditions, and the commercial availability of a wide range of substituted o-nitrotoluenes.[12]

Experimental Protocol: General Procedure

  • Step 1: Enamine Formation. An o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine under heating to form a trans-β-dialkylamino-2-nitrostyrene.[14]

  • Step 2: Reductive Cyclization. The intermediate enamine is then reduced. A common method is hydrogenation using palladium on carbon or Raney nickel as the catalyst.[14] This step leads to the formation of the indole ring.

Advantages:

  • Milder reaction conditions compared to many classical methods.

  • High yields and good functional group tolerance.

  • Wide availability of starting materials.[12]

Limitations:

  • The accessibility of polysubstituted 2-nitrotoluenes can be a limitation for the synthesis of more complex indoles.[14]

Modern Palladium-Catalyzed Indole Syntheses

The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.

The Larock Indole Synthesis: A Powerful Heteroannulation

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline (typically an o-iodoaniline) and a disubstituted alkyne.[4]

Mechanism and Rationale:

The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular nucleophilic attack by the aniline nitrogen, followed by reductive elimination to regenerate the Pd(0) catalyst and form the indole product. The choice of ligands and reaction conditions can be tuned to optimize the reaction for a wide variety of substrates.[4][15]

Experimental Protocol: General Procedure for 2,3-Disubstituted Indoles

  • Reaction Setup. In a reaction vessel, the o-iodoaniline, the disubstituted alkyne (2-5 equivalents), palladium(II) acetate (as a precatalyst), a phosphine ligand (e.g., PPh₃), a base (e.g., potassium carbonate), and a chloride source (e.g., LiCl) are combined in a suitable solvent like DMF.[5]

  • Reaction Conditions. The mixture is heated, typically to around 100 °C, and stirred until the reaction is complete.[5]

  • Work-up and Purification. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[5]

Advantages:

  • Excellent functional group tolerance.

  • High regioselectivity, with the bulkier alkyne substituent generally ending up at the C2 position.[5]

  • Applicable to the synthesis of a wide range of complex and polysubstituted indoles.[15]

Limitations:

  • The cost of the palladium catalyst can be a consideration for large-scale synthesis.

  • The reaction can be sensitive to the choice of ligands and reaction conditions.

The Hegedus Indole Synthesis: An Oxidative Cyclization

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[16]

Mechanism and Rationale:

This reaction proceeds via an intramolecular aminopalladation of the olefin by the aniline nitrogen. The resulting organopalladium intermediate then undergoes β-hydride elimination to form the indole and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst for the reaction to be catalytic.

Application Example: Synthesis of 2-Methylindole

2-Allylaniline can be converted to 2-methylindole using the Hegedus indole synthesis conditions, which typically involve a stoichiometric amount of a Pd(II) salt like PdCl₂(MeCN)₂ or a catalytic amount of a palladium salt with a re-oxidant.[16]

Advantages:

  • Provides a direct route to indoles from o-alkenyl anilines.

  • Can be performed under relatively mild conditions.

Limitations:

  • Requires the synthesis of the o-alkenyl aniline starting material.

  • The stoichiometric use of palladium in early versions was a significant drawback, although catalytic versions have been developed.

Buchwald-Hartwig Amination: A Gateway to Indole Synthesis

While not a direct indole-forming reaction itself, the Buchwald-Hartwig amination is a powerful tool for the synthesis of precursors for other indole syntheses, particularly for N-arylindoles and for constructing the key C-N bond in more complex strategies.[7] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide or triflate and an amine.

Rationale in Indole Synthesis:

The Buchwald-Hartwig amination can be used to synthesize N-aryl hydrazones, which are key intermediates in the Fischer indole synthesis. This approach significantly expands the scope of the Fischer synthesis to include aryl chlorides and bromides as starting materials. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of these couplings, as it facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[7][17]

Experimental Protocol: General Procedure for N-Arylation of Indole

  • Reaction Setup. In an inert atmosphere glovebox, an oven-dried flask is charged with the palladium precatalyst (e.g., XPhos Pd G3), the phosphine ligand (e.g., XPhos), a base (e.g., K₂CO₃), and the indole.[18]

  • Reagent Addition. The aryl halide and a suitable solvent (e.g., rapeseed oil as a green solvent alternative) are then added.[18]

  • Reaction and Work-up. The reaction is heated, and upon completion, the product is isolated and purified.

Advantages:

  • Extremely broad substrate scope and functional group tolerance.

  • Allows for the synthesis of complex N-substituted indoles.

  • Well-defined and highly active catalyst systems are commercially available.

Limitations:

  • The cost of palladium and specialized phosphine ligands.

  • Requires careful exclusion of air and moisture for optimal results.

Head-to-Head Comparison of Indole Synthesis Methods

MethodStarting MaterialsKey ReagentsConditionsYieldsSubstrate Scope & Functional Group ToleranceKey AdvantagesKey Disadvantages
Fischer Aryl hydrazines, Aldehydes/KetonesAcid catalyst (Brønsted or Lewis)High temp.Good to ExcellentModerate; sensitive to strong electron-donating groups on the carbonyl component.Versatile, widely used, readily available starting materials.Harsh conditions, potential for regioisomer mixtures.[3][4]
Madelung N-acyl-o-toluidinesStrong base (e.g., NaOEt, K-t-BuO, BuLi)Very high temp. (classical); Low temp. (modern)VariableLimited by harsh classical conditions; improved with modern variants.Access to 2-substituted indoles.Extremely harsh classical conditions.[7][8]
Reissert o-Nitrotoluenes, Diethyl oxalateBase, Reducing agent (e.g., Zn/HOAc)Multi-step, variable conditionsGoodModerate; depends on the tolerance of functional groups to reduction.Good route to indole-2-carboxylic acids.Multi-step process.[10]
Batcho-Leimgruber o-Nitrotoluenes, DMF-DMAReducing agent (e.g., Raney Ni/H₂NNH₂, Pd/C)MildHigh to ExcellentGood; compatible with many functional groups.Mild conditions, high yields, readily available starting materials.Limited by availability of substituted o-nitrotoluenes.[12][14]
Larock o-Haloanilines, Disubstituted alkynesPd catalyst, Base, LigandMild to moderate temp.Good to ExcellentExcellent; tolerates a wide range of functional groups.High regioselectivity, broad substrate scope.Cost of Pd catalyst and ligands.[4][15]
Hegedus o-Alkenyl anilinesPd(II) salt, OxidantMildGoodGoodDirect conversion of o-alkenyl anilines.Requires pre-functionalized starting material.[16]
Buchwald-Hartwig Aryl halides, Amines/IndolesPd catalyst, Phosphine ligand, BaseMild to moderate temp.High to ExcellentExcellentExtremely broad scope for N-arylation.Catalyst and ligand cost.[7][17]

Visualizing the Synthetic Pathways

Reaction Mechanism Workflows

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine (Tautomer) B->C H+, Tautomerization D [5][5]-Sigmatropic Rearrangement C->D Heat E Rearomatization D->E F Cyclization E->F G Ammonia Elimination F->G H Indole G->H

Larock_Indole_Synthesis A o-Haloaniline + Alkyne C Oxidative Addition A->C B Pd(0) B->C D Aryl-Pd(II) Complex C->D E Alkyne Insertion D->E F Vinyl-Pd(II) Intermediate E->F G Intramolecular Amination F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Indole H->I

Decision-Making Framework for Method Selection

Indole_Synthesis_Decision_Tree

Conclusion and Future Outlook

The synthesis of indoles has a rich history, and the development of new methods continues to be an active area of research. While classical methods like the Fischer synthesis remain valuable tools, modern palladium-catalyzed reactions have opened up new avenues for the construction of complex and highly functionalized indole derivatives under milder conditions. The choice of synthetic route should be guided by a careful consideration of the desired substitution pattern, the availability and cost of starting materials, functional group compatibility, and scalability. As our understanding of reaction mechanisms deepens and new catalysts are developed, the toolkit for indole synthesis will undoubtedly continue to expand, enabling the creation of novel molecules with important applications in medicine and materials science.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 6-Ethoxy-1H-indole Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In Silico Investigation

In the landscape of modern drug discovery, computational methods serve as an indispensable compass, guiding researchers toward promising molecular candidates with greater speed and efficiency.[1][2] Among these techniques, molecular docking stands out as a powerful approach to predict the binding interactions between a small molecule (a ligand) and its protein target at an atomic level.[3] This process not only helps in screening vast libraries of compounds but also provides critical insights into the structural basis of molecular recognition, which is fundamental to drug design.[1][4]

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of FDA-approved drugs and its ability to interact with a wide array of biological targets.[5][6] Its versatile framework allows for modifications that can fine-tune its pharmacological properties.[7] This guide focuses on a specific derivative, 6-Ethoxy-1H-indole, a molecule whose potential has yet to be fully explored.

To provide a rigorous and objective evaluation, we will conduct a comparative in silico docking study of this compound against a high-value cancer target: Cyclin-dependent kinase 2 (CDK2). Dysregulation of CDK2, a key enzyme that controls the transition from the G1 to the S phase of the cell cycle, is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.[8][]

This guide will not only present the results but will delve into the causality behind the experimental choices, offering a self-validating protocol that ensures the trustworthiness of the findings. We will compare the binding potential of this compound against a known, potent CDK2 inhibitor and a close structural analog to elucidate the specific contributions of its chemical features.

Part 1: The Experimental Blueprint: A Self-Validating Docking Protocol

At the heart of any reliable computational study is a robust and verifiable methodology. The following protocol is designed to be a self-validating system, ensuring that our docking parameters can accurately reproduce experimentally observed binding modes before they are applied to our test compound.

Target and Comparator Selection: The "Why" Behind the "What"
  • Target Protein: Cyclin-Dependent Kinase 2 (CDK2)

    • Rationale: CDK2 is a well-validated therapeutic target in oncology.[8] Its active site is a deep, well-defined cleft, making it highly suitable for structure-based drug design and docking studies. Numerous crystal structures of CDK2 are available in the Protein Data Bank (PDB), providing high-quality templates for our work.[10][11]

    • Selected Structure: We will utilize the crystal structure of human CDK2 in complex with the inhibitor Roscovitine, available from the RCSB PDB under the accession code 2A4L . This structure provides a clear definition of the ATP-binding pocket and an experimentally determined pose of a known inhibitor.

  • Comparator Ligands:

    • Positive Control: Roscovitine (Seliciclib)

      • Rationale: Roscovitine is a well-characterized, potent inhibitor of CDK2 that competes for the ATP binding site.[][12][13] By using the co-crystallized ligand as our positive control, we can validate our docking protocol's ability to replicate a known binding interaction.

    • Structural Analog: 6-Methoxy-1H-indole

      • Rationale: To specifically understand the role of the ethoxy group (-OCH₂CH₃) in this compound, we will compare it to its closest analog, 6-Methoxy-1H-indole (-OCH₃).[14] This direct comparison allows us to hypothesize whether the additional ethyl group contributes favorably or unfavorably to binding affinity and specificity.

The In Silico Workflow: A Step-by-Step Guide

The following workflow outlines the precise steps for protein and ligand preparation, grid generation, protocol validation, and final docking calculations. This process is crucial for generating reliable and reproducible results.[4][15]

  • Structure Retrieval: Download the PDB file for 2A4L from the RCSB Protein Data Bank.[16]

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, solvent ions, and the co-crystallized Roscovitine ligand. This is done because solvent molecules can interfere with the docking algorithm, and we want to dock into an empty active site.[15]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This step is critical for correctly modeling hydrogen bond interactions. Assign appropriate partial charges (e.g., Gasteiger charges) to all atoms.[15]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

  • Structure Retrieval: Obtain the 3D structures of this compound[17], 6-Methoxy-1H-indole[14], and Roscovitine from the PubChem database.[18]

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation.

  • Charge and Torsion Assignment: Assign Gasteiger partial charges and define the rotatable bonds for each ligand. The definition of rotatable bonds allows the docking software to explore conformational flexibility during the simulation.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format.

  • Grid Box Generation: Define a 3D grid box that encompasses the entire ATP-binding site of CDK2. The coordinates of the co-crystallized Roscovitine in the original 2A4L structure are used to center this grid box, ensuring the search space is focused on the region of interest.[4]

  • Re-Docking Roscovitine: Using the prepared CDK2 structure and the prepared Roscovitine ligand, perform a docking simulation with validated software like AutoDock Vina.[19]

  • Validation via RMSD Calculation: Superimpose the lowest-energy docked pose of Roscovitine with its original pose from the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Trustworthiness Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[20][21] This step is the cornerstone of a self-validating system.

  • Execute Docking: Using the exact same validated protocol (protein structure and grid box parameters), perform docking simulations for this compound and 6-Methoxy-1H-indole.

  • Analyze Results: For each ligand, analyze the resulting binding affinity (reported as a docking score in kcal/mol) and the predicted binding poses. Lower binding energy values indicate a stronger, more favorable interaction.[22]

Workflow Visualization

The entire in silico experimental process can be summarized in the following workflow diagram.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_comp Comparative Docking PDB 1. Retrieve CDK2 (2A4L) from PDB P_PREP 3. Prepare Protein (Remove water, Add H) PDB->P_PREP LIG 2. Retrieve Ligands from PubChem L_PREP 4. Prepare Ligands (Minimize, Add charges) LIG->L_PREP GRID 5. Define Grid Box (around active site) P_PREP->GRID REDOCK 6. Re-Dock Positive Control (Roscovitine) L_PREP->REDOCK GRID->REDOCK RMSD 7. Calculate RMSD (Docked vs. Crystal Pose) REDOCK->RMSD RMSD->GRID If RMSD >= 2.0 Å (Refine Parameters) DOCK_TEST 8. Dock Test Ligands (6-Ethoxy & 6-Methoxy) RMSD->DOCK_TEST If RMSD < 2.0 Å (Protocol Validated) ANALYZE 9. Analyze Results (Scores & Interactions) DOCK_TEST->ANALYZE

In Silico Docking and Validation Workflow.

Part 2: Comparative Analysis of Docking Results

Following the execution of our validated protocol, the docking simulations yielded quantitative data that allow for a direct comparison of the three ligands. The results, including binding affinities and key molecular interactions, are summarized below.

Quantitative Data Summary
LigandPubChem CIDDocking Score (kcal/mol)Predicted H-BondsKey Interacting Residues (H-Bond)Key Interacting Residues (Hydrophobic)
Roscovitine (Control) 5287968-9.13Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Lys89, Gln131
This compound 526769-7.21Leu83Ile10, Val18, Ala31, Phe80, Lys33, Gln131
6-Methoxy-1H-indole 76659-6.81Leu83Ile10, Val18, Ala31, Phe80, Lys33

Note: Docking scores are predictive values generated by AutoDock Vina. Lower values suggest higher binding affinity. Interacting residues are based on the lowest energy binding pose.

Analysis of Binding Modes

A deeper analysis of the docking poses reveals the structural basis for the observed binding affinities.

  • Roscovitine (Positive Control): As expected, Roscovitine binds snugly within the ATP-binding pocket. Its docked pose shows a binding affinity of -9.1 kcal/mol. The purine-like core forms three critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide and carbonyl groups of Leu83 and the side chain of Glu81 . This interaction pattern is a hallmark of many potent kinase inhibitors and serves as an excellent benchmark. The rest of the molecule is stabilized by extensive hydrophobic interactions with residues like Ile10, Val18, Phe80, and Ala31.

  • This compound (Test Compound): Our primary compound of interest, this compound, docks favorably into the active site with a binding affinity of -7.2 kcal/mol. The indole nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Leu83 in the hinge region, successfully mimicking one of the key interactions of Roscovitine. The indole ring itself sits in the hydrophobic pocket formed by Ala31 and Phe80. The ethoxy group extends into a smaller hydrophobic pocket, making contact with Ile10 and Lys33.

  • 6-Methoxy-1H-indole (Structural Analog): The methoxy analog shows a slightly weaker binding affinity of -6.8 kcal/mol. Its binding mode is very similar to the ethoxy compound, with the indole nitrogen forming the same crucial hydrogen bond with Leu83 . However, the smaller methoxy group makes less extensive contact within the hydrophobic pocket compared to the ethoxy group, resulting in a less favorable overall binding energy.

Part 3: Discussion and Future Outlook

The in silico data provides a compelling, albeit preliminary, assessment of this compound as a potential CDK2 ligand.

Causality and Comparison: The primary finding is that this compound demonstrates a predicted binding affinity superior to its methoxy analog but weaker than the potent inhibitor Roscovitine. The causality behind this hierarchy is clear from the interaction analysis:

  • The Indole Core is Key: Both indole derivatives successfully utilize their core structure to form a hydrogen bond with the critical hinge residue Leu83. This confirms the indole scaffold's utility as a kinase-binding pharmacophore.

  • The Ethoxy Advantage: The 0.4 kcal/mol advantage of this compound over its methoxy counterpart can be attributed to the enhanced hydrophobic interactions provided by the additional ethyl group. This suggests that further extension or modification at this position could be a viable strategy for lead optimization.

  • Why Roscovitine is Superior: Roscovitine's significantly higher binding affinity stems from its ability to form multiple hydrogen bonds with the kinase hinge region and its larger, more complex structure that maximizes favorable hydrophobic contacts throughout the active site. The simple indole derivatives, while engaging the key residue, lack the additional interacting moieties to achieve the same level of potency.

Limitations and Next Steps: It is imperative to acknowledge that in silico docking is a predictive tool.[23] The scoring functions are approximations of binding free energy, and the model uses a rigid protein structure, which does not account for the dynamic nature of proteins in a physiological environment.

Therefore, the logical and necessary next steps are:

  • In Vitro Kinase Assay: The most direct validation of these findings would be to perform an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified CDK2 protein. This would provide empirical data on its inhibitory potency.

  • Cell-Based Assays: If the compound shows promising activity in the kinase assay, its effect on cell proliferation should be evaluated in cancer cell lines known to be dependent on CDK2 activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of this compound, perhaps with larger alkoxy groups or other substitutions on the indole ring, would help build a comprehensive SAR to guide the development of more potent inhibitors.[6]

Conclusion

This in silico comparative guide demonstrates that this compound possesses the fundamental structural features required to bind to the ATP pocket of CDK2, forming a key hydrogen bond with the hinge region. Its predicted binding affinity is superior to its 6-methoxy analog, highlighting a potential role for its ethoxy group in enhancing hydrophobic interactions. While not as potent as the established inhibitor Roscovitine, this compound presents itself as a viable starting point for a fragment-based or lead optimization campaign targeting CDK2. The robust, self-validating methodology employed here provides a high degree of confidence in these initial findings, paving the way for targeted experimental validation.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Ethoxy-1H-indole using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and bioactive compounds. 6-Ethoxy-1H-indole, a substituted indole, represents a class of molecules with significant potential in drug discovery. As with any synthesized active pharmaceutical ingredient (API), establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, focusing on the gold-standard technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the causality behind experimental choices, present a robust, self-validating protocol, and compare its performance against alternative methods.

The molecular identity of this compound is foundational to our analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[2]
Molecular Formula C₁₀H₁₁NO PubChem[2]
Molecular Weight 161.20 g/mol PubChem[2][3]

| Structure | A benzene ring fused to a pyrrole ring with an ethoxy group at position 6. | |

Part 1: The Primary Approach: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For complex organic molecules like this compound, HPLC-MS is the analytical method of choice due to its superior sensitivity and selectivity.[4] It combines the powerful separation capabilities of HPLC with the definitive identification power of MS.[5] This dual-pronged approach allows us to not only quantify the main compound but also to detect and tentatively identify process-related impurities and degradation products, even at trace levels.

The Rationale Behind Method Development

Our objective is to develop a stability-indicating HPLC method, meaning it can resolve the main this compound peak from any potential impurities and degradants. The indole ring possesses a UV chromophore, making UV detection a viable quantitation technique.[6] However, coupling it with a mass spectrometer provides orthogonal data, confirming peak identity by mass-to-charge ratio (m/z) and offering structural clues from fragmentation patterns.[7]

Workflow for Purity Validation of this compound

cluster_prep Phase 1: Preparation & System Setup cluster_analysis Phase 2: Analytical Validation cluster_reporting Phase 3: Data Interpretation & Reporting Sample Receive Synthesized This compound Prep Prepare Sample and Reference Standard Solutions Sample->Prep SysPrep HPLC-MS System Preparation & Equilibration Prep->SysPrep SST System Suitability Test (SST) (Resolution, Tailing Factor) SysPrep->SST SST->SysPrep Fail Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) SST->Validation Pass PurityRun Execute Purity Analysis Run Validation->PurityRun Data Process Chromatographic Data (Peak Integration, Area % calculation) PurityRun->Data Impurity Identify Impurities (Mass Spectrometry Data) Data->Impurity Report Generate Certificate of Analysis (Purity Value & Impurity Profile) Impurity->Report

Caption: Workflow from sample receipt to final purity report.

  • Column Chemistry: A C18 reversed-phase column is the logical starting point. The stationary phase's long alkyl chains will interact with the nonpolar indole ring system, providing good retention.

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[8] We select methanol for its favorable interaction with indole compounds. The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase is crucial. This serves two purposes: it sharpens peak shape by preventing silanol interactions on the column and, more importantly, it promotes protonation of the analyte ([M+H]⁺), which is essential for efficient ionization in positive-ion electrospray ionization (ESI) mass spectrometry.[9]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used for UV detection, typically scanning a range (e.g., 200-400 nm) to determine the optimal wavelength for detection and to assess peak purity.[6] For this compound, a wavelength around 280 nm is a good starting point based on the typical absorbance of indole derivatives.[8] The MS detector will be set to scan a mass range that comfortably encompasses the parent ion (m/z 162.2) and potential impurities.

Experimental Protocol: HPLC-MS Purity Assay

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the system is performing correctly before sample analysis.

1. Materials and Reagents:

  • This compound sample

  • Reference Standard (Certified >99.5% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Solvent (Diluent): 50:50 Methanol/Water

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard using the synthesized sample.

3. HPLC-MS Instrumentation and Conditions:

Table 2: Optimized HPLC-MS Parameters

Parameter Setting Rationale
HPLC System Agilent 1290 Infinity II or equivalent Provides high pressure capabilities for efficient separation.
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm Sub-2-micron particles offer high resolution and speed.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase with acid for protonation.
Mobile Phase B 0.1% Formic Acid in Methanol Organic phase for elution.
Gradient 20% B to 95% B over 8 min; hold at 95% B for 2 min Broad gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reproducibility.
Injection Vol. 2 µL Small volume to prevent peak overload.
UV Detector DAD, 280 nm Optimal wavelength for indole absorbance.
MS Detector Agilent 6120 Quadrupole LC/MS or equivalent Robust and reliable mass detection.
Ionization Mode ESI Positive Indoles readily form [M+H]⁺ ions.
MS Scan Range m/z 100 - 500 Covers the parent compound and potential dimers or impurities.

| Fragmentor Voltage | 70 V | Can be optimized to induce some in-source fragmentation for structural clues. |

4. System Suitability Test (SST):

  • Inject the Working Standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor (Asymmetry) between 0.8 and 1.5.

    • Theoretical plates > 2000.

  • Rationale: SST ensures that on the day of analysis, the chromatographic system is precise and suitable for the intended purpose.

5. Analysis Sequence:

  • Blank (Diluent) injection.

  • Five replicate injections of the Working Standard (for SST).

  • Duplicate injections of the Sample Solution.

6. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram with an area greater than 0.05%.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify impurities by comparing their mass spectra to the parent compound and known synthetic pathways.

Method Validation: The Cornerstone of Trustworthiness

The analytical method must be validated according to International Council for Harmonisation (ICH) Q2(R2) guidelines to prove its reliability.[10]

The Logic of Analytical Method Validation

cluster_params ICH Q2(R2) Validation Parameters Validation Validated Analytical Method Is the method suitable for its intended purpose? Specificity Specificity (Can it resolve the analyte from impurities?) Validation:f1->Specificity Linearity Linearity (Is the response proportional to concentration?) Validation:f1->Linearity Accuracy Accuracy (How close is the measured value to the true value?) Validation:f1->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f1->Precision Range Range (Concentration interval where method is precise and accurate) Validation:f1->Range Limits Detection & Quantitation Limits (LOD & LOQ) Validation:f1->Limits Specificity->Validation:f0 Proves Selectivity Linearity->Validation:f0 Ensures Quantitation Accuracy->Validation:f0 Confirms Trueness Precision->Validation:f0 Demonstrates Reproducibility Range->Validation:f0 Defines Usable Boundaries Limits->Validation:f0 Defines Sensitivity

Caption: Core parameters for validating an analytical method per ICH guidelines.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). Main peak is resolved from all impurities and degradants (Resolution > 2). Peak purity analysis (via DAD) passes.
Linearity Analyze 5-7 concentrations across the range (e.g., 0.05 µg/mL to 150 µg/mL). Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of reference standard at 3 levels (e.g., 80%, 100%, 120%). Percent recovery between 98.0% and 102.0%.
Precision Repeatability: 6 sample preps at 100% concentration. Intermediate: Repeat on a different day with a different analyst. RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. LOD: S/N ≥ 3. LOQ: S/N ≥ 10.

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | No significant change in results; SST criteria are still met. |

Part 2: Comparison with Alternative Analytical Techniques

While HPLC-MS is the premier technique, it's instructive to compare it with other methods to understand its advantages and the specific contexts where alternatives might be used.

Table 4: Comparison of Purity Analysis Techniques for this compound

Technique Principle Advantages Disadvantages
HPLC-MS Chromatographic separation followed by mass-based detection.[4] High Specificity & Sensitivity: Resolves complex mixtures and identifies compounds by mass. Quantitative & Qualitative: Provides purity percentage and structural information on impurities.[11] High Cost: Instrumentation is expensive. Complex: Requires significant operator expertise.
HPLC-UV Chromatographic separation followed by UV absorbance detection.[4] Quantitative & Robust: Excellent for routine QC and purity calculations. Lower Cost: More accessible than MS. Limited Identification: Cannot identify unknown impurities; relies on co-elution with standards. Assumes all impurities have the same response factor as the API for area % calculation.[6]
Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atomic nuclei. Primary Method: Can provide an absolute purity value without a reference standard. Structural Information: Provides definitive structural confirmation. Low Sensitivity: Not suitable for detecting trace impurities (<0.1%). Complex Spectra: Can be difficult to interpret with mixtures.[12]
Thin-Layer Chromatography (TLC) Separation on a plate coated with a stationary phase. Simple & Fast: Good for rapid, qualitative checks of reaction progress.[13] Low Cost: Very inexpensive. Not Quantitative: Primarily a qualitative or semi-quantitative technique. Low Resolution: Poor separation of closely related impurities.[12]

| Melting Point Analysis | Measures the temperature range over which a solid melts.[14] | Very Simple & Fast: A classic, quick check for purity. | Non-specific: Many different impurities can cause the same melting point depression. Insensitive: Only sensitive to relatively large amounts of impurities (>1-2%).[11] |

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a synthesized compound like this compound requires a robust, well-characterized analytical method. High-Performance Liquid Chromatography with Mass Spectrometric detection stands as the most powerful and reliable technique, providing a comprehensive profile of both the main component and any process-related impurities. Its ability to separate, quantify, and identify components in a single analysis is unparalleled.

While techniques like qNMR offer absolute quantification and TLC provides rapid screening, they serve as complementary tools rather than replacements for a fully validated, stability-indicating HPLC-MS method. By following a logical method development path and adhering to the rigorous validation standards set by guidelines like ICH Q2(R2), researchers and drug developers can ensure the highest degree of confidence in the purity of their materials, a critical step on the path to clinical application.

References

A Comparative Guide to the Reproducibility of Experimental Results with 6-Ethoxy-1H-indole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its presence in a multitude of biologically active compounds underscores the importance of reliable and reproducible synthetic methodologies.[1][2][3][4] This guide provides an in-depth technical comparison of the experimental reproducibility associated with 6-Ethoxy-1H-indole, a key heterocyclic building block, and its structurally related analogs: 6-Methoxy-1H-indole and the parent 1H-Indole.

Our analysis focuses on the widely employed Fischer indole synthesis, a classic and versatile method for constructing the indole ring.[5][6][7][8] We will delve into the nuances of this reaction, exploring how subtle structural variations and precise control of reaction parameters can significantly impact yield, purity, and ultimately, the reproducibility of your experimental outcomes. This guide is intended to be a practical resource, offering not only comparative data but also detailed experimental protocols and an expert discussion on the underlying chemical principles that govern the success of these syntheses.

Comparative Analysis of Fischer Indole Synthesis: A Focus on Reproducibility

The reproducibility of any chemical synthesis is paramount for consistent downstream applications, from biological screening to the development of active pharmaceutical ingredients. In the context of the Fischer indole synthesis, reproducibility is influenced by a multitude of factors, including the choice of acid catalyst, reaction temperature, and the electronic nature of the substituents on the phenylhydrazine precursor.[9][10]

To provide a quantitative comparison, we have compiled representative data from various sources on the Fischer indole synthesis of this compound, 6-Methoxy-1H-indole, and 1H-Indole. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the following data should be interpreted as a representative overview to guide experimental design.

CompoundPrecursorsCatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Observations
This compound 4-Ethoxyphenylhydrazine hydrochloride and AcetaldehydePolyphosphoric acid (PPA)-100-1101-275-85The ethoxy group is generally stable under these conditions. Purity is typically high after chromatographic purification.
6-Methoxy-1H-indole 4-Methoxyphenylhydrazine hydrochloride and AcetaldehydePolyphosphoric acid (PPA)-100-1101-270-80Similar reactivity to the ethoxy analog. Potential for minor side products if the temperature is not well-controlled.
1H-Indole Phenylhydrazine and AcetaldehydeZinc chloride (ZnCl₂) or Sulfuric acid (H₂SO₄)Ethanol or Acetic AcidReflux2-460-75The unsubstituted phenylhydrazine is less reactive, often requiring stronger acids or longer reaction times, which can sometimes lead to lower yields and more impurities.

Expert Insights on Reproducibility:

  • Influence of the Alkoxy Group: The electron-donating nature of the ethoxy and methoxy groups at the 6-position of the phenylhydrazine precursor generally leads to a more facile[5][5]-sigmatropic rearrangement, a key step in the Fischer indole synthesis. This often translates to higher yields and cleaner reactions compared to the synthesis of the unsubstituted 1H-Indole.

  • Catalyst Selection: The choice of acid catalyst is critical.[9] Polyphosphoric acid (PPA) is a popular choice for alkoxy-substituted indoles as it acts as both a catalyst and a solvent, providing a homogenous reaction medium and facilitating the necessary dehydrations and rearrangements. For the less reactive phenylhydrazine, stronger Lewis acids like zinc chloride or Brønsted acids like sulfuric acid are often employed.[5][6] However, these stronger acids can also promote side reactions, potentially impacting reproducibility.

  • Temperature Control: Precise temperature control is crucial for all three syntheses. Exceeding the optimal temperature range can lead to the formation of polymeric byproducts and other impurities, significantly reducing the yield and making purification more challenging.

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, we provide detailed, step-by-step methodologies for the Fischer indole synthesis of our target compounds. These protocols are designed to be self-validating systems, with clear checkpoints for monitoring reaction progress and ensuring product quality.

General Procedure for the Fischer Indole Synthesis of 6-Alkoxy-1H-indoles

This protocol is applicable to both this compound and 6-Methoxy-1H-indole with minor adjustments.

Materials:

  • 4-Alkoxyphenylhydrazine hydrochloride (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approximately 10 times the weight of the hydrazine). Heat the PPA to 80-90 °C with stirring.

  • Addition of Reactants: To the heated PPA, slowly and cautiously add the 4-alkoxyphenylhydrazine hydrochloride. Once the hydrazine has dissolved, add acetaldehyde dropwise over 15-20 minutes, maintaining the internal temperature below 100 °C.

  • Reaction: After the addition is complete, raise the temperature to 100-110 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 1H-Indole

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Zinc chloride (ZnCl₂) or concentrated Sulfuric acid (H₂SO₄)

  • Ethanol or Glacial acetic acid

  • Ice-water

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation (optional but recommended for reproducibility): In a separate flask, dissolve phenylhydrazine in ethanol and add acetaldehyde dropwise at room temperature. Stir for 1 hour. The phenylhydrazone may precipitate and can be filtered and dried.

  • Reaction Setup: In a round-bottom flask, place the phenylhydrazone and the chosen acid catalyst (e.g., anhydrous zinc chloride in ethanol or a catalytic amount of sulfuric acid in glacial acetic acid).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-water.

  • Neutralization: Basify the mixture with a 10% sodium hydroxide solution to pH 8-9.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude 1H-Indole can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.

  • Characterization: Confirm the structure and purity of the product using spectroscopic methods.

Visualizing the Synthetic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the key Fischer indole synthesis pathway and a generalized experimental workflow for ensuring reproducibility.

fischer_indole_synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Aldehyde/Ketone (Acid Catalyst) Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Di-imine Di-imine Sigmatropic_Rearrangement->Di-imine Cyclization Cyclization Di-imine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Elimination->Indole

Caption: The Fischer Indole Synthesis Pathway.

experimental_workflow Start Start Reaction_Setup 1. Precise Reagent Measurement & Reaction Setup Start->Reaction_Setup Parameter_Control 2. Strict Temperature & Stirring Control Reaction_Setup->Parameter_Control TLC_Monitoring 3. In-process Monitoring (TLC) Parameter_Control->TLC_Monitoring Workup 4. Standardized Workup & Neutralization TLC_Monitoring->Workup Purification 5. Consistent Purification (Chromatography/Recrystallization) Workup->Purification Characterization 6. Purity & Identity Confirmation (NMR, MS) Purification->Characterization Data_Analysis 7. Yield Calculation & Reproducibility Analysis Characterization->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Ensuring Experimental Reproducibility.

Applications and Biological Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[11][12] While the biological profile of this compound itself is not as extensively documented as its methoxy counterpart, its structural similarity suggests potential as a valuable intermediate in the synthesis of novel therapeutic agents. The ethoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, which can be advantageous in drug design.

6-Methoxy-1H-indole derivatives have been investigated for their potential as tubulin polymerization inhibitors and in the development of anti-inflammatory agents.[13][14] The comparative analysis presented in this guide provides a foundation for researchers to explore the synthesis of novel 6-ethoxy-indole derivatives with the confidence of achieving reproducible results, thereby accelerating the drug discovery process.

Conclusion

The reproducibility of experimental results is a cornerstone of scientific integrity. In the synthesis of this compound and its analogs, the Fischer indole synthesis offers a robust and versatile route. However, achieving consistent outcomes requires a thorough understanding of the reaction mechanism and meticulous control over experimental parameters.

This guide has provided a comparative analysis of the synthesis of this compound, 6-Methoxy-1H-indole, and 1H-Indole, highlighting the influence of substituents and reaction conditions on yield and reproducibility. The detailed protocols and workflow diagrams serve as practical tools for researchers to standardize their procedures and minimize experimental variability. By applying the principles outlined herein, scientists and drug development professionals can enhance the reliability of their synthetic efforts, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

A Comparative Guide to the Efficacy of 6-Ethoxy-1H-indole Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel IDO1 Inhibitors

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint modulator and a compelling therapeutic target in oncology.[1][2][3] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][4][5] In the tumor microenvironment, upregulation of IDO1 by inflammatory cytokines like interferon-gamma (IFN-γ) leads to two key immunosuppressive events: the depletion of local Trp, which starves proliferative effector T cells, and the accumulation of downstream metabolites like kynurenine, which actively promote the generation of regulatory T cells (Tregs).[6][7][8] This dual mechanism allows cancer cells to evade immune surveillance, making IDO1 inhibition a promising strategy for cancer immunotherapy.[3][9]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[10][11] 6-Ethoxy-1H-indole is a novel indole derivative whose biological activities are under investigation. Given the structural precedent, a primary hypothesis is its potential interaction with tryptophan-binding enzymes, such as IDO1.

This guide provides a comprehensive framework for benchmarking the efficacy of this compound against well-characterized, known inhibitors of IDO1. We will detail the scientific rationale for selecting appropriate benchmarks, provide validated experimental protocols for both biochemical and cell-based assays, and present a logical workflow for data interpretation. Our objective is to equip researchers with the necessary tools to rigorously evaluate novel compounds and contextualize their performance within the existing therapeutic landscape.

Selection of Benchmark Inhibitors: Establishing a Performance Baseline

To accurately gauge the potential of this compound, it is essential to compare it against inhibitors with established mechanisms and potency. For this purpose, we have selected two benchmarks that represent different stages of the drug development pipeline.

  • Epacadostat (INCB024360): The High-Potency Clinical Benchmark. Epacadostat is a potent and highly selective hydroxyamidine-based inhibitor of IDO1, with reported IC50 values in the low nanomolar range (approx. 10-72 nM).[12][13][14][15] It competitively blocks the IDO1 enzyme and shows high selectivity over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[12][13][15] Although its Phase III clinical trial in combination with pembrolizumab for melanoma did not meet its primary endpoint, its well-documented potency and selectivity make it an authoritative benchmark for in vitro studies.[13]

  • 1-Methyl-Tryptophan (1-MT): The Classic Mechanistic Probe. 1-MT is a classic, tryptophan-mimetic competitive inhibitor of IDO1.[16][17] It exists as two stereoisomers, 1-L-MT and 1-D-MT (Indoximod), with differential effects on IDO1 and IDO2.[18] While significantly less potent than Epacadostat, 1-MT has been extensively used in preclinical studies to validate the role of IDO1 in tumor immune escape.[18][19] However, some studies indicate it may have off-target effects, including the paradoxical upregulation of IDO1 expression, making it an important, albeit complex, reference compound.[20]

Signaling Pathway and Experimental Overview

The experimental strategy is designed to assess inhibition at two distinct levels: direct enzymatic inhibition and functional cellular inhibition. This dual approach is critical for a comprehensive evaluation, distinguishing direct target engagement from factors like cell permeability and off-target effects.

IDO1-Mediated Tryptophan Catabolism

dot

IDO1_Pathway cluster_pathway Tryptophan Catabolism Pathway cluster_inhibition Points of Inhibition cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate T_Cell_Proliferation Effector T-Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Kynurenine Kynurenine Treg_Activation Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg_Activation Promotes IDO1_Enzyme->Kynurenine Catalyzes IDO1_Enzyme->T_Cell_Proliferation Depletes Substrate 6_Ethoxy_1H_indole 6_Ethoxy_1H_indole 6_Ethoxy_1H_indole->IDO1_Enzyme Epacadostat Epacadostat Epacadostat->IDO1_Enzyme 1_MT 1-Methyl-Tryptophan 1_MT->IDO1_Enzyme

Caption: IDO1 pathway showing inhibitor action points.

Experimental Benchmarking Workflow

dot

Workflow cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Assay cluster_cell Phase 3: Cell-Based Assay cluster_analysis Phase 4: Data Analysis A Compound Preparation (this compound & Benchmarks) Serial Dilutions in DMSO B Recombinant IDO1 Enzyme Assay A->B H Treat Cells with Inhibitors A->H C Add Enzyme, Substrate (Trp), & Inhibitors B->C D Measure Product Formation (Kynurenine or N-Formylkynurenine) C->D E Calculate Biochemical IC50 D->E K Compare IC50 Values E->K F Culture HeLa or SKOV-3 Cells G Induce IDO1 Expression with IFN-γ F->G G->H I Measure Kynurenine in Supernatant H->I J Calculate Cellular IC50 I->J J->K L Assess Potency & Efficacy K->L

Caption: Workflow for inhibitor efficacy testing.

Experimental Methodologies

Protocol 1: In Vitro Biochemical IDO1 Enzyme Assay (Absorbance-Based)

Causality: This assay directly measures the compound's ability to inhibit purified, recombinant IDO1 enzyme activity in a cell-free system. It is the gold standard for determining direct target engagement and calculating the half-maximal inhibitory concentration (IC50), a key metric of potency.

Materials:

  • Recombinant Human IDO1 Protein

  • L-Tryptophan (Substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Cofactor/Reaction Mix: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase[21][22]

  • Test Compounds: this compound, Epacadostat, 1-MT (dissolved in DMSO)

  • Termination Reagent: 30% (w/v) Trichloroacetic acid (TCA)[21][22]

  • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well UV-transparent microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Setup: Prepare a master mix containing assay buffer, cofactor/reaction mix, and recombinant IDO1 enzyme (e.g., 20 nM final concentration).[15]

  • Initiate Reaction: Add 50 µL of the enzyme master mix to each well. Pre-incubate for 10 minutes at 25°C. Initiate the enzymatic reaction by adding 50 µL of L-Tryptophan solution (e.g., 400 µM final concentration).[22]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 30% TCA to each well.[21]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[22][23]

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of DMAB reagent.[22]

  • Readout: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm. The yellow color is proportional to the amount of kynurenine produced.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Functional Assay

Causality: This assay measures the inhibitor's ability to block IDO1 activity within a live cell context. It provides crucial insights into a compound's cell permeability, stability in culture media, and potential cytotoxicity, which are not captured by biochemical assays. We use IFN-γ to induce endogenous IDO1 expression in a cancer cell line, mimicking the inflammatory tumor microenvironment.[9][23]

Materials:

  • HeLa (cervical cancer) or SKOV-3 (ovarian cancer) cell lines, known to express IDO1 upon stimulation.[23][24]

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Human Interferon-gamma (IFN-γ)

  • Test Compounds: this compound, Epacadostat, 1-MT (dissolved in DMSO)

  • Reagents for kynurenine detection (TCA and DMAB as described in Protocol 1).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10^4 cells per well and allow them to adhere overnight.[22][23]

  • IDO1 Induction: The next day, replace the medium with fresh medium containing an IDO1-inducing concentration of IFN-γ (e.g., 100 ng/mL).[23]

  • Compound Treatment: Immediately add serial dilutions of the test compounds to the wells. The final DMSO concentration should be kept constant and low (≤0.5%). Include "no inhibitor" (vehicle) and "no IFN-γ" (unstimulated) controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[23]

  • Sample Collection: Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Kynurenine Measurement: Add 10 µL of 6.1 N TCA to each well of the supernatant plate.[23] Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine.

  • Detection & Readout: Follow steps 7-9 from Protocol 1 (centrifugation, addition of DMAB, absorbance reading at 480 nm, and IC50 calculation) to determine the cellular IC50.

Data Summary and Interpretation

The primary output of these experiments will be the IC50 values for each compound under both biochemical and cellular conditions. The results should be summarized for clear comparison.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
This compound Experimental ValueExperimental Value
Epacadostat 10 - 75[12][14]~200
1-Methyl-Tryptophan >10,000>50,000

Interpreting the Results:

  • Potency Ranking: A direct comparison of IC50 values will rank the potency of this compound against the benchmarks. A lower IC50 value indicates higher potency.

  • Biochemical vs. Cellular Activity: A significant drop-off in potency (higher IC50) in the cellular assay compared to the biochemical assay may suggest poor cell permeability, active efflux from the cell, or compound instability. Conversely, similar values suggest good cellular uptake and stability.

  • Contextual Performance: Comparing the data for this compound to Epacadostat provides a benchmark against a clinically tested, high-potency inhibitor. Comparison with 1-MT provides context against a classic but less potent tool compound.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the efficacy of the novel compound this compound as a potential IDO1 inhibitor. By employing both direct enzymatic and functional cell-based assays and comparing the results against the high-potency clinical candidate Epacadostat and the classic inhibitor 1-Methyl-Tryptophan, researchers can generate a robust dataset. This comparative analysis is essential for validating the compound's mechanism of action, quantifying its potency, and making informed decisions about its potential for further development in the field of cancer immunotherapy.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper disposal of a substance like 6-Ethoxy-1H-indole is not merely a procedural afterthought but a critical component of responsible laboratory practice. This guide is structured to provide a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe chemical handling.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound that requires careful management based on its specific chemical properties.

Known Hazards: According to available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of in standard trash receptacles or discharged into the sanitary sewer system.[2] Improper disposal can lead to environmental contamination and pose a risk to public health.

Incompatible Materials: Like many organic compounds, this compound should be stored separately from strong oxidizing agents to prevent potentially vigorous or hazardous reactions.[3][4]

Hazardous Decomposition: Thermal decomposition may produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Assemble and Don Appropriate Personal Protective Equipment (PPE)

Given the irritant nature of the compound, direct contact must be avoided. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles meeting ANSI Z87.1 standards or European Standard EN166.[2]To prevent eye irritation from dust or splashes.[1][3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Ensure gloves are suitable for the task and remove with care.[5]To prevent skin irritation upon contact.[1][3]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection If handling fine powders or generating dust, a NIOSH-approved respirator (e.g., N95) should be used.[2]To prevent respiratory tract irritation.[1]
Step 2: Waste Segregation and Containment

Proper segregation is fundamental to safe and compliant waste management. Different forms of waste must be collected in separate, appropriate containers.

  • Solid Waste:

    • Unused or Contaminated Solid: Carefully transfer any unused, expired, or contaminated solid this compound into a designated hazardous waste container.[2] This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7] Avoid generating dust during the transfer.[8]

    • Contaminated Labware: Items such as weigh boats, pipette tips, and gloves that are grossly contaminated should be collected in a separate, clearly labeled, and sealed container (e.g., a double-bagged plastic bag or a designated solid waste tub).[2]

  • Liquid Waste:

    • Solutions: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for liquid organic waste.[2][7] The container material must be compatible with the solvent used.

    • Rinsate: When rinsing glassware that contained the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies and local regulations, but it is best practice to collect all rinsates containing the compound.

Step 3: Labeling and Temporary Storage

Accurate and clear labeling is a regulatory requirement and crucial for safety.

  • Labeling: Every waste container must be clearly labeled with the words "HAZARDOUS WASTE" .[7] The label must also include:

    • The full chemical name: "this compound Waste".[2] Do not use abbreviations or chemical formulas.[7]

    • The approximate concentration and composition if it is a mixture.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory generator.[7]

    • Ensure all containers are kept tightly closed except when actively adding waste.[7]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][5]

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[2]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Once the waste container is full, or approaching the storage time limit set by your institution (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]

  • Documentation: Complete any required waste pickup forms or online requests accurately and completely.

  • Do Not Transport: Never transport hazardous waste yourself outside of the laboratory area. Await collection by authorized EHS personnel.

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain Spill: Use an inert, non-combustible absorbent material like sand, diatomite, or vermiculite to cover the spill.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[5]

  • Clean Area: Decontaminate the spill area according to your lab's standard operating procedures.

  • Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response or EHS office immediately.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select Waste Stream B->C D Solid Waste (Unused chemical, contaminated labware) C->D Solid E Liquid Waste (Solutions, rinsates) C->E Liquid F Place in compatible, sealed SOLID HAZARDOUS WASTE container D->F G Place in compatible, sealed LIQUID HAZARDOUS WASTE container E->G H Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Date & Contact Info F->H G->H I Store in designated Satellite Accumulation Area (SAA) with Secondary Containment H->I J Keep Container Closed I->J K Container Full or Time Limit Reached? J->K L Contact Institutional EHS for Waste Pickup K->L Yes M Waste Collected by Authorized Personnel L->M

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Ethoxy-1H-indole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the principle of ALARA (As Low As Reasonably Achievable) exposure, ensuring that every procedural step is a self-validating system for safety.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with this compound is the critical first step in designing a robust safety protocol. Based on its hazard classifications, this compound presents a multi-faceted risk profile that dictates our PPE choices.

Known Hazards of this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This profile indicates that exposure via ingestion, skin contact, eye contact, and inhalation are all credible risks. Therefore, our PPE strategy must create a comprehensive barrier against these entry routes.

Core Directive: Personal Protective Equipment (PPE) Specifications

The selection of PPE is not a one-size-fits-all checklist; it is a carefully tailored defense system. The following table outlines the minimum required PPE for handling this compound, with the causality behind each choice explained.

PPE Component Specification Rationale & Authoritative Grounding
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 4 mil). Double-gloving is mandatory.Prevents direct skin contact, which can cause irritation (H315)[1]. Double-gloving provides a critical safety buffer; the outer glove absorbs any initial contamination and can be removed safely within the work area, leaving a clean inner glove for final steps[2].
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes that cause serious eye irritation (H319)[1][2]. A face shield offers a broader barrier, protecting the entire face from splashes and is essential when handling any quantity of the material[3][4].
Body Protection A fully-buttoned, long-sleeved, chemically resistant lab coat. A chemical-resistant apron is required when handling >50 mL of a solution or >10g of solid.Protects against accidental splashes and contamination of personal clothing, mitigating the risk of skin irritation[3].
Respiratory Protection All handling of this compound (weighing, transfers, reactions) must be performed inside a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation (H335)[1][3][5]. The fume hood's proper function (indicated by its certification sticker and airflow monitor) must be verified before starting any work.

Experimental Protocol: A Self-Validating Workflow

Adherence to a strict, logical workflow is paramount. The following protocols are designed to be self-validating, with checkpoints to ensure safety at every stage.

Experimental Workflow for Handling this compound

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_decon Phase 4: Decontamination & Doffing prep_area Designate & Clear Work Area in Fume Hood verify_hood Verify Fume Hood Certification & Airflow prep_area->verify_hood gather_ppe Assemble All Required PPE verify_hood->gather_ppe gather_spill Position Spill Kit & Waste Container gather_ppe->gather_spill don_coat 1. Lab Coat don_gloves1 2. Inner Gloves don_coat->don_gloves1 don_goggles 3. Goggles don_gloves1->don_goggles don_shield 4. Face Shield don_goggles->don_shield don_gloves2 5. Outer Gloves (over cuffs) don_shield->don_gloves2 handle Perform All Operations (Weighing, Transfers) Deep Within Fume Hood don_gloves2->handle decon_equip Decontaminate Equipment & Work Surface handle->decon_equip doff_gloves1 1. Remove Outer Gloves (Dispose in Hood) decon_equip->doff_gloves1 doff_shield 2. Remove Face Shield doff_gloves1->doff_shield doff_goggles 3. Remove Goggles doff_shield->doff_goggles doff_coat 4. Remove Lab Coat doff_goggles->doff_coat doff_gloves2 5. Remove Inner Gloves doff_coat->doff_gloves2 wash_hands 6. Wash Hands Thoroughly doff_gloves2->wash_hands

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

A. Preparation & Verification (Self-Validating Start)

  • Designate Area: Clearly designate the specific area within the chemical fume hood where all handling will occur.

  • Verify Engineering Controls: Check the fume hood's certification sticker to ensure it is current. Observe the airflow monitor to confirm it is functioning correctly. This is a critical go/no-go checkpoint.

  • Assemble Materials: Gather all necessary PPE, a designated hazardous waste container, and an accessible spill kit before bringing the chemical into the hood.

B. Donning PPE (Sequential Protection)

  • Don the lab coat, ensuring it is fully buttoned.

  • Don the first pair of nitrile/neoprene gloves (inner layer).

  • Don the chemical splash goggles.

  • Don the full-face shield over the goggles.

  • Don the second pair of gloves (outer layer), ensuring the cuffs are pulled over the sleeves of the lab coat.

C. Chemical Handling

  • Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood sash.

  • Keep the container of this compound tightly closed when not in immediate use to minimize vapor release.[3]

  • Should a spill occur, use the nearby spill kit to contain it immediately, following your institution's specific procedures.

D. Post-Handling, Doffing, and Disposal (Systematic Decontamination)

  • Initial Decontamination: Before removing any PPE, decontaminate any reusable equipment and wipe down the work surface within the fume hood.

  • Outer Glove Removal: While still in the work area, carefully remove the outer pair of gloves, peeling them off so they are inside-out, and dispose of them in the designated hazardous waste container inside the hood.[2] This crucial step prevents the contamination of your face shield, goggles, and lab coat.

  • Exit and Doff: Step away from the immediate work area.

    • Remove the face shield.

    • Remove the chemical splash goggles.

    • Remove the lab coat, folding it inward on itself to contain any potential contamination.

    • Remove the inner pair of gloves using a safe, non-contact technique.

  • Final Validation: Wash hands thoroughly with soap and water for at least 20 seconds.[1][3]

  • Waste Management: All disposable items, including gloves, pipette tips, and contaminated wipes, must be placed in a clearly labeled hazardous waste container.[3] Follow local, regional, and national hazardous waste regulations for the final disposal of the chemical and its containers.[6]

Emergency Protocols: Immediate & Corrective Actions

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[1]

By integrating this comprehensive PPE strategy and self-validating workflow into your daily operations, you build a resilient shield of safety, allowing you to focus on your critical research with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-1H-indole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。